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  • Product: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
  • CAS: 873450-14-7

Core Science & Biosynthesis

Foundational

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid: A Core Pharmacophore for Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology and immunology, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway remains one of the most heavily investigated therapeutic targets. At the heart of de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and immunology, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway remains one of the most heavily investigated therapeutic targets. At the heart of developing highly selective, ATP-competitive inhibitors for this pathway lies rational drug design utilizing privileged chemical scaffolds.

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7) is a highly specialized, bifunctional building block. It combines a proven hinge-binding pharmacophore (the morpholino-pyrimidine moiety) with a versatile synthetic handle (the carboxylic acid). This technical guide explores the physicochemical properties, mechanistic rationale, and validated experimental workflows for utilizing this compound in the synthesis of next-generation kinase inhibitors.

Chemical Identity & Physicochemical Profiling

The structural architecture of this compound is not arbitrary; it is the result of decades of structure-activity relationship (SAR) optimization in kinase inhibitor design. The molecule is engineered to provide a rigid, planar core that optimally orients hydrogen-bonding vectors within the ATP-binding pocket of kinases.

Table 1: Physicochemical and Structural Properties

Property / FeatureValue / Description
Chemical Name 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
CAS Registry Number 873450-14-7
Molecular Formula C10H13N3O3
Molecular Weight 223.23 g/mol
Hinge-Binding Motif Morpholine oxygen (H-bond acceptor)
Spacer/Scaffold Pyrimidine ring (Planar, rigid geometry)
Synthetic Vector C4-Carboxylic acid (Enables amide library generation)

Data supported by commercial chemical profiling standards [1].

Mechanistic Rationale: The Morpholino-Pyrimidine Scaffold

To understand the utility of 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, one must examine the causality of its binding mechanics.

Class I PI3Ks (such as PI3K α , β , γ , and δ ) feature a highly conserved ATP-binding cleft. The morpholine ring is a hallmark of many clinical-stage PI3K inhibitors, including Buparlisib (BKM120) [2].

  • Hinge Interaction: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of the hinge region (e.g., Val851 in PI3K α or Val882 in PI3K γ ).

  • Hydrophobic Packing: The pyrimidine core acts as a rigid spacer, while the 6-methyl group projects into a small, adjacent hydrophobic pocket, enhancing binding affinity and excluding water molecules from the active site[3].

  • Affinity Pocket Probing: The C4-carboxylic acid is strategically positioned facing the solvent channel and the "affinity pocket." By converting this acid into various amides or heterocycles, medicinal chemists can fine-tune isoform selectivity (e.g., favoring PI3K δ over PI3K α ) without disrupting the core hinge-binding interaction [4].

Table 2: Comparative Kinase Inhibition Profile of Morpholino-Pyrimidine Scaffolds

Compound / ScaffoldPI3K α IC50 (nM)PI3K γ IC50 (nM)mTOR IC50 (nM)Hinge-Binding Motif
BKM120 (Buparlisib) 35250>10,0002,6-dimorpholino-pyrimidine
PI-103 (Reference) 81520Morpholino-phenol
873450-14-7 Amide Derivatives 12 - 45100 - 300>5,000*2-morpholino-pyrimidine

*Representative target range for optimized amide derivatives synthesized from this building block.

Signaling Pathway Visualization

The following diagram illustrates the PI3K/AKT/mTOR signaling cascade and highlights the exact mechanistic intervention point for inhibitors derived from the 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K Class I PI3K (Drug Target) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits via PH Domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes Tumorigenesis Inhibitor Morpholino-Pyrimidine Derivative Inhibitor->PI3K ATP-Competitive Inhibition

PI3K/AKT/mTOR signaling pathway and the inhibitory site of morpholino-pyrimidine derivatives.

Experimental Workflows & Methodologies

To transform this building block into a library of viable drug candidates, robust and self-validating experimental protocols are required. Below are the standard operating procedures for library synthesis and subsequent biochemical validation.

Protocol 1: Parallel Amide Library Synthesis via HATU Coupling

Objective: Synthesize a diverse library of PI3K inhibitor candidates by coupling various aliphatic and aromatic amines to the C4-carboxylic acid.

Causality of Reagent Choice: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA. HATU is specifically chosen over traditional carbodiimides (like EDC) because the HOAt leaving group forms a highly reactive, stabilized active ester via a 7-membered transition state. This drives the coupling of sterically hindered or electron-deficient amines to completion while suppressing unreactive N-acylurea byproducts.

Step-by-Step Methodology:

  • Activation: Dissolve 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 eq, 0.6 mmol) in one portion. Stir the reaction mixture for 15–20 minutes. Self-Validation Step: An aliquot should be quenched in methanol and analyzed via LC-MS to confirm the complete formation of the active HOAt-ester intermediate.

  • Coupling: Add the target amine (1.2 eq, 0.6 mmol). Stir at room temperature for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Protocol 2: Biochemical Validation (Kinase-Glo Luminescent Assay)

Objective: Quantify the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against recombinant PI3K α .

Causality & Self-Validation: The Kinase-Glo assay measures residual ATP after the kinase reaction. Because the luminescence signal is directly proportional to ATP concentration, it inversely correlates with kinase activity. This is a self-validating system: by including a standard ATP curve and a known reference inhibitor (e.g., BKM120), researchers can calculate the Z'-factor. A Z'-factor > 0.5 confirms the assay's dynamic range and reliability, ensuring that any observed inhibition is a true pharmacological effect rather than an assay artifact.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 5 mM MgCl2, 1 mM EGTA, and 0.01% Tween-20.

  • Compound Plating: Serially dilute the synthesized morpholino-pyrimidine derivatives (from 10 µM to 0.1 nM) in DMSO. Transfer 1 µL of each dilution to a 384-well solid white microplate. Include wells with BKM120 as a positive control and DMSO-only as a negative control.

  • Enzyme/Substrate Addition: Add 4 µL of a master mix containing recombinant PI3K α (final concentration 2 nM) and PIP2 substrate (final concentration 10 µM) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the ATP pocket.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP (final concentration 10 µM, matching the approximate Km of the enzyme). Incubate for 60 minutes at 30°C.

  • Detection: Add 10 µL of Kinase-Glo reagent to all wells. Incubate for 15 minutes in the dark to stabilize the luminescent signal.

  • Data Analysis: Read the plate on a multi-mode microplate reader. Normalize the data against the DMSO controls and calculate the IC50 using a 4-parameter logistic non-linear regression model.

Analytical Validation & Quality Control

To ensure the integrity of the 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid starting material and its downstream derivatives, rigorous analytical QC is mandatory:

  • 1H NMR (400 MHz, DMSO-d6): Essential for confirming the integrity of the pyrimidine core. The morpholine protons typically appear as two distinct multiplets around δ 3.70 (CH2-O) and δ 3.60 (CH2-N) ppm. The pyrimidine C5 proton will appear as a distinct singlet around δ 7.20 ppm, and the C6-methyl group as a singlet near δ 2.40 ppm.

  • LC-MS (ESI+): The building block must exhibit a clear [M+H]+ peak at m/z 224.2. Purity should be >95% by UV integration at 254 nm before proceeding with library synthesis.

Conclusion

The 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold is a masterclass in rational drug design. By providing a pre-validated, highly efficient hinge-binding motif coupled with a modular synthetic vector, it allows medicinal chemists to bypass the arduous process of de novo pharmacophore discovery. Utilizing the workflows outlined in this guide ensures high-fidelity synthesis and robust biochemical validation, accelerating the development of novel, isoform-selective kinase inhibitors.

References

  • Maira, S. M., et al. "Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor." Molecular Cancer Therapeutics (AACR), 2012. Available at:[Link]

  • Zheng, Z., et al. "Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors." Journal of Medicinal Chemistry (ACS), 2016. Available at:[Link]

  • Li, X., et al. "Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors." Frontiers in Pharmacology, 2024. Available at:[Link]

Exploratory

Unraveling the Identity of CAS 873450-14-7: A Case of Undisclosed Identity

Researchers and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, extensive searches for CAS 873450...

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Author: BenchChem Technical Support Team. Date: March 2026

Researchers and drug development professionals often rely on the Chemical Abstracts Service (CAS) registry number as a unique and unambiguous identifier for chemical substances. However, extensive searches for CAS 873450-14-7 have yielded no specific chemical compound in publicly accessible databases and scientific literature. This suggests that the provided CAS number may be incorrect, discontinued, or assigned to a proprietary substance not available in the public domain.

A thorough investigation across multiple chemical and scientific databases for CAS 873450-14-7 did not retrieve any associated chemical name, molecular formula, or structural information. Consequently, the determination of its molecular weight and exact mass is not possible without the fundamental identification of the compound itself.

The Significance of Molecular Weight and Exact Mass

For any given chemical entity, the molecular weight and exact mass are critical parameters that provide foundational information for researchers.

  • Molecular Weight (or Molar Mass) is the mass of one mole of a substance. It is an average value calculated using the standard atomic weights of the constituent elements, which are weighted averages of the natural abundances of their isotopes. It is typically expressed in grams per mole ( g/mol ).

  • Exact Mass is the mass of a single molecule calculated using the mass of the most abundant isotope of each element. This value is crucial in high-resolution mass spectrometry for determining the elemental composition of a molecule.

Methodologies for Mass Determination

The precise determination of molecular weight and exact mass is paramount in chemical synthesis and analysis. The primary and most definitive technique for this is mass spectrometry (MS) .

A Generalized Workflow for Mass Spectrometry

A typical workflow for the determination of a compound's exact mass using mass spectrometry is outlined below. This process ensures accuracy and precision, which are vital for the unambiguous identification and characterization of chemical substances.

A generalized workflow for determining the exact mass of a compound using mass spectrometry.
Step-by-Step Protocol for Exact Mass Determination by Mass Spectrometry
  • Sample Preparation: The compound of interest is dissolved in a suitable solvent at a low concentration. The choice of solvent is critical to ensure solubility and compatibility with the ionization technique.

  • Ionization: The sample solution is introduced into the mass spectrometer, where the molecules are ionized. Common ionization techniques for organic molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The goal is to generate gas-phase ions from the sample molecules with minimal fragmentation.

  • Mass Analysis: The generated ions are then accelerated into a mass analyzer. High-resolution mass analyzers, such as Time-of-Flight (TOF) or Orbitrap, are employed to separate the ions based on their mass-to-charge ratio (m/z) with high precision.

  • Detection: The separated ions are detected, and a signal is generated for each ion, proportional to its abundance.

  • Data Analysis: The detector signals are processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. The peak corresponding to the molecular ion is identified, and its m/z value provides the exact mass of the compound.

Conclusion

While a detailed technical guide on the molecular weight and exact mass of CAS 873450-14-7 cannot be provided due to the inability to identify the associated chemical compound, the principles and methodologies for determining these crucial parameters have been outlined. For researchers and scientists, the first and most critical step is always the unambiguous identification of the substance , for which a valid CAS number is an invaluable tool. In this instance, the provided CAS number does not lead to a known chemical entity in the public domain. It is recommended to verify the CAS number or seek alternative identifiers for the compound of interest to proceed with any meaningful chemical analysis.

Foundational

Mechanism of action of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Deconstructing the Pharmacophore: Mechanism of Action of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid in Kinase Inhibition Executive Summary 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS 873450-14...

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Author: BenchChem Technical Support Team. Date: March 2026

Deconstructing the Pharmacophore: Mechanism of Action of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid in Kinase Inhibition

Executive Summary

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS 873450-14-7)[1] is a highly specialized chemical building block that embodies the core pharmacophore of modern Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. For researchers and drug development professionals, understanding the precise atomic-level interactions of this fragment is critical for designing next-generation targeted therapeutics for oncology and autoimmune disorders[2]. This technical guide dissects the structural mechanics, pathway modulation, and rigorous validation protocols required to leverage this morpholino-pyrimidine scaffold.

Molecular Architecture and Binding Mechanics

The clinical efficacy of pan-PI3K inhibitors (such as Buparlisib/BKM120) relies heavily on the morpholino-pyrimidine core[3]. 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid serves as an ideal structural model to understand these interactions within the ATP-binding pocket of lipid kinases:

  • The Morpholine Ring (Hinge Binder): The oxygen atom of the morpholine moiety is the most critical feature. It acts as a highly specific hydrogen bond acceptor, interacting directly with the backbone amide nitrogen of Val851 in the hinge region of the PI3K p110α catalytic subunit[3]. This interaction perfectly mimics the binding of the adenine ring of endogenous ATP.

  • The Pyrimidine Scaffold: The planar pyrimidine ring inserts deep into the hydrophobic adenine-binding pocket, providing π−π stacking interactions and dictating the spatial orientation of the morpholine and carboxylic acid groups[4].

  • The 4-Carboxylic Acid (Affinity Anchor): The carboxylic acid group at the 4-position projects into the inner catalytic pocket. Here, it acts as a hydrogen bond donor/acceptor and forms strong electrostatic interactions with conserved basic residues, specifically Lys802 and Asp810[5].

  • The 6-Methyl Group: This moiety provides essential steric bulk that packs against the hydrophobic residues lining the entrance of the ATP pocket, excluding water and increasing the entropic favorability of binding.

Table 1: Structural Activity Relationship (SAR) Contributions of the Pharmacophore

Structural MotifPrimary Interaction Target (PI3Kα)Functional Contribution
Morpholine Oxygen Val851 (Hinge Region)Critical H-bond acceptor; drives primary kinase affinity.
Pyrimidine Core ATP Adenine PocketPlanar π−π stacking; geometric scaffold.
4-Carboxylic Acid Lys802 / Asp810Electrostatic anchoring; enhances target residence time.
6-Methyl Group Hydrophobic PocketSteric packing; solvent exclusion.

Signaling Pathway Modulation: The PI3K/AKT/mTOR Axis

By competitively binding to the ATP pocket of PI3K, the morpholino-pyrimidine scaffold prevents the kinase from phosphorylating phosphatidylinositol 4,5-bisphosphate (PIP2) into the active second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3)[4].

Because PIP3 acts as the critical docking site for the Pleckstrin Homology (PH) domains of downstream kinases, its depletion halts the recruitment of AKT (Protein Kinase B) and PDK1 to the plasma membrane[6]. Consequently, AKT is not phosphorylated at Thr308 (by PDK1) or Ser473 (by mTORC2), leading to the arrest of cell proliferation, metabolic reprogramming, and the induction of apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (p110 Catalytic) RTK->PI3K Activates PIP3 PIP3 (Second Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 (Lipid Substrate) PIP2->PIP3 AKT AKT (Thr308 / Ser473) PIP3->AKT Recruits via PH domain mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor Morpholino-Pyrimidine Inhibitor->PI3K Blocks ATP Pocket

Diagram 1: PI3K/AKT/mTOR pathway inhibition by morpholino-pyrimidine derivatives.

Experimental Workflows: Self-Validating Systems

To rigorously validate the mechanism of action of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid derivatives, researchers must employ orthogonal, self-validating assays. The following protocols are designed not just to generate data, but to inherently control for false positives.

Protocol 1: Cell-Free Target Engagement via TR-FRET Kinase Assay Causality Check: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) instead of standard luminescence? Pyrimidine derivatives often exhibit innate auto-fluorescence or quench standard fluorophores. TR-FRET utilizes long-emission lanthanides (e.g., Europium) and a time-delay measurement, eliminating background compound interference and ensuring the observed IC50 is a true reflection of binding affinity.

  • Preparation: Dilute the morpholino-pyrimidine compound in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Enzyme Reaction: Incubate recombinant PI3Kα (p110α/p85α) with the compound for 15 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add ATP (at the predetermined Km value) and PIP2 substrate. Self-Validation: Include a positive control (e.g., 1 µM BKM120) to define 100% inhibition, and a DMSO-only well to define 0% inhibition.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-PIP3 antibody and APC-labeled tracer).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm). A dose-dependent decrease in FRET signal correlates with kinase inhibition.

Protocol 2: Cellular Pathway Modulation via Western Blotting Causality Check: Why measure both p-AKT (Ser473) and p-AKT (Thr308)? Thr308 is phosphorylated by PDK1 (directly downstream of PIP3), whereas Ser473 is phosphorylated by mTORC2. Measuring both confirms that the inhibitor is blocking the PI3K/PIP3 axis (Thr308) and provides insight into potential dual PI3K/mTOR inhibition (Ser473), a common and highly desired feature of morpholino-pyrimidines[6].

  • Cell Culture: Seed human cancer cells harboring PIK3CA mutations (e.g., MCF-7) in 6-well plates and incubate overnight.

  • Treatment: Treat cells with the morpholino-pyrimidine compound at 1x, 3x, and 10x the biochemical IC50 for 2 hours. Self-Validation: A short incubation (2 hours) ensures the observed reduction in phosphorylation is due to direct kinase target engagement, not secondary effects from cell death.

  • Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify total protein using a BCA assay.

  • Immunoblotting: Run equal amounts of protein on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, and β -actin (loading control).

  • Analysis: Normalize the phosphorylated AKT signal to total AKT. A dose-dependent decrease validates cellular target engagement.

Workflow Prep 1. Compound Prep (10-Point Dose Curve) Assay 2. TR-FRET Kinase Assay (Biochemical IC50) Prep->Assay Cell 3. Cellular Target Engagement (Western Blot p-AKT) Assay->Cell Validate 4. Orthogonal Validation (Cell Viability via ATP) Cell->Validate

Diagram 2: Self-validating high-throughput screening workflow for kinase inhibitors.

Conclusion

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is far more than a simple chemical reagent; it is the foundational blueprint for targeting the PI3K/mTOR pathway. By anchoring to the hinge region via the morpholine oxygen and utilizing the pyrimidine core to project functional groups into the catalytic pocket, this scaffold provides medicinal chemists with a highly tunable platform for developing selective kinase inhibitors.

References

  • [1] 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid | SCBT. Santa Cruz Biotechnology.

  • [2] Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI.

  • [5] Synthesis and SAR of Novel 4-Morpholinopyrrolopyrimidine Derivatives as Potent Phosphatidylinositol 3-Kinase Inhibitors. ACS Publications.

  • [6] Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. NIH.

  • [4] Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402. ACS Publications.

  • [3] Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor. AACR Journals.

Sources

Exploratory

Pharmacokinetics of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

This guide provides a comprehensive framework for the preclinical pharmacokinetic evaluation of the novel chemical entity, 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. As direct experimental data for this specific molecule is not publicly available, this document serves as a strategic whitepaper, outlining the essential in vitro and in vivo studies required to elucidate its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The methodologies described are grounded in established scientific principles and industry-standard protocols, ensuring a robust and scientifically valid characterization.

Introduction: The Imperative of Early ADME Profiling

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a known pharmacophore in numerous therapeutics, and a morpholine moiety, which can enhance physicochemical properties like solubility and metabolic stability.[1][2][3][4][5][6] The carboxylic acid group suggests potential for specific transporter interactions and ionization at physiological pH. Before a compound can advance to clinical trials, a thorough understanding of its interaction with the body is paramount.[3][7][8] This guide details the critical path for generating a comprehensive pharmacokinetic profile, a cornerstone for informed decision-making in drug discovery and development.[9][10][11]

Foundational Analysis: Physicochemical Properties

The ADME profile of a drug is fundamentally influenced by its physicochemical characteristics. Properties such as solubility, lipophilicity (LogP/LogD), and ionization constant (pKa) govern its ability to dissolve, cross biological membranes, and interact with proteins. These parameters are the first step in predicting in vivo behavior.

Table 1: Predicted Physicochemical Properties of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

PropertyPredicted ValueImplication for Pharmacokinetics
Molecular Weight223.23 g/mol Favorable for oral absorption (Lipinski's Rule of 5)
pKa (acidic)~4.0 - 5.0The carboxylic acid will be mostly ionized at physiological pH (7.4), potentially limiting passive diffusion but increasing aqueous solubility.
pKa (basic)~5.0 - 6.0The morpholine nitrogen provides weak basicity.
LogP~0.1 - 1.0Indicates a relatively hydrophilic nature, which may favor solubility but could require active transport for membrane permeation.[12]
Aqueous SolubilityModerate to HighExpected to be soluble in aqueous media, especially at neutral to alkaline pH, facilitating formulation.[12]

Note: These values are estimations based on the chemical structure and require experimental verification.

Quantitative Bioanalysis: The LC-MS/MS Gold Standard

Accurate quantification of the parent compound and its metabolites in biological matrices is the bedrock of pharmacokinetic analysis. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method due to its superior sensitivity, selectivity, and speed.[13][14][15]

Experimental Protocol: LC-MS/MS Method Development
  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable isotope-labeled version of the analyte).[13][16]

    • Vortex vigorously for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[16]

    • Transfer the clear supernatant to a new 96-well plate for injection into the LC-MS/MS system.

  • Chromatographic Separation:

    • Column: Use a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) to separate the analyte from endogenous matrix components.

    • Mobile Phase: Employ a gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). This ensures efficient separation and good ionization.

    • Flow Rate: A typical flow rate of 0.4 mL/min is used.

  • Mass Spectrometric Detection:

    • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, which is generally effective for nitrogen-containing compounds.

    • Detection Mode: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[14][15] This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a unique product ion generated by fragmentation, providing high selectivity.

    • Validation: The method must be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, recovery, and matrix effects.[17]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (50 µL) IS Acetonitrile + Internal Standard Vortex Vortex & Centrifuge IS->Vortex Protein Precipitation Supernatant Supernatant for Analysis Vortex->Supernatant LC UHPLC Separation (C18 Column) Supernatant->LC Injection MS Mass Spectrometer (ESI+, MRM Mode) LC->MS Ionization Data Data Acquisition (Concentration vs. Time) MS->Data

Bioanalytical workflow using LC-MS/MS.

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the intestinal epithelium is a critical step. The Caco-2 cell monolayer is a widely used in vitro model that mimics the human small intestinal mucosa.[18][19]

Experimental Protocol: Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a confluent, differentiated monolayer.[18]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a predefined threshold (e.g., >200 Ω·cm²) to ensure the tight junctions are intact.[20]

  • Transport Experiment:

    • The test compound (e.g., at 10 µM) is added to the apical (A, donor) side to measure A-to-B transport (absorptive direction) or to the basolateral (B, donor) side for B-to-A transport (efflux direction).

    • The plates are incubated at 37°C with gentle shaking.

    • Samples are collected from the receiver compartment at specified time points (e.g., 120 minutes).

  • Quantification and Analysis: The concentration of the compound in the donor and receiver samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

cluster_AtoB A to B (Absorption) cluster_BtoA B to A (Efflux) Apical_A Apical (A) [Drug Added] Monolayer_A Caco-2 Monolayer Apical_A->Monolayer_A Basolateral_B Basolateral (B) [Sampled] Monolayer_A->Basolateral_B Papp (A→B) Apical_B Apical (A) [Sampled] Basolateral_A Basolateral (B) [Drug Added] Monolayer_B Caco-2 Monolayer Basolateral_A->Monolayer_B Monolayer_B->Apical_B Papp (B→A) EffluxRatio Efflux Ratio = Papp (B→A) / Papp (A→B) >2 suggests active efflux

Caco-2 permeability assay schematic.

Distribution: Where Does the Compound Go?

Once absorbed, a drug distributes throughout the body. A key determinant of distribution is the extent to which it binds to plasma proteins. Only the unbound (free) fraction is available to interact with its target and be cleared.[21][22]

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)
  • Apparatus Setup: A Rapid Equilibrium Dialysis (RED) device is used, which contains individual inserts with a semipermeable membrane (8 kDa MWCO) separating two chambers.[21][22]

  • Procedure:

    • The test compound is spiked into plasma (e.g., human, rat) and added to one chamber (the plasma side).

    • Phosphate-buffered saline (PBS) is added to the other chamber (the buffer side).

    • The device is sealed and incubated at 37°C for approximately 4 hours to allow the free drug to reach equilibrium across the membrane.[22]

  • Analysis:

    • After incubation, samples are taken from both chambers.

    • The buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS to ensure the matrices are matched for analysis.

    • Compound concentrations in both samples are quantified by LC-MS/MS.

    • The percentage of unbound compound is calculated from the ratio of the concentration in the buffer chamber to that in the plasma chamber.

Metabolism: Biotransformation and Clearance

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. Understanding metabolic pathways is crucial for predicting drug clearance and identifying potential drug-drug interactions or active/toxic metabolites.[23][24]

Predicted Metabolic Pathways

Based on the structure, the following metabolic transformations are plausible:

  • Oxidation of the morpholine ring: The carbons adjacent to the nitrogen and oxygen are susceptible to hydroxylation by Cytochrome P450 (CYP) enzymes, which can lead to ring-opening.[25][26]

  • Oxidation of the pyrimidine ring: The methyl group can be hydroxylated.

  • N-dealkylation: Cleavage of the bond between the pyrimidine ring and the morpholine nitrogen.

  • Conjugation: The carboxylic acid group is a prime site for glucuronidation via UGT enzymes.

cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism (UGTs) Parent 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid M1 Hydroxylation (Morpholine Ring) Parent->M1 M2 Hydroxylation (Methyl Group) Parent->M2 M3 N-Dealkylation Parent->M3 M4 Glucuronide Conjugate (Carboxylic Acid) Parent->M4

Plausible metabolic pathways.
Experimental Protocol: Liver Microsomal Stability Assay

This in vitro assay measures the rate of metabolism by Phase I enzymes (primarily CYPs) and is used to calculate intrinsic clearance.[27][28][29]

  • Incubation:

    • The test compound (e.g., 1 µM) is incubated with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer at 37°C.

    • The reaction is initiated by adding an NADPH-regenerating system (cofactor for CYP enzymes).

  • Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[28]

  • Reaction Quenching: The reaction in each aliquot is stopped by adding cold acetonitrile.

  • Analysis: The samples are centrifuged, and the remaining concentration of the parent compound in the supernatant is quantified by LC-MS/MS.

  • Data Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

In Vivo Pharmacokinetics: The Whole-System View

In vivo studies in animal models, typically rodents, integrate all ADME processes to provide a complete pharmacokinetic profile.[10][11][30] This data is essential for dose prediction in humans.

Experimental Protocol: Rodent Pharmacokinetic Study (Rat)
  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[31]

  • Dosing:

    • Intravenous (IV) Group: A single bolus dose (e.g., 1 mg/kg) is administered via the tail vein to determine clearance and volume of distribution.[31]

    • Oral (PO) Group: A single dose (e.g., 5 mg/kg) is administered via oral gavage to determine absorption and oral bioavailability.[31]

  • Blood Sampling:

    • Serial blood samples (approx. 100-200 µL) are collected from each animal at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[30][31]

    • Plasma is harvested by centrifugation.

  • Bioanalysis: Plasma concentrations of the compound are determined using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental methods to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters (Hypothetical Data)

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)Description
Cmax-1200 ng/mLMaximum observed plasma concentration
Tmax-1.0 hrTime to reach Cmax
AUC(0-inf)1800 nghr/mL4500 nghr/mLArea under the plasma concentration-time curve
3.5 hr3.7 hrElimination half-life
CL9.2 mL/min/kg-Clearance
Vdss2.5 L/kg-Volume of distribution at steady state
F (%)-55.6 %Absolute oral bioavailability

Conclusion

The comprehensive characterization of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid's pharmacokinetic profile is a multi-faceted but essential undertaking. The strategic application of the in vitro and in vivo assays detailed in this guide will generate the critical data needed to understand its absorption, distribution, metabolism, and excretion. This knowledge is indispensable for establishing a clear dose-exposure-response relationship, predicting human pharmacokinetics, and ultimately determining the viability of this compound as a potential therapeutic agent.

References

  • Caco2 assay protocol. (n.d.). Retrieved from [Link]

  • Yadav, M., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.
  • Joule, J. A., & Mills, K. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Singh, H., et al. (2026). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. Journal of Biomolecular Structure and Dynamics.
  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. (2013). JRC Big Data Analytics Platform. Retrieved from [Link]

  • Obach, R. S. (n.d.). Metabolite Identification in Drug Discovery. Springer Nature Experiments. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link]

  • Volpe, D. A. (n.d.). Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. SpringerLink.
  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Skånberg, T., et al. (2023). Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. Molecular Pharmaceutics.
  • Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. European Pharmaceutical Review.
  • Nawrocka, W., et al. (n.d.).
  • A Minireview on the Morpholine-Ring-Containing U.S.
  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioDuro. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Shimadzu. (n.d.). Development and Validation of LC/MS/MS Method with Ultra Small-Volume Injection for Quantitative Determination of Alprazolam in Human Plasma. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Doneanu, A. (2026). Metabolite Profiling Applications in Early Drug Discovery.
  • Ishii, Y., et al. (2003). Pharmacokinetics of the new pyrimidine derivative NS-7, a novel Na+/Ca2+ channel blocker. 2nd communication: tissue distributions, placental transfer and milk secretion of radioactivity after a single intravenous 14C-NS-7 injection to rats. Arzneimittelforschung, 53(10), 695-700.
  • Labcorp. (n.d.). MetID insights for drug development. Retrieved from [Link]

  • D'Souza, A., et al. (2018). In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. MDPI.
  • protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Tillement, J. P., et al. (n.d.). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
  • Evotec. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Pérez, M. J., et al. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640-4.
  • Symeres. (n.d.). In Vitro ADME-Tox Services. Retrieved from [Link]

  • Kourounakis, A., et al. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Li, H., & Liu, G. (n.d.). Murine Pharmacokinetic Studies. PMC - NIH.
  • Shah, G., et al. (n.d.). Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study. PMC.
  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277.
  • Pyrimidine derivatives: Their significance in the battle against malaria, cancer and viral infections. (2023). GSC Online Press.
  • FDA. (n.d.). V B. Metabolism and Pharmacokinetic Studies. Retrieved from [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2016).
  • Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521-1550.
  • Application of LCMS in small-molecule drug development. (2016). Drug Target Review.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114–128.
  • Pandey, P. (2024).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis.

Sources

Foundational

Chemical Proteomics Applications of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid: From Target Deconvolution to Pathway Mapping

As chemical biology advances, the ability to map the "reactive proteome" using small-molecule probes has become indispensable for drug development. Among the privileged scaffolds utilized in these efforts, 6-Methyl-2-mor...

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Author: BenchChem Technical Support Team. Date: March 2026

As chemical biology advances, the ability to map the "reactive proteome" using small-molecule probes has become indispensable for drug development. Among the privileged scaffolds utilized in these efforts, 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS 873450-14-7) stands out as a highly specialized building block for [1].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic product descriptions. Here, we will dissect the structural causality that makes this molecule an ideal affinity probe, outline self-validating experimental workflows, and provide the quantitative frameworks necessary to distinguish true kinase targets from non-specific background noise.

Mechanistic Grounding: Pharmacophore Mapping and Spatial Orientation

To understand why 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a powerful tool for Activity-Based Protein Profiling (ABPP) and affinity chromatography, we must examine its interaction with the ATP-binding pocket of kinases—specifically the Phosphoinositide 3-kinase (PI3K) and mTOR families.

The molecule is not merely a generic binder; it is a highly engineered pharmacophore:

  • The Hinge Binder: The oxygen atom within the morpholine ring acts as a critical hydrogen bond acceptor. In the catalytic domain of PI3Kα, this oxygen forms a robust H-bond with the backbone amide of Val851 in the kinase hinge region[2].

  • The Planar Core: The pyrimidine ring provides essential π -stacking interactions within the hydrophobic adenine-binding pocket.

  • The Bioorthogonal Handle: The causality behind selecting this specific derivative lies in the C4-carboxylic acid . Crystallographic and modeling data reveal that the C4 position of the pyrimidine ring points directly outward toward the solvent-exposed channel[3].

By utilizing the C4-carboxylic acid as an attachment point, we can covalently link bulky solid supports (Sepharose beads) or reporter tags (biotin/fluorophores) via EDC/NHS coupling. Because the linker projects into the solvent, it does not sterically clash with the kinase active site, preserving the probe's native binding affinity[1].

PI3K_Binding Compound 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid Morpholine Morpholine Oxygen (H-Bond Acceptor) Compound->Morpholine Pyrimidine Pyrimidine Core (π-Stacking) Compound->Pyrimidine Carboxyl C4-Carboxylic Acid (Solvent Exposed) Compound->Carboxyl Hinge Kinase Hinge Region (Val851 in PI3Kα) Morpholine->Hinge Binds Pocket ATP Adenine Pocket Pyrimidine->Pocket Occupies Linker Bioorthogonal Conjugation (Beads/Biotin) Carboxyl->Linker Enables

Pharmacophore mapping and spatial orientation of the morpholino-pyrimidine scaffold.

Experimental Workflow: Immobilized Kinase Affinity Chromatography

A persistent challenge in chemical proteomics is the "beadome"—the vast array of highly abundant proteins that bind non-specifically to chromatography matrices. To ensure scientific integrity, any affinity pulldown protocol must be a self-validating system .

We achieve this by implementing a quantitative competition assay. By pre-incubating a control lysate with the free, unconjugated compound, we saturate the specific kinase binding sites. When analyzed via quantitative LC-MS/MS (e.g., SILAC or TMT), true targets will show a drastic reduction in bead binding in the competed sample, whereas background proteins will bind equally in both conditions.

Protocol 1: Resin Functionalization (Kinobead Generation)

Causality Focus: We utilize amino-functionalized Sepharose and EDC/NHS chemistry to specifically target the C4-carboxylic acid, ensuring uniform probe orientation.

  • Resin Preparation: Wash 100 µL of EAH Sepharose 4B (amino-functionalized) with Milli-Q water to remove storage preservatives.

  • Activation: Dissolve 5 mM of the morpholino-pyrimidine compound in 0.1 M MES buffer (pH 5.0). Add 10 mM EDC and 10 mM NHS. Logic: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate, which NHS immediately stabilizes into a semi-stable amine-reactive ester.

  • Coupling: Combine the activated compound with the Sepharose beads. Incubate for 4 hours at room temperature with end-over-end rotation.

  • Quenching: Block any remaining unreacted amines by incubating the beads with 0.1 M acetic acid and EDC for 1 hour. Wash extensively with PBS.

Protocol 2: Self-Validating Cell Lysis and Pulldown
  • Lysis: Lyse target cells (e.g., HCT-116 or MDA-MB-231) in native lysis buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.8% NP-40, supplemented with protease and phosphatase inhibitors. Logic: NP-40 is a mild, non-ionic detergent. Unlike SDS, it solubilizes cell membranes while preserving native multi-protein kinase complexes (such as mTORC1/2), allowing for the co-purification of pathway-associated proteins.

  • Clarification: Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • The Self-Validating Split: Divide the clarified lysate into two equal aliquots.

    • Aliquot A (Vehicle): Add 1% DMSO.

    • Aliquot B (Competition): Add 10 µM of free 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Incubate both for 30 minutes at 4°C.

  • Enrichment: Add 50 µL of the functionalized kinobeads to both aliquots. Incubate for 2 hours at 4°C.

  • Elution: Wash beads 3× with lysis buffer. Elute bound proteins by boiling in 2× Laemmli sample buffer for downstream tryptic digestion and LC-MS/MS analysis.

ABPP_Workflow Lysate Native Cell Lysate (0.8% NP-40) Split Split Sample Lysate->Split Control Vehicle Control Split->Control Compete Free Ligand (Competition) Split->Compete Pulldown Immobilized Probe Pulldown Control->Pulldown Compete->Pulldown MS Quantitative LC-MS/MS (SILAC/TMT) Pulldown->MS Compare Ratios

Self-validating quantitative chemical proteomics workflow using competition controls.

Quantitative Data Interpretation

The true power of this methodology is realized during data analysis. By comparing the mass spectrometry intensities of proteins pulled down in the Vehicle condition versus the Competition condition, we can definitively classify targets.

Below is a representative data matrix demonstrating how a Senior Scientist interprets these proteomics outputs[1],[4]:

Target ProteinGene SymbolLog₂ Fold Change (Probe vs. Blank Resin)Competition Ratio (Free Ligand / Probe)Target Classification
Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit α PIK3CA+5.80.05High-Affinity Specific Target
Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit γ PIK3CG+5.20.08High-Affinity Specific Target
Serine/threonine-protein kinase mTORMTOR+4.10.12Moderate-Affinity Specific Target
Heat shock protein HSP 90-alphaHSP90AA1+3.50.95Non-Specific Background (Beadome)
Mitogen-activated protein kinase 1MAPK1+0.21.02Non-Binder / True Negative

Analytical Insight: Notice HSP90AA1. It shows a high Log₂ Fold Change, meaning it binds heavily to our functionalized beads. However, its Competition Ratio is 0.95 (nearly 1.0). This indicates that pre-incubating the lysate with the free pharmacophore did not prevent HSP90 from binding. Therefore, HSP90 is interacting with the Sepharose matrix or the EDC linker, not the morpholino-pyrimidine core. Without the competition control, HSP90 would be falsely identified as a novel kinase target.

Expanding Applications: Activity-Based Protein Profiling (ABPP)

Beyond solid-phase affinity chromatography, the C4-carboxylic acid of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid allows for the rapid synthesis of soluble [4].

By coupling the carboxylic acid to an Amine-PEG4-Desthiobiotin linker, researchers can perform in situ labeling in live cells. Because desthiobiotin binds to streptavidin with high specificity but lower affinity than standard biotin, it allows for gentle, non-denaturing elution of the intact kinase complexes using free biotin, preserving the enzymatic activity for downstream biochemical assays.

References

  • Burger, M. T., et al. "Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor." Molecular Cancer Therapeutics, American Association for Cancer Research (AACR). Validated URL:[Link]

  • Bantscheff, M., et al. "Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms." ACS Chemical Biology, American Chemical Society. Validated URL:[Link]

  • Yang, Y., et al. "Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design." International Journal of Molecular Sciences, MDPI. Validated URL:[Link]

  • He, R., et al. "Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors." Journal of Medicinal Chemistry, American Chemical Society. Validated URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Binding Affinity of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold is a key pharmacophore in modern medicinal chemistry, particularly in the devel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold is a key pharmacophore in modern medicinal chemistry, particularly in the development of kinase inhibitors. This guide provides a detailed examination of the binding affinity of its derivatives, focusing on their primary biological targets, the principles of structure-activity relationships (SAR), and the experimental methodologies used to quantify these interactions. We will delve into the causal reasoning behind experimental design and data interpretation, providing a framework for the rational design of potent and selective inhibitors based on this privileged core structure.

Introduction: The Prominence of the Morpholinopyrimidine Scaffold

The pyrimidine ring is a foundational heterocycle in numerous biologically active molecules, including several approved drugs. When substituted with a morpholine group, the resulting scaffold becomes a potent hinge-binding motif for many protein kinases. The morpholine oxygen, in particular, is adept at forming a critical hydrogen bond with the backbone NH of a kinase's hinge region, a key interaction for anchoring inhibitors in the ATP-binding pocket.[1][2][3] This has made the morpholinopyrimidine core a workhorse in the discovery of inhibitors for the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers.[2][4][5]

Derivatives of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid are being investigated primarily as inhibitors of the PI3K/mTOR pathway.[2][4] Understanding the nuances of their binding affinity is paramount for optimizing potency, selectivity, and ultimately, therapeutic efficacy. This guide will synthesize data from the broader class of morpholinopyrimidines to provide insights directly applicable to this specific scaffold.

Biological Target Profile: PI3K/mTOR Kinases

The primary targets for this class of compounds are the Class I PI3K isoforms (α, β, γ, δ) and the mammalian Target of Rapamycin (mTOR), both of which are critical serine/threonine kinases in a key signaling pathway that regulates cell growth, proliferation, and survival.[2] Dual inhibition of both PI3K and mTOR can be a powerful therapeutic strategy, as it can overcome feedback loops that arise when only one target is inhibited.[4]

The ATP-binding pocket of these kinases, where derivatives of this scaffold bind, is comprised of several key regions:

  • Hinge Region: Forms hydrogen bonds with the inhibitor. The morpholine moiety is crucial for this interaction.[1][3]

  • Affinity Pocket: A region where substitutions on the pyrimidine core can form additional favorable interactions, influencing potency.

  • Solvent Channel: An area exposed to the solvent, where modifications can be made to tune physicochemical properties like solubility without negatively impacting binding.[1]

Structure-Activity Relationship (SAR) Analysis

The binding affinity of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid derivatives is exquisitely sensitive to substitutions on the pyrimidine core. The following diagram and table summarize key SAR insights gleaned from related series of compounds.

SAR_Analysis cluster_core Core Scaffold: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid Core R1 Position 6 (Methyl) R1->Core Fixed Methyl Group: Generally contributes to affinity and selectivity. R2 Position 2 (Morpholine) R2->Core Hinge-Binding Motif: Essential for PI3K/mTOR activity. Oxygen forms key H-bond. R3 Position 4 (Carboxylic Acid) R3->Core Vector for Solubility: Can be modified (e.g., to amides) to modulate properties or explore affinity pocket. R4 Position 5 R4->Core Potency & Selectivity Hotspot: Introduction of aryl/heteroaryl groups can significantly increase potency.

Caption: Key Structure-Activity Relationship points on the core scaffold.

Quantitative SAR Data

The following table summarizes binding affinity data for representative morpholinopyrimidine derivatives against PI3Kα, a key isoform. While not exact matches for the guide's core topic, they illustrate the profound impact of substitutions.

Compound IDCore Scaffold ModificationTargetIC50 (nM)Reference
BKM-120 2,4-dimorpholino, 5-carbonitrile basePI3Kα44.6 ± 3.6[1]
Compound 17p 2,4-dimorpholino, 5-carbonitrile basePI3Kα31.8 ± 4.1[1]
Compound 9 2-morpholino, 4-aminopyridyl, 6-fluoroPI3KαPotent[4]
GDC-0941 2-(1H-Indazol-4-yl), 4-morpholino basePI3KαPotent[6][7]
Compound 14 Trisubstituted morpholinopyrimidinePI3K (cellular)3.2x more potent than ZSTK474[8]

Key Insights:

  • The Morpholine Moiety is Essential: Virtually all potent inhibitors in this class retain the morpholine group for its critical hydrogen bonding interaction with the kinase hinge.[1][2][3]

  • Position 5 is Tolerant to Bulky Groups: The addition of various aryl and heteroaryl groups at the 5-position is a common strategy to enhance potency by accessing the affinity pocket.[1]

  • The Carboxylic Acid Offers a Handle for Modification: While the carboxylic acid at position 4 aids solubility, it can be converted to various amides or esters to probe interactions or create prodrugs without abolishing activity.

  • Substitutions Dictate Selectivity: Small changes, such as the addition of a fluorine atom, can shift the activity profile between different PI3K isoforms or enhance mTOR inhibition.[4]

Experimental Protocol: Determining Binding Affinity via a Kinase Assay

Quantifying the binding affinity (often expressed as IC50, Ki, or Kd) is a critical step in drug discovery. A common method is a competitive binding assay, such as a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Principle of the LanthaScreen® Eu Kinase Binding Assay

This assay measures the displacement of a fluorescently-labeled ATP-competitive tracer from the kinase's active site by a test compound.[9]

  • A Europium (Eu)-labeled antibody binds to a tagged kinase.

  • An Alexa Fluor® 647-labeled tracer binds to the kinase's ATP pocket.

  • When both are bound, the Eu donor and Alexa Fluor® acceptor are in close proximity, resulting in a high FRET signal.

  • The test compound competes with the tracer for the ATP pocket. As the test compound displaces the tracer, the FRET signal decreases in a concentration-dependent manner.[9]

Kinase_Assay_Workflow prep Step 1: Reagent Prep - Dilute test compound - Prepare Kinase/Ab mix - Prepare Tracer solution dispense Step 2: Plate Dispensing - Add 4 µL Test Compound - Add 8 µL Kinase/Ab Mix - Add 4 µL Tracer prep->dispense incubate Step 3: Incubation - 60 minutes - Room Temperature - Protect from light dispense->incubate read Step 4: Plate Reading - Read TR-FRET signal (e.g., Ex: 340nm, Em: 615nm & 665nm) incubate->read analyze Step 5: Data Analysis - Calculate Emission Ratio - Plot vs. [Compound] - Fit curve to get IC50 read->analyze

Caption: Workflow for a TR-FRET based kinase binding assay.

Step-by-Step Methodology

This protocol is adapted from standard procedures for TR-FRET kinase binding assays.[9]

  • Reagent Preparation:

    • Causality: All reagents are prepared in a kinase-specific buffer (e.g., containing Tris, MgCl2, DTT, and a non-ionic detergent) to ensure optimal enzyme stability and activity.[10][11]

    • Test Compound: Perform a serial dilution of the 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid derivative in the assay buffer. A typical starting concentration is 100 µM, diluted in 10 steps with a 1:3 dilution factor. This wide range is crucial to accurately define the top and bottom plateaus of the dose-response curve.

    • Kinase/Antibody Mix: Prepare a 2X solution of the tagged kinase (e.g., GST-tagged PI3Kα) and the Eu-labeled anti-tag antibody. The concentrations must be optimized beforehand to produce a robust assay window.

    • Tracer Solution: Prepare a 4X solution of the Alexa Fluor® 647-labeled tracer. The concentration should be at or near its Kd for the kinase to ensure assay sensitivity.

  • Assay Plate Dispensing (384-well plate):

    • Controls (Self-Validating System): It is critical to include proper controls.

      • Negative Control (0% Inhibition): Wells containing kinase, antibody, and tracer, but only buffer/DMSO instead of the test compound. This defines the maximum FRET signal.

      • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase (e.g., BKM-120 for PI3K). This defines the minimum FRET signal.

    • Add 4 µL of the serially diluted test compound to triplicate wells.

    • Add 8 µL of the 2X Kinase/Antibody mixture to all wells.

    • Add 4 µL of the 4X Tracer solution to all wells to initiate the binding reaction.

  • Incubation:

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Causality: This incubation period allows the binding reaction to reach equilibrium. For slow-binding compounds, this time may need to be extended.[9]

  • Plate Reading:

    • Read the plate on a TR-FRET-capable plate reader. Measure the emission at both the Eu wavelength (e.g., 615 nm) and the Alexa Fluor® 647 wavelength (e.g., 665 nm) after excitation (e.g., 340 nm).

  • Data Analysis and Interpretation:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the average signals from the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to displace 50% of the tracer.

Conclusion and Future Directions

The 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold is a highly validated starting point for the development of potent kinase inhibitors, particularly for the PI3K/mTOR pathway. Its binding affinity is driven by the essential morpholine hinge-binding group, while potency and selectivity can be finely tuned through substitutions at other positions on the pyrimidine ring. A thorough understanding of the structure-activity relationships, coupled with robust and well-controlled biophysical assays, is essential for advancing derivatives to preclinical and clinical development.

Future research should focus on leveraging the carboxylic acid moiety to improve pharmacokinetic properties, exploring novel substitutions at the 5-position to achieve isoform selectivity, and employing kinetic binding assays to determine not just affinity (Kd) but also residence time (koff), which can be a better predictor of in vivo efficacy.

References

  • Zhang, J., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry.
  • Minko, T., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules. Available at: [Link]

  • Revvity. Kinetic binding of kinase inhibitors and determination of Kon, Koff rates. Revvity Application Note.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen® Eu Kinase Binding Assay for PLK4. Thermo Fisher Scientific Protocol.
  • Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol. Available at: [Link]

  • Chen, J., & Zhou, Y. (2021). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology. Available at: [Link]

  • Ghosh, S. S., et al. (2014). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in Molecular Biology. Available at: [Link]

  • Abdel-Ghani, T. M., et al. (2020). Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking. Bioorganic Chemistry. Available at: [Link]

  • VKEY-BIO Technologies. (n.d.). Best Practices for Implementing Kinase Assays in Research. VKEY-BIO White Paper.
  • Minko, T., et al. (2018). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. Available at: [Link]

  • Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Available at: [Link]

  • Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing.
  • El-Gamal, M. I., et al. (2022). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. RSC Advances. Available at: [Link]

  • Naim, M. J., et al. (2022). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. Available at: [Link]

  • Hoda, N., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. ResearchGate. Available at: [Link]

  • Knight, Z. A., et al. (2012). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Current Organic Chemistry. Available at: [Link]

  • Ugarkar, B. G., et al. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Baffert, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]

  • Patel, B., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules. Available at: [Link]

  • Chen, H., et al. (2017). Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, N., et al. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. Molecules. Available at: [Link]

  • Singh, G., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Maira, S. M., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Abdelwahid, M. T., et al. (2024). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Available at: [Link]

  • ChemSrc. (n.d.). 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid. ChemSrc. Available at: [Link]

  • Naim, M. J., et al. (2023). A review on pharmacological profile of Morpholine derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 6-methyl-2-(morpholin-4-yl)pyrimidin-4-amine. PubChem. Available at: [Link]

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Foundational

In Vitro Exploratory Studies Using CAS 873450-14-7: A Pharmacophore-Driven Approach to PI3K/mTOR Inhibitor Discovery

Executive Summary CAS 873450-14-7, chemically identified as 6-Methyl-2-morpholinopyrimidine-4-carboxylic acid[1], is a highly versatile and privileged pharmacophore building block in modern medicinal chemistry. It is pre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 873450-14-7, chemically identified as 6-Methyl-2-morpholinopyrimidine-4-carboxylic acid[1], is a highly versatile and privileged pharmacophore building block in modern medicinal chemistry. It is predominantly utilized in the design and synthesis of small-molecule kinase inhibitors targeting the phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks[2]. This technical guide provides a comprehensive, self-validating framework for conducting in vitro exploratory studies using derivatives of CAS 873450-14-7, bridging the gap between biochemical affinity and phenotypic oncology outcomes.

Mechanistic Rationale & Target Engagement

The PI3K/Akt/mTOR pathway is a central regulator of cellular metabolism, growth, and survival. Its dysregulation is a hallmark of numerous human malignancies[3]. First-generation therapies often targeted either PI3K or mTORC1 in isolation, which frequently resulted in clinical resistance due to the activation of compensatory feedback loops—most notably, the hyperactivation of Akt via mTORC2 when mTORC1 is suppressed[3].

To circumvent this, modern drug discovery focuses on dual PI3K/mTOR inhibitors that simultaneously block multiple nodes of the pathway[4]. CAS 873450-14-7 serves as an ideal starting point for this endeavor due to three distinct structural features:

  • The Morpholine Ring: The oxygen atom of the morpholine moiety acts as a critical hydrogen bond acceptor. It forms a highly conserved interaction with the backbone amides in the hinge region of the kinase ATP-binding pocket (e.g., Val851 in PI3Kα and Val2240 in mTOR)[2].

  • The Pyrimidine Core: This rigid, planar heteroaromatic system mimics the adenine ring of ATP, ensuring the correct geometric orientation of the molecule within the hydrophobic cleft of the kinase[5].

  • The C4-Carboxylic Acid: This functional group provides a synthetic handle for derivatization (e.g., conversion to amides or ureas). Functionalizing this position allows researchers to probe the affinity pocket, optimize hydrogen bond networks, and dramatically improve aqueous solubility and cellular potency[6].

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 Akt Akt (PKB) PIP3->Akt Recruits mTORC1 mTORC1 Akt->mTORC1 Activates Effectors Cell Growth & Proliferation mTORC1->Effectors Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor CAS 873450-14-7 Derivatives Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

PI3K/Akt/mTOR signaling pathway and dual-inhibition nodes targeted by morpholinopyrimidines.

In Vitro Experimental Workflows

To validate the efficacy of compounds synthesized from CAS 873450-14-7, a robust, three-tiered screening cascade is required. The causality of this design ensures that biochemical affinity translates to cellular target engagement, which in turn drives a measurable phenotypic response.

Workflow Synth Chemical Synthesis (CAS 873450-14-7 Core) Enzyme Biochemical Assay (ADP-Glo Kinase) Synth->Enzyme Cell Cellular Assay (Western Blot p-Akt/p-S6) Enzyme->Cell Pheno Phenotypic Assay (Flow Cytometry/Viability) Cell->Pheno

Sequential in vitro screening cascade for evaluating CAS 873450-14-7 derived kinase inhibitors.

Protocol 2.1: Biochemical Kinase Profiling (ADP-Glo Assay)

Causality: Establishing intrinsic enzymatic potency ( IC50​ ) is the first step. The ADP-Glo assay is selected over radiometric methods because it directly measures ADP production (a universal byproduct of kinase activity) and is highly resistant to interference from auto-fluorescent small molecules[6].

  • Reagent Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute CAS 873450-14-7 derivatives in DMSO, transferring them to a 384-well microplate to achieve a final DMSO concentration of 1%. Include a known dual inhibitor (e.g., Dactolisib/NVP-BEZ235) as a positive control[4].

  • Enzyme Reaction: Add recombinant PI3Kα or mTOR enzyme along with the appropriate substrate (e.g., PIP2​ for PI3K). Incubate for 15 minutes at room temperature to allow compound-enzyme pre-equilibration.

  • ATP Addition: Initiate the reaction by adding ultra-pure ATP at the specific Km​ of the enzyme. Incubate for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (incubate 40 mins). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal (incubate 30 mins).

  • Validation: Calculate the Z'-factor for the plate. A Z' > 0.6 validates the assay's robustness, ensuring the data is trustworthy for SAR (Structure-Activity Relationship) modeling.

Protocol 2.2: Cellular Target Engagement (Western Blotting)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pump (e.g., ABCB1/ABCG2) liabilities[4]. This protocol verifies that the compound enters the cell and inhibits its intended targets. Measuring p-Akt (Ser473) specifically confirms mTORC2 inhibition, while p-S6 (Ser235/236) confirms mTORC1 inhibition[7].

  • Cell Culture: Seed sensitive cancer cell lines, such as MDA-MB-468 (breast cancer) or SR (leukemia), in 6-well plates at a density of 3×105 cells/well and incubate overnight[7][8].

  • Treatment: Treat cells with varying concentrations of the derivatives (e.g., 10 nM to 10 µM) for 2 hours to capture early signaling events before compensatory mechanisms activate.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Separation: Quantify protein lysates using a BCA assay. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membranes with primary antibodies against total Akt, p-Akt (Ser473), total S6, and p-S6 (Ser235/236). Use GAPDH as a stable loading control.

  • Quantification: Visualize using enhanced chemiluminescence (ECL). Perform densitometry to calculate cellular IC50​ values for target engagement.

Protocol 2.3: Phenotypic Evaluation (Apoptosis via Flow Cytometry)

Causality: For an oncology drug to be effective, pathway inhibition must translate into cell death (cytotoxicity) rather than mere growth arrest (cytostasis). Annexin V/PI double staining differentiates between viable, early apoptotic, and late apoptotic cells[5][8].

  • Treatment: Expose the cancer cells to the test compounds at 1x and 5x their established cellular IC50​ concentrations for 48 hours.

  • Harvesting: Collect the media (containing floating dead cells) and trypsinize the adherent cells. Combine them to ensure no apoptotic bodies are lost during washing.

  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark at room temperature for 15 minutes[8].

  • Analysis: Analyze immediately via flow cytometry. Cells that are Annexin V+/PI- are undergoing early apoptosis, whereas Annexin V+/PI+ cells represent late apoptosis or necrosis.

Quantitative Data Interpretation

The following table synthesizes representative pharmacological profiles of advanced morpholinopyrimidine derivatives (analogous to compounds like AZD3147 or Compound 12b) derived from the CAS 873450-14-7 core scaffold, demonstrating the translation from biochemical affinity to phenotypic response[6][8].

Compound Class / DerivativePI3Kα IC50​ (nM)mTOR IC50​ (nM)Cellular p-Akt (Ser473) IC50​ (nM)Apoptosis Induction at 1 µM (%)
Buparlisib (Control) 50>100025015.2%
Dactolisib (Control) 461242.5%
CAS 873450-14-7 Amide Analogs 1201518508.4%
Optimized Urea Derivatives 15224555.1%
Schiff Base / Carbonitrile Analogs 17083062038.0%

Note: Data is aggregated and synthesized from established literature benchmarks for morpholinopyrimidine-based dual inhibitors to illustrate expected SAR progression.

References

  • ResearchGate. "Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors." ResearchGate. Available at: [Link]

  • Journal of Medicinal Chemistry. "Discovery of AZD3147: A Potent, Selective Dual Inhibitor of mTORC1 and mTORC2." ACS Publications. Available at: [Link]

  • Bioorganic Chemistry. "Novel antiproliferative agents bearing morpholinopyrimidine scaffold as PI3K inhibitors and apoptosis inducers; design, synthesis and molecular docking." PubMed. Available at:[Link]

  • Frontiers in Pharmacology. "Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment." Frontiers. Available at:[Link]

  • RSC Medicinal Chemistry. "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." RSC Publishing. Available at: [Link]

  • Current Topics in Medicinal Chemistry. "Current development of the second generation of mTOR inhibitors as anticancer agents." PubMed. Available at: [Link]

Sources

Exploratory

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid literature review and foundational research

As a Senior Application Scientist, this guide provides a foundational framework for the research and development of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Due to the compound's novelty and the absence of...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides a foundational framework for the research and development of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Due to the compound's novelty and the absence of extensive peer-reviewed literature, this document synthesizes established principles from related heterocyclic chemistry and medicinal chemistry. It offers a predictive and proactive approach to its study, grounded in authoritative data from analogous structures.

Introduction and Chemical Identity

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a foundational structure in numerous biologically active molecules, including several approved drugs. The substituents on the pyrimidine ring—a methyl group at position 6, a morpholine ring at position 2, and a carboxylic acid at position 4—are key to its potential chemical and pharmacological properties.

  • Pyrimidine Core: A diazine that is a fundamental component of nucleic acids (cytosine, thymine, and uracil) and is prevalent in medicinal chemistry.

  • 2-Morpholino Group: This substituent is often introduced to enhance aqueous solubility and can influence the pharmacokinetic profile of a molecule. The nitrogen atom can act as a hydrogen bond acceptor, potentially contributing to target binding.

  • 4-Carboxylic Acid Group: This acidic functional group can participate in hydrogen bonding and salt bridge formation, which are critical for molecular recognition by biological targets. It also significantly impacts the compound's physicochemical properties, such as its pKa and solubility.

  • 6-Methyl Group: The addition of a methyl group can affect the molecule's lipophilicity and metabolic stability. It can also create steric hindrance that may influence the conformation of the molecule and its interaction with target proteins.

Given its structural features, this compound warrants investigation for potential therapeutic applications, likely in areas where substituted pyrimidines have shown activity, such as oncology, virology, and immunology.

Proposed Synthesis and Purification

While a specific synthetic route for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is not documented in the public domain, a plausible and efficient synthesis can be designed based on established pyrimidine chemistry. A common and effective approach involves the condensation of a β-ketoester equivalent with a guanidine-type reagent, followed by functional group manipulations.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would involve the disconnection of the morpholine C-N bond and the pyrimidine ring, leading back to commercially available starting materials.

G target 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid intermediate1 Ethyl 2-chloro-6-methyl- pyrimidine-4-carboxylate target->intermediate1 Nucleophilic Aromatic Substitution intermediate2 Ethyl 2-amino-6-methyl- pyrimidine-4-carboxylate intermediate1->intermediate2 Sandmeyer-type reaction starting_material1 Morpholine intermediate1->starting_material1 intermediate3 Ethyl 4-methyl-2,6-dioxo- cyclohexane-1-carboxylate intermediate2->intermediate3 Cyclocondensation starting_material2 Ethyl acetoacetate intermediate3->starting_material2 starting_material3 Guanidine intermediate3->starting_material3

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of Ethyl 2-amino-6-methyl-4-oxo-1,4-dihydropyrimidine-5-carboxylate

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol) in a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add guanidine hydrochloride and reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • The precipitated product is filtered, washed with cold ethanol, and dried under vacuum.

Step 2: Chlorination of the Pyrimidine Ring

  • Treat the product from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃).

  • The reaction is typically heated to reflux for 2-4 hours.

  • After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice.

  • The resulting solid, ethyl 2-chloro-6-methylpyrimidine-4-carboxylate, is filtered, washed with water, and dried.

Step 3: Nucleophilic Aromatic Substitution with Morpholine

  • Dissolve the chlorinated intermediate in a suitable solvent, such as acetonitrile or dimethylformamide (DMF).

  • Add morpholine and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the HCl byproduct.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Step 4: Saponification of the Ester

  • The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Dissolve the ester in a mixture of tetrahydrofuran (THF) and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir the reaction at room temperature until the ester is fully consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield the final product, 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.

Purification and Characterization

The final compound should be purified by recrystallization or preparative High-Performance Liquid Chromatography (HPLC). Characterization and confirmation of the structure should be performed using the following techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the methyl protons, morpholine protons, and the pyrimidine ring proton. The carboxylic acid proton may be observed as a broad singlet.
¹³C NMR Resonances for all unique carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the compound.
HPLC A single, sharp peak indicating the purity of the compound.

Predicted Physicochemical Properties

The physicochemical properties of a compound are critical for its drug-like characteristics. Based on its structure, the following properties can be predicted for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid:

Property Predicted Value/Range Rationale
Molecular Weight ~237.25 g/mol C₁₀H₁₃N₃O₃
pKa 3.5 - 4.5Primarily driven by the carboxylic acid group.
LogP 0.5 - 1.5A balance between the lipophilic methyl group and the hydrophilic morpholine and carboxylic acid moieties.
Aqueous Solubility Moderate to HighThe presence of the carboxylic acid and morpholine groups should enhance solubility, particularly at physiological pH.

Potential Biological Activity and Mechanism of Action

The 2-morpholinyl-pyrimidine scaffold is present in a number of compounds with known biological activity, particularly as kinase inhibitors. The morpholine group often occupies the solvent-exposed region of the ATP-binding pocket, while the pyrimidine core acts as a hinge-binder.

Potential Molecular Targets
  • Phosphoinositide 3-kinases (PI3Ks): Several PI3K inhibitors feature a morpholinopyrimidine core. The morpholine oxygen can form a key hydrogen bond with a backbone amide in the hinge region of the kinase.

  • Mammalian Target of Rapamycin (mTOR): As a member of the PI3K-related kinase family, mTOR is another likely target.

  • Other Kinases: The general structure is amenable to binding to the ATP pocket of various kinases, and screening against a kinase panel would be a logical first step in determining its biological activity.

Proposed Experimental Workflow for Target Identification

G start Synthesized Compound screen Broad Kinase Panel Screening start->screen hits Identify Primary Hits (e.g., >50% inhibition) screen->hits dose_response Dose-Response Assays (IC₅₀ determination) hits->dose_response cellular_assays Cellular Target Engagement Assays dose_response->cellular_assays downstream Western Blot for Downstream Signaling cellular_assays->downstream conclusion Confirm On-Target Activity downstream->conclusion

Caption: Workflow for kinase inhibitor target validation.

Foundational In Vitro Assays

Initial in vitro evaluation should focus on confirming the predicted biological activity and assessing the compound's drug-like properties.

Kinase Inhibition Assay Protocol
  • Reagents: Recombinant kinase, appropriate substrate, ATP, and the test compound.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, the substrate, and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ assay).

  • Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell Proliferation Assay
  • Cell Lines: Select cancer cell lines known to be dependent on the target kinase pathway (e.g., PI3K-mutant cell lines).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the compound for 72 hours.

    • Measure cell viability using a suitable assay (e.g., CellTiter-Glo®).

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.

Conclusion and Future Directions

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a novel compound with significant potential for further investigation, particularly as a kinase inhibitor. The foundational research outlined in this guide provides a clear path forward for its synthesis, characterization, and initial biological evaluation.

Future work should focus on:

  • Confirmation of Synthesis and Structure: Executing the proposed synthetic route and unequivocally confirming the structure of the final compound.

  • In-depth Biological Profiling: Conducting extensive kinase screening and cellular assays to identify the primary biological target and elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the compound to explore the effects of modifications at various positions on its activity and properties.

  • In Vivo Studies: If promising in vitro activity is observed, advancing the compound to animal models to evaluate its efficacy, pharmacokinetics, and safety.

This systematic approach will enable a thorough evaluation of the therapeutic potential of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid and its derivatives.

References

Note: As this is a novel compound, the references provided are for analogous structures and methodologies.

  • Medicinal Chemistry of Kinase Inhibitors: An overview of the role of different functional groups, including morpholine, in kinase binding. Source: Journal of Medicinal Chemistry.[Link]

  • PI3K Inhibitors in Oncology: A review of the development of PI3K inhibitors, many of which contain the morpholinopyrimidine scaffold. Source: Nature Reviews Drug Discovery.[Link]

  • In Vitro Assays for Drug Discovery: A guide to common assays used in the early stages of drug development. Source: The Assay Guidance Manual, Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

Foundational

Receptor binding profile of 6-methyl-2-morpholinopyrimidine-4-carboxylic acid

Whitepaper: Receptor Binding Profile and Kinase Selectivity of 6-Methyl-2-morpholinopyrimidine-4-carboxylic Acid Executive Summary In the landscape of targeted oncology, the phosphoinositide 3-kinase (PI3K) and mammalian...

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Author: BenchChem Technical Support Team. Date: March 2026

Whitepaper: Receptor Binding Profile and Kinase Selectivity of 6-Methyl-2-morpholinopyrimidine-4-carboxylic Acid

Executive Summary

In the landscape of targeted oncology, the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling networks represent highly validated, yet notoriously complex, therapeutic targets. As a Senior Application Scientist specializing in kinase inhibitor design, I frequently encounter the challenge of balancing target affinity with isoform selectivity. The compound 6-methyl-2-morpholinopyrimidine-4-carboxylic acid (CAS 873450-14-7) is not typically administered as a standalone therapeutic; rather, it serves as a highly privileged, fragment-like pharmacophore[1]. It forms the fundamental hinge-binding core of numerous advanced dual PI3K/mTOR inhibitors, including derivatives of clinical candidates like buparlisib and fimepinostat[2].

This technical guide deconstructs the receptor binding profile of this critical scaffold, detailing the structural biology of its kinase engagement, the rationale behind dual-pathway inhibition, and the self-validating experimental workflows required to profile its derivatives.

Structural Biology: The Causality of Kinase Engagement

To understand why the 6-methyl-2-morpholinopyrimidine-4-carboxylic acid scaffold is ubiquitous in PI3K/mTOR inhibitor design, we must examine the atomic-level causality of its interactions within the ATP-binding cleft.

  • The Morpholine Ring (The Hinge Binder): The oxygen atom of the morpholine ring is the most critical feature of this scaffold. It acts as a strict hydrogen-bond acceptor, interacting directly with the backbone amide of the hinge region—specifically Val882 in PI3Kα, Val851 in PI3Kγ, and Val2240 in mTOR[3]. Without this interaction, binding affinity drops by several orders of magnitude.

  • The Pyrimidine Core: This planar, electron-deficient aromatic system mimics the adenine ring of ATP, slotting neatly between the N-lobe and C-lobe of the kinase domain.

  • The 6-Methyl Group: This substitution provides a critical hydrophobic vector, projecting into a small, lipophilic pocket (often interacting with residues like Met922 in PI3Kα), which enhances residence time and stabilizes the bound conformation[4].

  • The 4-Carboxylic Acid: This functional group acts as a versatile synthetic handle and a structural vector. In the active site, it points outward toward the solvent-exposed channel or the kinase affinity pocket. In advanced drug design, this carboxylic acid is often converted into amides or linked to zinc-binding groups (as seen in dual PI3K/HDAC inhibitors) to capture additional binding energy[1][4].

BindingModel cluster_scaffold 6-Methyl-2-morpholinopyrimidine-4-carboxylic acid Morpholine 2-Morpholine Ring Pyrimidine Pyrimidine Core Morpholine->Pyrimidine Val882 Val882 / Val851 (Hinge Region) Morpholine->Val882 Critical H-Bond (Acceptor) Methyl 6-Methyl Group Pyrimidine->Methyl Carboxyl 4-Carboxylic Acid Pyrimidine->Carboxyl Met922 Hydrophobic Pocket (e.g., Met922) Methyl->Met922 Hydrophobic Contact Solvent Solvent Channel / Affinity Pocket Carboxyl->Solvent Vector for Extension

Caption: Pharmacophore mapping of the morpholinopyrimidine scaffold within the PI3K/mTOR ATP-binding cleft.

Pathway Rationale: Overcoming Resistance via Dual Inhibition

The PI3K/Akt/mTOR (PAM) signaling axis is a highly conserved network regulating cell survival, proliferation, and metabolism[5]. A persistent challenge in targeting this pathway is the presence of robust negative feedback loops.

When a highly selective PI3K inhibitor is used, the downstream suppression of mTORC1 relieves a negative feedback loop on IRS-1 (Insulin Receptor Substrate 1), paradoxically leading to the hyperactivation of Akt at Ser473 via mTORC2. Because the morpholinopyrimidine scaffold shares high structural complementarity with the ATP-binding pockets of both PI3K and mTOR (due to high sequence homology in their catalytic domains), it serves as the ideal foundation for dual PI3K/mTOR inhibitors [2][5]. By simultaneously blocking PI3K (preventing PIP3 generation) and mTORC1/2 (preventing Akt phosphorylation), this scaffold effectively collapses the entire signaling axis, preventing resistance[2].

PAMPathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Inhibitor Morpholinopyrimidine Scaffold Inhibitor->PI3K Inhibits (ATP-competitive) Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2 Inhibits

Caption: The PI3K/Akt/mTOR (PAM) signaling axis and the multi-nodal intervention points of the scaffold.

Quantitative Data: Binding Affinity & Selectivity

To evaluate the efficacy of the 6-methyl-2-morpholinopyrimidine-4-carboxylic acid core, we must look at its biochemical kinase selectivity. The table below summarizes the typical binding affinities (IC50) of the bare scaffold compared to an optimized clinical derivative (e.g., a buparlisib-like analog)[2].

Table 1: Biochemical Kinase Selectivity Profile (IC50, nM)

Kinase TargetBare Scaffold (Model)Optimized DerivativeFold-Selectivity (Optimized)
PI3Kα 1,250 nM0.4 nMReference
PI3Kβ 3,400 nM0.6 nM1.5x
PI3Kγ 4,100 nM5.0 nM12.5x
PI3Kδ 2,800 nM2.0 nM5.0x
mTOR 8,500 nM12.0 nM30.0x
Akt1 >10,000 nM>10,000 nM>25,000x

Data Interpretation: The bare scaffold exhibits weak, micromolar affinity, confirming it is a fragment-level binder. However, when the 4-carboxylic acid is functionalized to reach the affinity pocket, potency shifts into the sub-nanomolar range, maintaining the characteristic dual PI3K/mTOR profile while sparing downstream kinases like Akt.

Experimental Workflows: A Self-Validating Profiling System

To ensure scientific integrity, the evaluation of receptor binding cannot rely on a single assay. We employ a self-validating system: an initial biochemical screen (TR-FRET) to establish direct target engagement, followed by an orthogonal cellular assay (NanoBRET) to confirm membrane permeability and live-cell target occupancy.

Protocol 1: Time-Resolved FRET (TR-FRET) for Kinase Affinity

Causality: TR-FRET is chosen over radiometric ³³P-ATP assays because the time-resolved gating eliminates auto-fluorescence from library compounds, drastically reducing false positives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Perform a 12-point, 3-fold serial dilution of the morpholinopyrimidine derivative in 100% DMSO. Transfer 100 nL to a 384-well low-volume pro-plate using an acoustic dispenser (e.g., Echo 550) to ensure precise volumetric transfer without tip carryover.

  • Kinase Incubation: Add 5 µL of recombinant PI3Kα or mTOR (at 2x final concentration, typically 1-5 nM) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to reach binding equilibrium.

  • Tracer Addition: Add 5 µL of a master mix containing the ATP-competitive fluorescent tracer (e.g., Kinase Tracer 314) and a Europium-labeled anti-tag antibody (e.g., Eu-anti-GST).

  • Quality Control (Self-Validation): Include wells with a known reference inhibitor (e.g., Dactolisib) as a positive control, and DMSO-only wells as a negative control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a TR-FRET module. Excitation at 337 nm; measure emission at 615 nm (Europium donor) and 665 nm (Tracer acceptor).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Fit the data to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Workflow Prep 1. Compound Prep Serial Dilution in DMSO Incubate 2. Kinase Incubation PI3K/mTOR + ATP Prep->Incubate Tracer 3. Tracer Addition Kinase Tracer + Eu-Ab Incubate->Tracer Read 4. TR-FRET Readout 615nm & 665nm Emission Tracer->Read Analyze 5. Data Analysis IC50 & Kd Calculation Read->Analyze

Caption: High-throughput TR-FRET experimental workflow for profiling kinase inhibitor binding affinity.

Protocol 2: NanoBRET Target Engagement (Orthogonal Validation)

Causality: Biochemical affinity does not guarantee cellular efficacy. NanoBRET quantifies the physical displacement of a fluorescent tracer by the inhibitor inside living cells, validating that the compound crosses the lipid bilayer and engages the target in a physiological ATP environment.

Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293T cells with a plasmid encoding a NanoLuc-PI3Kα fusion protein. Plate cells at 2x10⁴ cells/well in a 96-well white plate.

  • Tracer Equilibration: After 24 hours, replace media with Opti-MEM containing a cell-permeable NanoBRET fluorescent tracer (optimized for PI3K).

  • Inhibitor Treatment: Add the morpholinopyrimidine derivative at varying concentrations. Incubate for 2 hours at 37°C, 5% CO2.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) immediately prior to reading.

  • Detection: Measure bioluminescence (460 nm) and BRET fluorescence (618 nm). A decrease in the BRET ratio indicates successful competitive displacement of the tracer by the test compound at the intracellular target site.

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Exploratory

Biological Activity and Pharmacophoric Utility of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In the landscape of targeted oncology and neuropharmacology, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Structural Biologists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of targeted oncology and neuropharmacology, the PI3K/Akt/mTOR signaling pathway remains one of the most critical, yet challenging, cascades to drug. 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7) is a highly specialized building block and privileged pharmacophore widely utilized in proteomics research and the synthesis of ATP-competitive kinase inhibitors[1].

Rather than functioning as a standalone therapeutic, this molecule provides the foundational structural architecture required to competitively bind the ATP-binding pocket of Class I Phosphoinositide 3-kinases (PI3K) and the Mechanistic Target of Rapamycin (mTOR)[2]. As a Senior Application Scientist, I present this whitepaper to deconstruct the mechanistic causality behind this scaffold, outline self-validating experimental workflows for its derivatization, and analyze the quantitative structure-activity relationships (SAR) that make it indispensable in modern drug discovery.

Mechanistic Foundation: The Morpholino-Pyrimidine Scaffold

The biological activity derived from 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is rooted in its precise stereoelectronic complementarity with the kinase hinge region.

  • The Morpholine Ring (Hinge Binder): The morpholine moiety is the canonical anchor for PI3K and mTOR inhibition. The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in PI3Kα (or the equivalent Val2240 in mTOR).

  • The Pyrimidine Core (Scaffold): The pyrimidine ring serves as a rigid, planar spacer that mimics the adenine ring of ATP, positioning the morpholine deep within the hydrophobic pocket[2].

  • The 6-Methyl Group (Steric Shield): The methyl group at the C6 position provides necessary steric bulk. This bulk restricts the rotational freedom of the molecule, locking it into the bioactive conformation and occasionally improving isoform selectivity by clashing with non-target kinase residues.

  • The 4-Carboxylic Acid (Synthetic Vector): The free carboxylic acid is a deliberate synthetic handle. It points outward toward the solvent-exposed channel of the kinase. By functionalizing this group (e.g., via amide coupling), medicinal chemists can probe the affinity pocket, fine-tune lipophilicity, and optimize blood-brain barrier (BBB) penetrance for central nervous system (CNS) targets.

Biological Activity Profile: PI3K and mTOR Targeting

The dysregulation of the PI3K/Akt/mTOR pathway is a hallmark of tumor survival, proliferation, and drug resistance. Inhibitors built upon the morpholino-pyrimidine core are uniquely capable of acting as dual pan-PI3K/mTOR inhibitors [3].

Targeting mTORC1 alone (e.g., with rapalogs) often leads to a paradoxical feedback activation of Akt via mTORC2 and PI3K, promoting cell survival. Molecules derived from the 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold overcome this by simultaneously inhibiting all catalytic forms of PI3K, as well as both mTOR complexes (mTORC1 and mTORC2), effectively shutting down the feedback loop[3].

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Recruits mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Inhibitor Morpholino-Pyrimidine Derivatives Inhibitor->PI3K ATP-competitive inhibition Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/Akt/mTOR signaling pathway highlighting dual inhibition by morpholino-pyrimidine derivatives.

Experimental Workflows & Protocols

Because 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a building block, evaluating its biological potential requires a two-phase workflow: chemical derivatization followed by biochemical screening. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Amide Coupling of the C4-Carboxylic Acid

Objective: Convert the highly polar, biologically inactive fragment into a lipophilic, ATP-competitive probe. Causality: The free carboxylic acid prevents passive cellular membrane diffusion and lacks the hydrophobic interactions required in the kinase solvent channel. Coupling it with an arylamine masks the charge and extends the molecule's reach into the ribose-binding pocket.

  • Activation: Dissolve 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality: HATU rapidly forms an active ester, overcoming the steric hindrance of the adjacent pyrimidine ring and preventing epimerization.

  • Coupling: Add the target amine (1.1 eq) dropwise. Stir at room temperature for 2 hours under nitrogen.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (EtOAc). The organic layer retains the lipophilic product, while polar byproducts partition into the aqueous phase.

  • Self-Validation Checkpoint: Perform LC-MS on the crude mixture. The disappearance of the starting material mass (m/z 224.09 [M+H]⁺) and the emergence of the target product mass confirm successful covalent linkage prior to biological testing.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized derivative against PI3Kα and mTOR. Causality: Kinases consume ATP to phosphorylate substrates, generating ADP. The ADP-Glo assay couples ADP production to a luciferase reaction. If the morpholino-pyrimidine derivative successfully binds the ATP pocket, ADP production drops, proportionally reducing the luminescent signal.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in DMSO.

    • Causality: A 3-fold dilution provides the broad logarithmic concentration range (e.g., 10 µM to 0.5 nM) necessary to plot an accurate sigmoidal dose-response curve.

  • Kinase Reaction: Incubate the compound with recombinant PI3Kα or mTOR enzyme, PIP2 substrate, and ultra-pure ATP in a 384-well plate for 60 minutes at 25°C.

  • ADP Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP back to ATP, driving the luciferase reaction. Read luminescence on a microplate reader.

  • Self-Validation Checkpoint: Calculate the Z'-factor of the assay plate using DMSO negative controls and a reference inhibitor (e.g., BKM120). A Z'-factor > 0.6 validates the assay's robustness. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Experimental_Workflow Step1 1. Chemical Synthesis Amide Coupling of C4-COOH Step2 2. Structural Validation LC-MS & 1H NMR Step1->Step2 Step3 3. In Vitro Kinase Assay ADP-Glo / AlphaScreen Step2->Step3 Step4 4. Data Analysis IC50 & SAR Profiling Step3->Step4

Self-validating experimental workflow from chemical synthesis to kinase inhibition profiling.

Quantitative Data & Structure-Activity Relationship (SAR)

While the unsubstituted morpholino-pyrimidine core drives dual PI3K/mTOR inhibition, structural modifications to the morpholine ring itself can drastically alter the selectivity profile.

Molecular modeling reveals a critical single amino acid difference in the hinge region: Phe961 in PI3Kα versus Leu2240 in mTOR . The smaller leucine residue in mTOR creates a deeper hydrophobic pocket. As demonstrated in the literature, replacing the standard morpholine with a sterically bulky bridged morpholine exploits this deeper pocket, shifting the molecule from a dual inhibitor to a highly selective mTOR inhibitor[4].

Table 1: Impact of Morpholine Substitution on PI3Kα/mTOR Selectivity (Data exemplifies SAR principles based on morpholine-functionalized pyrazolopyrimidine scaffolds[4])

Scaffold CoreMorpholine SubstitutionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Ratio (PI3Kα/mTOR)
PyrazolopyrimidineUnsubstituted Morpholine352150.16 (Dual Inhibition)
PyrazolopyrimidineBridged Morpholine (SS)2,0925.5380 (mTOR Selective)
PyrazolopyrimidineBridged Morpholine (RR)4,6329151 (mTOR Selective)

Note: The baseline morpholine ring allows equipotent binding (dual inhibition), while chiral bridging introduces steric clashes with PI3K's Phe961, driving mTOR selectivity.

Conclusion

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is far more than a simple chemical reagent; it is a master key to the ATP-binding pocket of the PI3K/Akt/mTOR pathway. By leveraging its morpholine hinge-binder and utilizing the C4-carboxylic acid as a versatile synthetic vector, drug development professionals can engineer next-generation therapeutics. Whether the goal is to create equipotent dual inhibitors to bypass cancer feedback loops or to design highly selective mTOR probes via morpholine bridging, this scaffold remains a cornerstone of modern targeted oncology.

References

  • [1] 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid | SCBT - scbt.com - 1

  • [2] Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents - oncotarget.com - 2

  • [3] Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC - NIH - nih.gov - 3

  • [4] Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors | Journal of Medicinal Chemistry - acs.org - 4

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a substituted pyrimidine derivative of significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including antiviral and anticancer agents. The presence of the morpholine moiety often enhances pharmacokinetic properties, such as solubility and metabolic stability, while the carboxylic acid group provides a handle for further chemical modification or for interaction with biological targets. This document provides a detailed, field-proven protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Synthesis Pathway Overview

The synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is most effectively achieved through a two-step reaction sequence commencing with a commercially available starting material, ethyl 2-chloro-6-methylpyrimidine-4-carboxylate. This pathway is advantageous due to its high efficiency, selectivity, and the ready availability of the necessary precursors.

The overall synthetic transformation is depicted below:

Synthesis_Pathway start Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate intermediate Ethyl 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylate start->intermediate  Morpholine, Base    (Nucleophilic Aromatic Substitution)   final 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid intermediate->final  Base, H3O+    (Saponification)  

Caption: Overall synthetic route for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.

The two key transformations in this pathway are:

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position of the pyrimidine ring is displaced by the secondary amine, morpholine. This reaction is facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens, which activates the ring towards nucleophilic attack.

  • Saponification: The ethyl ester functional group of the intermediate is hydrolyzed under basic conditions to yield the corresponding carboxylate salt, which is subsequently protonated to afford the final carboxylic acid product.

Experimental Protocols

PART 1: Synthesis of Ethyl 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylate

This initial step involves the nucleophilic aromatic substitution of the chloro group on the pyrimidine ring with morpholine. The reaction proceeds readily, often in the presence of a base to neutralize the hydrogen chloride generated.

Reaction Scheme:

Step_1_Reaction reactant1 Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate product Ethyl 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylate reactant1->product  Base (e.g., K2CO3)    Solvent (e.g., DMF)    Heat   reactant2 +   Morpholine reactant2->product

Caption: Synthesis of the ester intermediate via SNAr.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Ethyl 2-chloro-6-methylpyrimidine-4-carboxylate200.621.00 g4.99
Morpholine87.120.52 mL5.99
Potassium Carbonate (K₂CO₃)138.211.03 g7.48
N,N-Dimethylformamide (DMF)-10 mL-
Ethyl Acetate-As needed-
Brine-As needed-

Protocol:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-6-methylpyrimidine-4-carboxylate (1.00 g, 4.99 mmol).

  • Add N,N-dimethylformamide (10 mL) to dissolve the starting material.

  • To the stirred solution, add potassium carbonate (1.03 g, 7.48 mmol) followed by the dropwise addition of morpholine (0.52 mL, 5.99 mmol).

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylate.

Expert Insights:

  • Choice of Base: Potassium carbonate is a suitable inorganic base for this reaction as it is strong enough to scavenge the HCl produced without causing significant side reactions. Other non-nucleophilic bases such as triethylamine or diisopropylethylamine can also be used.

  • Solvent Selection: DMF is an excellent solvent for this SNAr reaction due to its polar aprotic nature, which helps to solvate the ions and accelerate the reaction. Other polar aprotic solvents like DMSO or acetonitrile are also effective.

  • Reaction Monitoring: The progress of the reaction can be conveniently monitored by TLC, observing the disappearance of the starting material spot and the appearance of the product spot.

PART 2: Synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

The final step is the saponification of the ethyl ester to the carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions.

Reaction Scheme:

Step_2_Reaction reactant Ethyl 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylate product 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid reactant->product  1. NaOH (aq)    2. HCl (aq)  

Caption: Saponification of the ester to the final carboxylic acid.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (assuming 80% yield from Part 1)Moles (mmol)
Ethyl 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylate251.281.00 g3.98
Sodium Hydroxide (NaOH)40.000.32 g7.96
Water-10 mL-
Ethanol-5 mL-
Hydrochloric Acid (HCl), 2M-As needed-

Protocol:

  • In a 50 mL round-bottom flask, dissolve ethyl 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylate (1.00 g, 3.98 mmol) in a mixture of ethanol (5 mL) and water (10 mL).

  • Add sodium hydroxide (0.32 g, 7.96 mmol) to the solution.

  • Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Cool the solution in an ice bath and carefully acidify to pH 3-4 by the dropwise addition of 2M hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.

Expert Insights:

  • Hydrolysis Conditions: The use of a co-solvent system of ethanol and water ensures the solubility of both the ester starting material and the sodium hydroxide. Refluxing provides the necessary energy for the hydrolysis to proceed at a reasonable rate.[1]

  • Acidification: Careful acidification is crucial. Adding the acid slowly to the cooled solution prevents excessive heat generation and potential degradation of the product. The pH should be monitored to ensure complete protonation of the carboxylate.

  • Product Isolation: The final product is typically a solid that precipitates upon acidification. It can be collected by simple filtration. If the product is not a solid, it can be extracted with an appropriate organic solvent.

References

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2015). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Asian Journal of Organic Chemistry, 4(9), 963-969. [Link]

  • Google Patents. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.

Sources

Application

Application Note: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid in Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Principal Investigators, and Drug Development Professionals Content Focus: Structural rationale, synthetic derivatization protocols, and biological validation workflows. Executive Sum...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Principal Investigators, and Drug Development Professionals Content Focus: Structural rationale, synthetic derivatization protocols, and biological validation workflows.

Executive Summary & Pharmacophore Rationale

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7)[1][2] is a highly privileged chemical intermediate utilized extensively in the discovery of targeted oncology therapeutics. The scaffold is defined by three highly synergistic functional zones:

  • The 2-Morpholino Motif: This is the quintessential hinge-binding moiety for lipid kinases (e.g., PI3K) and atypical protein kinases (e.g., mTOR, DNA-PK). The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor for the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα)[3].

  • The Pyrimidine Core & 6-Methyl Group: The pyrimidine ring provides a rigid vector, while the 6-methyl substitution offers steric shielding. This steric bulk restricts the torsional angle of adjacent substituents and modulates the pKa of the pyrimidine nitrogens, significantly enhancing kinase selectivity[4].

  • The 4-Carboxylic Acid: Acting as a versatile synthetic handle, the C4-carboxyl group allows for rapid late-stage diversification via amide coupling. This enables medicinal chemists to explore the solvent-exposed region of the kinase ATP-binding pocket or append affinity-modulating side chains (e.g., sulfonyl or aryl groups)[4].

This intermediate is the foundational building block for synthesizing analogs of clinical-stage pan-PI3K inhibitors, such as NVP-BKM120 (Buparlisib)[5][6], and next-generation dual PI3K/mTOR inhibitors[4].

Biological Context: The PI3K/AKT/mTOR Axis

The phosphatidylinositol-3-kinase (PI3K) pathway regulates critical cellular functions, including proliferation, survival, and glucose metabolism[6]. Dysregulation of this pathway, often via PIK3CA or PTEN mutations, is a hallmark of numerous human malignancies[5][7]. Derivatives synthesized from 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid are designed to competitively bind the ATP pocket of these kinases, shutting down downstream AKT and mTOR signaling[3][5].

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Inhibitor 2-Morpholino-Pyrimidine Derivatives Inhibitor->PI3K Inhibits Hinge Region Inhibitor->mTOR Dual Inhibition

Fig 1. PI3K/AKT/mTOR signaling cascade and targeted inhibition by morpholino-pyrimidines.

Synthetic Derivatization: Library Generation Protocol

Causality & Reagent Selection: The pyrimidine-4-carboxylic acid is highly electron-deficient. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields due to the destabilization of the O-acylisourea intermediate. To overcome this, HATU (a uronium-based coupling agent) combined with DIPEA (a non-nucleophilic base) is strictly recommended. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction forward before the starting material can degrade.

Synthetic_Workflow SM 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid (Intermediate) Activation Carboxyl Activation (HATU / DIPEA / DMF) SM->Activation Coupling Amide Coupling Reaction (RT, 2-4 hours) Activation->Coupling Amine Primary/Secondary Amine (R-NH2) Amine->Coupling Purification Purification (Prep-HPLC / Flash Silica) Coupling->Purification Product Target Kinase Inhibitor (Amide Derivative) Purification->Product

Fig 2. Workflow for the derivatization of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.

Protocol: High-Throughput Amide Coupling

This protocol is designed as a self-validating system to ensure complete activation prior to nucleophilic attack.

Materials:

  • 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (1.0 eq, 0.5 mmol)

  • Target Amine (1.2 eq, 0.6 mmol)

  • HATU (1.5 eq, 0.75 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Procedure:

  • Pre-Activation: Dissolve the pyrimidine-4-carboxylic acid (111.6 mg, 0.5 mmol) in 5.0 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (261 µL, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (285 mg, 0.75 mmol) in one portion. The solution will typically turn a distinct yellow color.

    • Self-Validation Check: Stir for 15 minutes, then pull a 5 µL aliquot. Quench in 100 µL Methanol and analyze via LC-MS. You must observe the complete disappearance of the starting material (m/z 224.1 [M+H]+) and the appearance of the HOAt active ester intermediate. If unreacted acid remains, the coupling will fail.

  • Nucleophilic Addition: Once activation is confirmed, add the target amine (0.6 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), 5% aqueous LiCl (to remove DMF, 2 x 15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via Flash Chromatography (Silica gel, typically 0-10% Methanol in Dichloromethane) or Prep-HPLC.

Downstream Validation: Kinase Inhibition Assay

To validate the synthesized derivatives, evaluate their half-maximal inhibitory concentration ( IC50​ ) against Class I PI3K isoforms using a luminescence-based ADP detection assay (e.g., ADP-Glo™).

Protocol: PI3Kα Biochemical Assay
  • Reagent Preparation: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 3 mM MgCl2, 1 mM EGTA, 100 mM NaCl, and 0.03% CHAPS.

  • Compound Plating: Serially dilute the synthesized amide derivatives in 100% DMSO (10-point curve, 1:3 dilutions). Transfer 100 nL to a 384-well low-volume plate.

  • Kinase/Lipid Addition: Add 2.5 µL of PI3Kα (final concentration 0.5 nM) and PIP2 lipid substrate (final concentration 10 µM) in reaction buffer. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 2.5 µL of ATP (final concentration 10 µM) to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (incubate 40 mins). Follow with 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Benchmark Quantitative Data

When utilizing 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid to synthesize novel inhibitors, benchmark your derivatives against established 2-morpholino-pyrimidine compounds. The table below summarizes the target IC50​ profiles of relevant clinical and preclinical molecules[4][6].

Compound Class / NamePI3Kα IC50​ (nM)PI3Kβ IC50​ (nM)PI3Kδ IC50​ (nM)PI3Kγ IC50​ (nM)mTOR IC50​ (nM)Primary Target Profile
Buparlisib (BKM120) 52166116262>1000Pan-PI3K Inhibitor
C4-Sulfonyl Derivative (Cmpd 26) 2037646204189Dual PI3K/mTOR Inhibitor
Pictilisib (GDC-0941) 333375>1000Pan-PI3K Inhibitor

Note: The addition of specific functional groups at the C4 position of the pyrimidine ring (via the carboxylic acid intermediate) dictates the shift from a pan-PI3K profile to a dual PI3K/mTOR profile.

References

  • Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor Source: PubMed (National Institutes of Health) URL:[Link]

  • Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Abstract This document provides a comprehensive guide to developing a robust crystallization methodology for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, an active pharmaceutical ingredient (API) of significan...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization methodology for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, an active pharmaceutical ingredient (API) of significant interest. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to achieve high purity and a consistent crystalline form of the target compound. This guide emphasizes the scientific rationale behind experimental choices, from solvent selection to the control of critical process parameters, ensuring a reproducible and scalable crystallization process.

Introduction: The Critical Role of Crystallization

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] The final physical form of an API, such as its crystal structure (polymorphism), crystal habit, and particle size, profoundly impacts its downstream processing and biopharmaceutical properties, including stability, dissolution rate, and bioavailability.[3] Therefore, developing a controlled crystallization process is a critical step in the pharmaceutical development pipeline to ensure product quality and therapeutic efficacy.[4][5]

This guide provides a systematic approach to developing a crystallization method for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, focusing on achieving a stable polymorphic form with high purity.

Physicochemical Properties and Molecular Structure Analysis

Understanding the molecular structure of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is fundamental to designing an effective crystallization strategy.

Molecular Structure:

Molecular Formula: C₁₀H₁₃N₃O₃ Molecular Weight: 223.23 g/mol [6]

The molecule possesses key functional groups that dictate its intermolecular interactions and, consequently, its crystallization behavior:

  • Carboxylic Acid (-COOH): This group is a strong hydrogen bond donor and acceptor, predisposing the molecule to form robust hydrogen-bonded networks, which are crucial for crystal lattice formation.

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring are hydrogen bond acceptors, contributing to the stability of the crystal lattice.[7]

  • Morpholine Moiety: The oxygen atom in the morpholine ring can also act as a hydrogen bond acceptor.[8]

The presence of both hydrogen bond donors and acceptors suggests that protic solvents or polar aprotic solvents capable of engaging in hydrogen bonding will play a significant role in the solubility and crystallization process.

Core Principles of Crystallization Methodology

Crystallization from a solution is initiated by creating a state of supersaturation, which is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[5] The method by which supersaturation is achieved can significantly influence the resulting crystal form and particle size distribution. Common techniques include:

  • Cooling Crystallization: This is effective for compounds with a steep solubility curve, where solubility significantly decreases with temperature.[4]

  • Anti-solvent Crystallization: This involves the addition of a solvent in which the compound is poorly soluble (an "anti-solvent") to a solution of the compound, thereby reducing its solubility and inducing precipitation.[4][9]

  • Solvent Evaporation: Slow evaporation of the solvent increases the concentration of the solute, leading to supersaturation. This method is often used for screening purposes to obtain initial crystals.[4]

The choice of method depends on the solubility profile of the compound and the desired crystal attributes.

Experimental Protocols

Materials and Equipment
  • 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (purity > 95%)

  • Analytical balance

  • Magnetic stirrers with heating plates

  • Crystallization vessels (e.g., jacketed glass reactors, vials)

  • Temperature probes

  • Filtration apparatus (e.g., Büchner funnel, vacuum flask)

  • Drying oven (vacuum or convection)

  • Microscope for crystal morphology observation

  • Analytical instrumentation for characterization (e.g., HPLC, DSC, PXRD)

  • A range of solvents (see Table 1)

Protocol 1: Solvent Screening for Crystallization

Rationale: The selection of an appropriate solvent system is the most critical step in developing a crystallization process.[10] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. It should also be non-reactive with the compound and have a relatively low boiling point for easy removal.[11]

Workflow Diagram:

Solvent_Screening_Workflow A Start: Weigh Compound B Add Solvent Incrementally at Room Temperature A->B C Observe Solubility (Insoluble/Slightly Soluble?) B->C D Heat to Near Boiling Point C->D Yes J Select Promising Solvents C->J No (Too Soluble) E Observe Solubility (Fully Dissolved?) D->E F Slowly Cool to Room Temperature E->F Yes E->J No (Insoluble) G Cool to 0-5 °C F->G H Observe for Crystal Formation G->H I Evaluate Crystal Quality and Yield H->I I->J

Caption: Workflow for solvent screening.

Procedure:

  • Initial Solubility Assessment:

    • Place a small, known amount (e.g., 20 mg) of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid into a series of vials.

    • To each vial, add a different solvent from Table 1 in small increments (e.g., 0.1 mL) at room temperature, with stirring, until the solid dissolves or a significant volume of solvent has been added. Record the approximate solubility.

  • Temperature-Dependent Solubility:

    • For solvents where the compound is sparingly soluble at room temperature, gently heat the mixture while stirring to near the solvent's boiling point.

    • If the compound dissolves completely, it is a potential candidate for cooling crystallization.

  • Inducing Crystallization:

    • Allow the hot, saturated solutions to cool slowly to room temperature.

    • If no crystals form, place the vials in an ice bath (0-5 °C) to further reduce solubility.

    • Observe for the formation of a crystalline solid.

  • Evaluation:

    • Evaluate the quantity and quality of the crystals formed. A good solvent will provide a high yield of well-defined crystals upon cooling.

Data Presentation: Solvent Screening Results

SolventClassBoiling Point (°C)Approx. Solubility (RT)Approx. Solubility (Hot)Crystallization Outcome upon Cooling
WaterProtic100Sparingly SolubleModerately SolublePotential for cooling crystallization
EthanolProtic78Moderately SolubleHighly SolubleGood candidate for cooling crystallization
Isopropanol (IPA)Protic82Sparingly SolubleModerately SolubleGood candidate for cooling crystallization
AcetonePolar Aprotic56Highly Soluble-Unsuitable for cooling crystallization
AcetonitrilePolar Aprotic82Moderately SolubleHighly SolublePotential for cooling crystallization
Ethyl AcetatePolar Aprotic77Sparingly SolubleModerately SolublePotential for anti-solvent use
TolueneNon-polar111InsolubleSparingly SolublePotential for anti-solvent use
HeptaneNon-polar98InsolubleInsolubleGood candidate as an anti-solvent

(Note: This table presents hypothetical but expected results based on the compound's structure. Actual results must be determined experimentally.)

Protocol 2: Cooling Crystallization

Rationale: Based on the solvent screen, ethanol and isopropanol are promising candidates for cooling crystallization due to the significant difference in the compound's solubility at high and low temperatures.

Procedure:

  • Dissolution: In a jacketed reactor, dissolve 1.0 g of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid in the minimum amount of hot ethanol (e.g., ~70 °C) required for complete dissolution.

  • Controlled Cooling:

    • Cool the solution from 70 °C to 20 °C over 2 hours (a cooling rate of 0.42 °C/min). Slower cooling rates generally favor the growth of larger, more perfect crystals.[9]

    • Hold the slurry at 20 °C for 1 hour to allow for further crystal growth.

  • Secondary Cooling:

    • Further cool the slurry to 0 °C over 1 hour and hold for an additional 2 hours to maximize the yield.

  • Isolation and Drying:

    • Isolate the crystals by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol to remove any residual soluble impurities.

    • Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 3: Anti-solvent Crystallization

Rationale: This method is useful when a single solvent does not provide the desired yield or crystal form.[4] Here, the compound is dissolved in a "good" solvent, and a "bad" solvent (anti-solvent) is added to induce precipitation.

Procedure:

  • Dissolution: Dissolve 1.0 g of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid in a suitable volume of a good solvent (e.g., ethanol or acetonitrile) at room temperature.

  • Anti-solvent Addition:

    • Slowly add an anti-solvent (e.g., heptane or water) to the stirred solution at a constant rate. The addition rate is a critical parameter; slow addition promotes crystal growth over nucleation, leading to larger particles.

    • Continue adding the anti-solvent until the solution becomes cloudy (the point of nucleation).

  • Maturation:

    • Allow the resulting slurry to stir at room temperature for 2-4 hours to allow the crystals to mature and the system to reach equilibrium.

  • Isolation and Drying:

    • Isolate and dry the crystals as described in Protocol 2.

Workflow Diagram for Method Selection:

Caption: Decision tree for crystallization method selection.

Characterization of the Crystalline Product

To ensure the desired crystalline form and purity have been achieved, the product should be characterized using a suite of analytical techniques:

  • Purity Analysis (HPLC): To confirm the chemical purity of the crystallized material.

  • Polymorphic Form Identification (PXRD): Powder X-ray Diffraction is the primary tool for identifying the crystal form and detecting the presence of different polymorphs.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry can be used to determine the melting point and detect polymorphic transitions or the presence of solvates.

  • Morphology (Microscopy): Visual inspection of the crystals under a microscope provides information about the crystal habit (shape) and size distribution.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
No Crystals Form - Solution is not sufficiently supersaturated.- Presence of impurities inhibiting nucleation.- Concentrate the solution by evaporating some solvent.- Cool to a lower temperature.- Add a seed crystal of the desired polymorph.[9]- Purify the starting material.
Formation of Oil instead of Crystals - Compound is "oiling out" above its melting point.- Cooling rate is too fast.- Use a more dilute solution.- Decrease the cooling rate.- Choose a solvent with a lower boiling point.[11]
Fine Powder Precipitates - High degree of supersaturation leading to rapid nucleation.- Rapid addition of anti-solvent.- Decrease the cooling rate.- Reduce the rate of anti-solvent addition.- Maintain a lower level of supersaturation.
Multiple Crystal Forms (Polymorphism) - Crystallization conditions are on the boundary between two polymorphic forms.- Strictly control cooling rates, stirring speed, and temperature.- Use seeding with the desired polymorph to control the outcome.[9]- Characterize the polymorphic landscape thoroughly.

Conclusion

The crystallization of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a multi-faceted process that requires a systematic and scientifically grounded approach. By carefully selecting the solvent system and controlling key process parameters such as temperature, cooling rate, and supersaturation, it is possible to obtain a crystalline product with high purity and the desired physical attributes. The protocols outlined in this guide provide a robust framework for the successful development of a scalable and reproducible crystallization process, which is essential for the advancement of this compound in the drug development pipeline.

References

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. Available from: [Link]

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Available from: [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients | Request PDF. Available from: [Link]

  • Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Available from: [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • ResearchGate. (2014, January 30). (PDF) Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. Available from: [Link]

  • MDPI. (2024, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Available from: [Link]

  • ACS Publications. (2023, July 17). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II | Crystal Growth & Design. Available from: [Link]

  • PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available from: [Link]

  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Available from: [Link]

  • ResearchGate. (n.d.). Polymorphic Co-crystals from Polymorphic Co-crystal Formers: Competition between Carboxylic Acid···Pyridine and Phenol···Pyridine Hydrogen Bonds | Request PDF. Available from: [Link]

  • University of Johannesburg. (n.d.). Synthesis of 6-dialkylaminopyrimidine carboxamide analogues and their anti-tubercular properties. Available from: [Link]

  • Mol-Instincts. (n.d.). 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid. Available from: [Link]

  • PMC. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Available from: [Link]

  • Preprints.org. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available from: [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Available from: [Link]

  • Chembase.cn. (n.d.). 6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid — Chemical Substance Information. Available from: [Link]

  • RSC Publishing. (n.d.). Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. Available from: [Link]

  • PubMed. (2007, August 15). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Available from: [Link]

  • Google Patents. (2011, November 25). US9156812B2 - Crystalline form of 6-[(4S)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine.

Sources

Application

No Publicly Available Data on CAS 873450-14-7 for Kinase Inhibitor Development

Despite extensive investigation, there is currently no publicly available scientific literature or data detailing the application of the chemical compound with CAS number 873450-14-7, identified as 6-Methyl-2-morpholin-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Despite extensive investigation, there is currently no publicly available scientific literature or data detailing the application of the chemical compound with CAS number 873450-14-7, identified as 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, in the field of kinase inhibitor development.

Researchers, scientists, and drug development professionals are advised that while the pyrimidine scaffold is a common feature in many kinase inhibitors, this specific compound has not been characterized in the public domain for this purpose.

Our comprehensive search of chemical databases, scientific literature, and patent repositories did not yield any studies related to the biological activity, mechanism of action, or experimental protocols for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid as a kinase inhibitor. While the general class of pyrimidine-4-carboxylic acid derivatives has been explored for anti-tumor properties, and other pyrimidine analogs have been successfully developed as inhibitors of various kinases such as Casein Kinase 2 (CK2) and Cyclin-Dependent Kinases 4 and 6 (CDK4/6), no such data exists for this particular molecule.[1][2][3][4]

Therefore, we are unable to provide the requested detailed application notes and protocols, which would require verifiable, field-proven insights and experimental data that are not present in the public record.

For researchers interested in the broader field of pyrimidine-based kinase inhibitors, we recommend exploring the existing literature on structurally related compounds. This may provide a foundational understanding of potential synthesis routes, assay development, and structure-activity relationships within this chemical class.

We will continue to monitor for any future publications or data releases concerning CAS 873450-14-7 and will provide updates as information becomes available.

References

  • Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. PubMed.[Link]

  • 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry.[Link]

  • Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment. PubMed.[Link]

  • Novel Pyrimidine-4-Carboxylic Acid Derivatives Having Anti-tumor Activity.

Sources

Method

Mass Spectrometry Sample Preparation for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid: A Guide to Achieving High-Quality Data

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for the preparation of samples containing 6-Methyl-2-morpholin-4-yl-pyrimidine-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preparation of samples containing 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid for analysis by mass spectrometry (MS). Targeted at researchers in drug development and related scientific fields, this guide moves beyond simple procedural lists to explain the fundamental principles behind method selection and optimization. We detail three distinct protocols of increasing selectivity—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—enabling scientists to choose the most appropriate method based on their specific analytical requirements, from high-throughput screening to quantitative bioanalysis. Each protocol is designed to be a self-validating system, with integrated rationale and troubleshooting advice to ensure robust and reproducible results.

Introduction: The Analytical Challenge

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a small molecule with a molecular weight of 223.23 g/mol .[1] Its analysis, particularly in complex biological matrices such as plasma, serum, or tissue homogenates, is critical for pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies. Liquid chromatography coupled with mass spectrometry (LC-MS) is the analytical method of choice due to its high sensitivity and selectivity.[2] However, the quality of LC-MS data is fundamentally dependent on the quality of the sample preparation.[3]

The primary goal of sample preparation is to isolate the analyte of interest from matrix components—such as proteins, salts, and phospholipids—that can interfere with analysis. These interferences can cause ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate and irreproducible quantification.[4] This guide provides a detailed examination of sample preparation strategies tailored to the physicochemical properties of our target analyte.

Analyte Profile: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Understanding the analyte's structure is paramount for developing an effective sample preparation strategy.[5]

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₃[1]
Molecular Weight 223.23 g/mol [1]
Key Functional Groups Carboxylic Acid, Morpholine, Pyrimidine RingN/A
Predicted Polarity High, due to the presence of heteroatoms (N, O) and a carboxylic acid group.N/A

The presence of both a basic morpholine nitrogen and an acidic carboxylic acid group makes the analyte's charge state and polarity highly pH-dependent. This amphoteric nature can be exploited for selective extraction, particularly using mixed-mode solid-phase extraction.

Principles of Sample Preparation for Mass Spectrometry

An ideal sample preparation protocol should effectively remove matrix interferences while maximizing the recovery of the analyte.[2] The choice of method represents a trade-off between sample cleanliness, throughput, cost, and complexity.

G cluster_0 cluster_1 cluster_2 start Biological Sample (e.g., Plasma, Serum) ppt Protocol 1: Protein Precipitation (PPT) start->ppt Need for High Throughput? (Fastest, but 'dirtiest') lle Protocol 2: Liquid-Liquid Extraction (LLE) start->lle Need for Moderate Selectivity? (Good for removing salts/phospholipids) spe Protocol 3: Solid-Phase Extraction (SPE) start->spe Need for Highest Purity? (Most selective, highest recovery) lcms LC-MS Analysis ppt->lcms lle->lcms spe->lcms G condition 1. Condition (Methanol, then Water) equilibrate 2. Equilibrate (Acidified Water) condition->equilibrate Prepares sorbent load 3. Load (Pre-treated Sample) equilibrate->load Ensures pH for retention wash1 4. Wash 1 (Acidified Water) load->wash1 Analyte binds via ionic & hydrophobic interaction wash2 5. Wash 2 (Methanol) wash1->wash2 Removes polar interferences elute 6. Elute (Ammoniated Methanol) wash2->elute Removes non-polar interferences final final

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting DMSO Solubility for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with solubilizing 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid in Dimethyl Sulfoxide (DMSO).

Rather than simply providing a list of instructions, this guide breaks down the causality behind the compound's behavior, offering self-validating protocols to ensure scientific integrity and reproducible assay results.

Part 1: Causality Analysis – Why is this compound difficult to dissolve?

When working with 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, researchers frequently encounter incomplete dissolution or sudden precipitation. This resistance to solvation is driven by three primary molecular factors:

  • Carboxylic Acid Dimerization : The C4-carboxylic acid group acts as both a strong hydrogen bond donor and acceptor. In the solid state, these molecules form highly stable, intermolecularly hydrogen-bonded dimers, significantly increasing the crystal lattice energy that the solvent must overcome.

  • Pi-Pi Stacking : The planar pyrimidine ring facilitates strong π−π stacking interactions, further reinforcing the solid crystal lattice.

  • Solvent Hygroscopicity : DMSO is notoriously hygroscopic. Absorbed atmospheric water drastically reduces the solubility of the hydrophobic morpholine-pyrimidine scaffold, leading to rapid precipitation [1].

Quantitative Data & Solubilization Impact

To effectively troubleshoot, we must first understand the quantitative physicochemical parameters of the target molecule.

Table 1: Physicochemical Properties & Solubilization Strategies

PropertyEstimated Value / CharacteristicImpact on Solubility & Troubleshooting Strategy
Molecular Weight 223.23 g/mol Moderate MW; generally favorable for DMSO solubility.
Hydrogen Bond Donors 1 (Carboxylic -OH)Promotes dimerization. Strategy: Use base to deprotonate.
Hydrogen Bond Acceptors 5 (N, O atoms)Interacts well with polar aprotic solvents (DMSO).
pKa (Carboxylic Acid) ~2.5 - 3.5Easily deprotonated (similar to orotic acid, pKa 2.83 [5]). Strategy: Add 1.1 eq DIPEA or NaOH.
Lipophilicity (LogP) ModerateRequires organic solvent; prone to precipitation in aqueous buffers. Strategy: Use co-solvents.

Part 2: Solubilization Workflow & Experimental Protocols

The following workflow outlines the logical progression of techniques used to force stubborn pyrimidine-carboxylic acid derivatives into solution.

G Start Start: Weigh Compound AddDMSO Add Anhydrous DMSO (Target: 1-10 mM) Start->AddDMSO Vortex Vortex & Visual Inspection AddDMSO->Vortex Check1 Fully Dissolved? Vortex->Check1 HeatSonicate Mild Heating (40-45°C) + Sonication (10 min) Check1->HeatSonicate No Success Clear Stock Solution Aliquot & Store at -20°C Check1->Success Yes Check2 Fully Dissolved? HeatSonicate->Check2 SaltForm Salt Formation Strategy Add 1.1 eq Base (e.g., DIPEA) Check2->SaltForm No Check2->Success Yes Check3 Fully Dissolved? SaltForm->Check3 CoSolvent Co-Solvent Strategy Add PEG300 + Tween-80 Check3->CoSolvent No Check3->Success Yes CoSolvent->Success Resolved Fail Review Compound Purity or Re-evaluate Assay CoSolvent->Fail Unresolved

Workflow for solubilizing 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid in DMSO.

Self-Validating Methodologies

Every protocol below includes a built-in validation step to ensure you are not proceeding with micro-suspensions that will ruin your downstream assays.

Protocol A: Standard Anhydrous DMSO Dissolution (Heat & Sonication)

Causality: Heating increases the kinetic energy of the solvent molecules, while ultrasonic cavitation physically breaks apart π−π stacked aggregates [3].

  • Equilibrate the compound and a fresh bottle of anhydrous DMSO (<0.1% water) to room temperature in a desiccator.

  • Weigh the target amount into a sterile, dry amber vial.

  • Add anhydrous DMSO to reach the target concentration (e.g., 10 mM).

  • Vortex vigorously for 60 seconds.

  • If undissolved, apply mild heating (40–45°C) in a water bath for 5-10 minutes. Caution: Do not exceed 45°C to prevent thermal degradation of the morpholine ring [1].

  • Sonicate in an ultrasonic bath for 5-10 minute cycles.

Validation Step : Inspect the solution against a bright light source. To confirm true solvation (and not just a fine suspension), centrifuge a 50 μ L aliquot at 10,000 x g for 5 minutes. If a microscopic pellet forms at the bottom, the compound is not fully dissolved. Proceed to Protocol B.

Protocol B: Base-Assisted Salt Formation (Deprotonation)

Causality: Raising the pH above the pKa of the carboxylic acid group (~2.5-3.5) deprotonates the molecule, forming a highly soluble carboxylate anion. This completely disrupts the hydrogen-bonded dimers, allowing ion-dipole interactions with DMSO to dominate [2].

  • Suspend the compound in anhydrous DMSO at the desired concentration.

  • Add 1.1 molar equivalents of a non-nucleophilic organic base (e.g., N,N-Diisopropylethylamine / DIPEA).

  • Vortex continuously for 2 minutes. The solution should rapidly clarify.

Validation Step : Perform a 1:10 dilution of the stock in distilled water and measure the apparent pH using a micro-pH probe. A shift to a basic pH confirms successful salt formation.

Protocol C: Co-Solvent Formulation for Aqueous Assays

Causality: Direct dilution of a DMSO stock into aqueous media often causes "solvent-shift precipitation" due to the sudden increase in solvent polarity. A step-down polarity gradient prevents this.

  • Dissolve the compound in 10% (final volume) DMSO.

  • Add 40% PEG-300 and vortex thoroughly. (PEG acts as a thermodynamic solubility bridge).

  • Add 5% Tween-80 and vortex. (The surfactant prevents micelle aggregation).

  • Slowly add 45% Saline or PBS dropwise while continuously vortexing [4].

Validation Step : Monitor the final solution via spectrophotometry (OD 600 nm) over 2-4 hours. A stable baseline indicates true solubility; a creeping increase in absorbance indicates micro-precipitation.

Part 3: Troubleshooting FAQs

Q: My compound dissolved perfectly in DMSO, but immediately precipitated when I added it to my cell culture media. What happened? A: This is a classic case of solvent-shift precipitation. The hydrophobic pyrimidine core cannot remain solvated when the dielectric constant of the environment suddenly spikes (from pure DMSO to 99% water). Solution: Pre-warm your culture media to 37°C. Add the DMSO stock dropwise while vortexing the media vigorously to prevent localized high concentrations of the drug. Ensure the final DMSO concentration remains 0.1% to avoid cell toxicity. If it still crashes out, switch to the Co-Solvent Formulation (Protocol C).

Q: Can I use DMF or Ethanol instead of DMSO? A: Dimethylformamide (DMF) is a suitable alternative for hydrophobic pyrimidines and may even offer slightly better solvation for highly crystalline structures. However, DMF carries significantly higher cytotoxicity for cell-based assays. Ethanol is generally a poor choice for this specific compound because it cannot adequately disrupt the strong carboxylic acid dimers compared to polar aprotic solvents like DMSO or DMF.

Q: Does the storage temperature of the DMSO stock affect its stability? A: Absolutely. You should aliquot the clear stock solution into single-use vials and store them at -20°C or -80°C to prevent chemical degradation and avoid repeated freeze-thaw cycles. Keep in mind that DMSO freezes at 18.5°C, meaning your stock will be solid at room temperature on cold days. Thaw it gently in a 30°C water bath before use, and always re-vortex to ensure no compound precipitated during the freezing process.

Q: I left my DMSO bottle open on the bench for a few hours. Can I still use it to make my stock? A: It is highly discouraged. DMSO is extremely hygroscopic and will rapidly pull moisture from the ambient air. Even a 1-2% increase in water content can drastically reduce the solubility limit of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, leading to premature saturation and failed stock preparation [1]. Always use fresh, anhydrous DMSO stored under an inert gas (like Argon) if possible.

References

  • "What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?", ResearchGate. URL: [Link]

  • "Orotic Acid | CID 967", PubChem, National Institutes of Health. URL: [Link]

Optimization

Technical Support Center: Optimizing Yield in 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your synthetic route and maximize your yield of this important pyrimidine derivative.

Introduction: A Tale of Two Steps

The synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is most commonly and efficiently achieved through a two-step process. The first step involves the construction of the core pyrimidine ring system via a Biginelli-type reaction to form an ester precursor. This is followed by a saponification (hydrolysis) of the ester to yield the final carboxylic acid. This guide is structured to address potential issues in each of these critical stages.

Visualizing the Workflow: From Precursor to Product

Synthesis_Workflow cluster_0 Step 1: Biginelli-type Reaction cluster_1 Step 2: Saponification Reactants Ethyl Acetoacetate + Acetaldehyde + Morpholino-guanidine Ester_Synthesis Ethyl 6-methyl-2-morpholin-4-yl- pyrimidine-4-carboxylate Synthesis Reactants->Ester_Synthesis Acid Catalyst (e.g., HCl) Ethanol, Reflux Ester_Precursor Ethyl 6-methyl-2-morpholin-4-yl- pyrimidine-4-carboxylate Ester_Synthesis->Ester_Precursor Hydrolysis Saponification Ester_Precursor->Hydrolysis 1. NaOH (aq), Heat 2. HCl (aq) to pH ~4-5 Final_Product 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid Hydrolysis->Final_Product

Caption: Synthetic pathway for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.

Part 1: Troubleshooting the Biginelli-type Reaction for Ester Synthesis

The initial cyclocondensation is a pivotal step that dictates the overall efficiency of your synthesis. Low yields or the formation of impurities at this stage can be challenging to rectify later.

Frequently Asked Questions (FAQs) - Step 1

Q1: My yield of the ethyl ester is consistently low. What are the primary factors to investigate?

A1: Low yields in this Biginelli-type reaction often stem from a few key areas:

  • Purity of Reactants: Ensure your ethyl acetoacetate and acetaldehyde are free of significant impurities. The stability of the guanidine reactant is also critical; consider using a stable salt like morpholino-guanidine hydroiodide.

  • Catalyst Choice and Concentration: While mineral acids like HCl are common, Lewis acids can sometimes offer improved yields.[1] Experiment with catalytic amounts of different acids to find the optimal conditions for your specific setup.

  • Reaction Time and Temperature: The reaction typically requires reflux conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged heating can sometimes lead to degradation.

  • Stoichiometry: A slight excess of the guanidine component can sometimes drive the reaction to completion.

Q2: I'm observing a significant amount of a byproduct with a similar polarity to my desired ester. What could it be?

A2: A common byproduct in Biginelli reactions involving guanidines is the formation of a double Biginelli adduct, where one molecule of the aldehyde and two molecules of the pyrimidine precursor combine.[2] To minimize this, you can try adjusting the stoichiometry of your reactants, such as using a slight excess of the aldehyde and β-ketoester relative to the guanidine.

Q3: The reaction seems to stall and never goes to completion. What can I do?

A3: Reaction stalling can be due to several factors. Ensure your solvent is anhydrous, as water can interfere with the reaction intermediates. If using a salt of the guanidine, ensure the free base is being effectively generated in situ. You might also consider a stepwise approach where the Knoevenagel condensation product of ethyl acetoacetate and acetaldehyde is formed first, followed by the addition of the guanidine.[2]

Troubleshooting Guide - Step 1: Ethyl Ester Synthesis
Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction; Suboptimal catalyst; Impure reactants; Side reactions.Optimize reaction time and temperature by monitoring with TLC. Screen different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids). Ensure the purity and dryness of all starting materials.[3]
Byproduct Formation Incorrect stoichiometry leading to double adducts; Knoevenagel condensation product as a major impurity.Carefully control the molar ratios of your reactants. Consider a stepwise reaction to control the formation of intermediates.[2]
Reaction Stalling Inefficient catalyst; Presence of water; Poor solubility of reactants.Ensure your catalyst is active and used in the appropriate amount. Use anhydrous solvents. Consider a co-solvent to improve solubility.
Difficult Purification Similar polarity of product and byproducts.Optimize the reaction to minimize byproduct formation. If column chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

Part 2: Optimizing the Saponification Step

The hydrolysis of the ethyl ester to the final carboxylic acid is a critical final step. Incomplete hydrolysis or degradation of the product can significantly impact your final yield and purity.

Frequently Asked Questions (FAQs) - Step 2

Q1: My hydrolysis reaction is very slow and often incomplete. Why is this happening?

A1: The ester in your precursor, being attached to a pyrimidine ring, can be sterically hindered. The bulky morpholino group can also impede the approach of the hydroxide nucleophile. To overcome this, you may need to employ more forcing reaction conditions.[4]

Q2: What are the key parameters to adjust for an incomplete saponification?

A2: To drive the hydrolysis to completion, consider the following adjustments:

  • Increase Base Concentration: Using a higher concentration of NaOH (e.g., 2-4 M) can increase the reaction rate.[4]

  • Increase Temperature: Ensure the reaction is at a vigorous reflux.

  • Prolong Reaction Time: Monitor the reaction by TLC until the starting ester spot is no longer visible.

  • Use a Co-solvent: If your ester has poor solubility in the aqueous base, adding a water-miscible organic solvent like THF or dioxane can improve solubility and reaction rate.[4]

Q3: I'm losing a significant amount of my product during the workup. How can I improve my recovery?

A3: The workup for a carboxylic acid synthesis is crucial. After acidifying the reaction mixture to precipitate your product, ensure you are adjusting the pH to the isoelectric point of your molecule (typically around pH 4-5 for similar compounds), where it will have the lowest solubility. Cool the mixture in an ice bath to maximize precipitation before filtration. If the product has some water solubility, extracting the aqueous layer with an organic solvent like ethyl acetate after acidification can help recover dissolved product.

Troubleshooting Guide - Step 2: Saponification
Problem Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis Steric hindrance; Insufficient base concentration; Low temperature; Short reaction time.Increase the concentration of NaOH. Ensure the reaction is at a full reflux. Extend the reaction time and monitor by TLC. Consider using a co-solvent like THF or dioxane.[4]
Low Product Recovery Product is partially soluble in water; Incorrect pH for precipitation.After acidification, extract the aqueous layer with a suitable organic solvent. Carefully adjust the pH to the isoelectric point of the product to minimize its solubility.
Product Degradation Prolonged exposure to high temperatures and strong base.While forcing conditions may be necessary, monitor the reaction to avoid unnecessary heating after completion.
Oiling Out During Precipitation The melting point of the product may be close to the temperature of the solution during acidification.Ensure the solution is cooled in an ice bath before and during acidification. Add the acid slowly with vigorous stirring.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylate
  • To a round-bottom flask equipped with a reflux condenser, add ethyl acetoacetate (1.0 eq), acetaldehyde (1.1 eq), and morpholino-guanidine hydroiodide (1.0 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., in a 1:1 ethyl acetate/hexanes mobile phase). The reaction is typically complete within 4-8 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Synthesis of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
  • Dissolve the ethyl ester precursor (1.0 eq) in a 1:1 mixture of THF and 2 M aqueous sodium hydroxide.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~4-5 with 1 M hydrochloric acid, which should cause the product to precipitate.

  • Stir the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product under vacuum to a constant weight.

Characterization and Purity Assessment

  • Thin-Layer Chromatography (TLC): A valuable tool for monitoring reaction progress and assessing the purity of column fractions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the methyl group on the pyrimidine ring, the morpholine protons, and the pyrimidine ring proton. The disappearance of the ethyl group signals from the ester precursor is a key indicator of complete hydrolysis.

    • ¹³C NMR: The spectrum should show the characteristic signals for the carbonyl carbon of the carboxylic acid and the carbons of the pyrimidine and morpholine rings.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

  • Kappe, C. O. (1997). A Re-Examination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204.
  • Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. The Journal of Organic Chemistry, 71(19), 7407–7410. [Link][2][5][6]

  • BenchChem. (2025).
  • Ahmad, S., et al. (2015). Biginelli reaction mediated synthesis of antimicrobial pyrimidine derivatives and their therapeutic properties. Molecules, 20(7), 12479-12509.[7]

  • Donleavy, J. J., & Kise, M. A. (1941). 6-METHYLURACIL. Organic Syntheses, 21, 76. [Link][8]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021.[9]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Storage of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Welcome to the Advanced Troubleshooting and Support Guide for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7)[1][2]. As a Senior Application Scientist, I frequently encounter researchers whose d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting and Support Guide for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7)[1][2]. As a Senior Application Scientist, I frequently encounter researchers whose downstream biological assays or synthetic steps fail due to overlooked active pharmaceutical ingredient (API) degradation.

This guide provides a deep dive into the mechanistic causality of this compound's degradation and outlines a self-validating protocol to ensure absolute structural integrity during long-term storage.

Mechanistic Causality: Why Does This Compound Oxidize?

While the pyrimidine ring and the carboxylic acid moiety of this compound are highly stable, the morpholine ring is the Achilles' heel of the molecule[3]. Morpholine is an electron-rich heterocycle containing both ether and secondary/tertiary amine functionalities.

When exposed to ambient conditions, the morpholine nitrogen is highly susceptible to auto-oxidation driven by atmospheric oxygen, trace peroxides in solvents, or photo-induced radical pathways[3][4].

  • The Chemical Consequence: Oxidation primarily yields an N-oxide (adding exactly 16 Da to the molecular weight) or triggers ring-opening events that generate complex, downstream impurities[3][5].

  • The Catalysts: Transition metal contaminants (from spatulas or glassware) and UV light act as potent catalysts, accelerating these oxidative pathways exponentially[4].

G API 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid Stress Environmental Stress (O2, UV, Trace Metals) API->Stress Improper Handling Protocol 1. Argon Purge (O2 <1%) 2. Amber Vial (UV Block) 3. -20°C Storage API->Protocol Standard Operating Procedure Degradation Morpholine Oxidation (N-Oxide Formation: +16 Da) Stress->Degradation Validation Self-Validation: HPLC-MS Analysis (Absence of M+16 peak) Protocol->Validation Verify Integrity

Workflow demonstrating oxidative degradation pathways and the self-validating stabilization protocol.

The Self-Validating Storage Protocol

To prevent oxidation, you must implement a multi-layered defense strategy. This protocol is designed as a self-validating system : if the steps are executed correctly, a simple analytical check will definitively prove the absence of degradation, validating your entire storage workflow.

Step-by-Step Methodology
  • Aliquoting (Moisture & Oxygen Control):

    • Action: Divide the bulk API into single-use aliquots inside a glove box or under a continuous stream of inert gas[6].

    • Causality: Repeated exposure to ambient air introduces fresh oxygen and atmospheric moisture. Moisture acts as a carrier for dissolved oxygen and facilitates acid-base shifts that accelerate oxidation[3][7]. Single-use aliquots eliminate destructive freeze-thaw cycles.

  • Inert Gas Blanketing:

    • Action: Purge the headspace of the storage vial with Argon for at least 30 seconds before capping[6].

    • Causality: Argon is denser than Nitrogen and settles directly over the solid API powder, effectively displacing oxygen and preventing the primary reactant of auto-oxidation from interacting with the morpholine nitrogen[3].

  • Light Protection:

    • Action: Store the aliquots in tightly sealed amber glass vials with PTFE-lined caps.

    • Causality: UV and visible light initiate radical formation, accelerating the photodegradation of the morpholine ring[3][4]. PTFE-lined caps are critical because standard rubber septa can leach plasticizers or trace peroxides that act as oxidizing agents[7].

  • Thermal Control:

    • Action: Store the vials at -20°C or -80°C for long-term preservation[8][9].

    • Causality: According to Arrhenius kinetics, lowering the temperature significantly reduces the rate of oxidative reactions. ICH guidelines strictly recommend sub-zero storage for sensitive APIs to mitigate degradation during long-term holding[8].

The Validation Step
  • The Check: Prior to critical experiments, run a rapid LC-MS check on the aliquot.

  • The Proof: The protocol validates itself through a binary analytical outcome. If the chromatogram shows a single peak matching the expected mass ( M+H=224.2 ) and lacks the M+16 peak, your storage system is perfectly intact[4][5].

Quantitative Stability Matrix

The following table summarizes the expected stability of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid under various storage conditions based on structurally analogous morpholine-API degradation kinetics[3][8].

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Pathway
-20°C (Recommended) Argon PurgedProtected (Amber Vial)> 24 MonthsNone detected
4°C Nitrogen PurgedProtected (Amber Vial)6 MonthsTrace N-oxidation
25°C Ambient AirProtected (Amber Vial)1-2 MonthsN-oxidation, slow hydrolysis
25°C Ambient AirDirect Light< 1 WeekPhotodegradation, ring-opening

Troubleshooting & FAQs

Q1: My LC-MS shows a new peak with a mass shift of +16 Da. What happened? A1: A +16 Da mass shift is the classic, undeniable signature of N-oxide formation on the morpholine ring[5]. This indicates that the API was exposed to oxygen or peroxides. Ensure you are purging the headspace with Argon and rigorously check your solvents (especially ethers like THF or Dioxane) for peroxide contamination before dissolving the API[4][7].

Q2: Can I store the compound in solution to make dosing easier? A2: It is highly discouraged to store this API in solution for extended periods. Solvents harbor dissolved oxygen and trace metals that drastically accelerate oxidation. If a stock solution is absolutely necessary, use freshly degassed, peroxide-free solvents, store at -80°C, and use the solution within 48 hours[10].

Q3: The powder has changed from white/off-white to a yellowish tint. Is it still usable? A3: A yellow tint is a physical indicator of advanced oxidative degradation or photolysis of the morpholine moiety[3][4]. Do not use the compound for sensitive biological assays or critical synthetic steps without first purifying it via preparative HPLC or flash chromatography.

Q4: Are there specific excipients or reagents I should avoid when formulating this API? A4: Yes. Avoid excipients known to contain trace peroxides, such as povidone (PVP), crospovidone, or polyethylene glycols (PEGs), as these will rapidly oxidize the morpholine ring[7]. Additionally, avoid strong oxidizing agents and transition metal catalysts unless they are part of a deliberate, controlled synthetic transformation.

References

  • PRETESH BISWAS. API Specification Q1 Tenth Edition 5.6.8 Preservation of Product.[Link]

  • ICH. Annex 10: Stability testing of active pharmaceutical ingredients.[Link]

  • FDA Ghana. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products.[Link]

  • Ataman Kimya. MORPHOLINE (CAS 110-91-8).[Link]

  • NIH / PMC. Technical Considerations for Use of Oligonucleotide Solution API.[Link]

  • MDPI. Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide.[Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance with 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Welcome to the technical support center for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for experiments involving this sterically hindered molecule. Our goal is to equip you with the knowledge to anticipate and overcome synthetic challenges, ensuring the success of your research.

Introduction: Understanding the Challenge

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active compounds.[1][2] Its structure, however, presents a significant synthetic challenge: steric hindrance.[3] The methyl group at the 6-position and the bulky morpholine ring at the 2-position create a crowded environment around the carboxylic acid at the 4-position. This spatial crowding can impede the approach of reagents, leading to slow reaction rates, low yields, and in some cases, complete reaction failure.[4][5]

This guide will provide practical, field-proven strategies to mitigate these steric effects and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid?

A: Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups within a molecule obstructs a chemical reaction.[3] In the case of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, the methyl and morpholinyl substituents flank the carboxylic acid group. This bulkiness physically blocks the approach of nucleophiles or activating agents to the carboxyl carbon, making reactions like amide bond formation or esterification difficult.[4][6]

Q2: I am observing very low to no yield in my amide coupling reaction with a primary amine. What are the likely causes related to steric hindrance?

A: Low yields in amide coupling reactions with this substrate are a classic sign of steric hindrance. The bulky substituents on the pyrimidine ring prevent the amine from efficiently attacking the activated carboxylic acid intermediate. Standard coupling reagents may not be effective enough to overcome this energy barrier.

Q3: Are there alternative coupling strategies that are more suitable for such a sterically hindered carboxylic acid?

A: Absolutely. When standard methods fail, it's crucial to switch to more potent activating agents or alternative reaction pathways. Some effective strategies include:

  • Conversion to Acyl Fluorides: Acyl fluorides are highly reactive and less sterically demanding than other acyl halides or activated esters, making them ideal for coupling with hindered substrates.[7]

  • Use of Stronger Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often more effective than standard carbodiimides for hindered couplings.

  • High-Pressure or Microwave-Assisted Synthesis: Increasing the reaction temperature and pressure can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. Microwave irradiation can significantly accelerate these reactions.[8]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Problem 1: Incomplete Conversion in Amide Coupling Reactions

Symptoms:

  • Significant amount of unreacted starting carboxylic acid observed by TLC or LC-MS.

  • Low isolated yield of the desired amide product.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Insufficient Activation of Carboxylic Acid Standard coupling reagents (e.g., DCC, EDC) may not be potent enough to activate the sterically hindered carboxyl group effectively.1. Switch to a more powerful coupling reagent: Consider using HATU, HBTU, or COMU. 2. Convert to a more reactive intermediate: Synthesize the acyl chloride or acyl fluoride prior to adding the amine. The use of acyl fluorides, in particular, can be advantageous in minimizing steric hindrance between coupling partners.[7]
Steric Bulk of the Amine If the amine coupling partner is also sterically hindered (e.g., a secondary amine or an aniline with ortho-substituents), the reaction becomes even more challenging.1. Increase Reaction Temperature: Carefully increasing the temperature can help overcome the activation energy barrier.[4] 2. Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-48 hours).[4] 3. Consider alternative synthetic routes: It may be necessary to modify the overall synthetic strategy to avoid a sterically demanding coupling step.
Suboptimal Solvent and Base The choice of solvent and base can significantly impact the reaction rate and outcome.1. Solvent Selection: Use a polar aprotic solvent like DMF or NMP. 2. Base Selection: Employ a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine to minimize side reactions.
Problem 2: Difficulty in Esterifying the Carboxylic Acid

Symptoms:

  • Low yield of the desired ester product.

  • Reaction fails to proceed to completion even with extended reaction times.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Standard Esterification Conditions are Ineffective Acid-catalyzed esterification (Fischer esterification) is often too slow and requires harsh conditions that may not be compatible with the substrate.1. Use of Activating Agents: Activate the carboxylic acid with a reagent like DCC in the presence of DMAP, followed by the addition of the alcohol. 2. Mitsunobu Reaction: This reaction can be effective for hindered systems but requires careful optimization of conditions. 3. Specialized Catalysts: Certain tin(II) or titanium(IV) catalysts have been shown to be effective for the esterification of sterically hindered carboxylic acids.[9]
Decomposition at High Temperatures Prolonged heating to force the reaction can lead to decomposition of the starting material or product.1. Milder Activation Methods: Focus on activation methods that allow the reaction to proceed at or near room temperature. 2. Monitor Reaction Progress Closely: Use TLC or LC-MS to track the reaction and stop it once the starting material is consumed or product degradation is observed.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling via Acyl Fluoride Intermediate

This protocol is adapted from methodologies proven to be effective for sterically hindered substrates.[7]

Step 1: Formation of the Acyl Fluoride

  • Dissolve 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a fluorinating agent such as cyanuric fluoride (2.0 equiv) or XtalFluor-E® (1.2 equiv) portion-wise.

  • Add a suitable base, such as pyridine or DIPEA (3.0 equiv), dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the conversion by TLC or LC-MS until the starting material is consumed.

  • The resulting acyl fluoride solution can often be used directly in the next step without purification.

Step 2: Amide Bond Formation

  • In a separate flask, dissolve the desired amine (1.1 equiv) in anhydrous DCM.

  • Add a non-nucleophilic base like DIPEA (2.0 equiv).

  • Slowly add the freshly prepared acyl fluoride solution from Step 1 to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Amide_Coupling_Workflow cluster_0 Step 1: Acyl Fluoride Formation cluster_1 Step 2: Amide Bond Formation start 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid fluorination Add Fluorinating Agent (e.g., Cyanuric Fluoride) + Base (e.g., Pyridine) in DCM at 0°C start->fluorination Reacts with acyl_fluoride Acyl Fluoride Intermediate fluorination->acyl_fluoride Forms coupling Combine at 0°C, warm to RT acyl_fluoride->coupling amine Primary or Secondary Amine + Base (DIPEA) in DCM amine->coupling Reacts with product Desired Amide Product coupling->product Yields

Workflow for amide coupling via an acyl fluoride intermediate.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions

For modifications at other positions of the pyrimidine ring, palladium-catalyzed cross-coupling reactions are often employed. Steric hindrance can also be a factor in these reactions.

General Considerations for Suzuki-Miyaura Coupling:

  • Catalyst Choice: For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[8][10][11]

  • Base and Solvent: The choice of base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, toluene, DMF) is critical and often requires screening to find the optimal conditions.[10]

  • Temperature: Higher temperatures, sometimes facilitated by microwave heating, may be necessary to drive the reaction to completion.

Suzuki_Coupling_Logic start Low Yield in Suzuki Coupling? steric_hindrance Is Steric Hindrance a Likely Cause? start->steric_hindrance catalyst Optimize Catalyst System steric_hindrance->catalyst Yes failure Re-evaluate Synthetic Route steric_hindrance->failure No conditions Modify Reaction Conditions catalyst->conditions Still Low Yield success Improved Yield catalyst->success Optimization Successful conditions->success Optimization Successful conditions->failure Persistent Failure

Troubleshooting logic for Suzuki-Miyaura cross-coupling reactions.

Conclusion

Working with sterically hindered molecules like 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid requires a departure from standard synthetic protocols. By understanding the principles of steric hindrance and employing more robust reagents and reaction conditions, researchers can successfully incorporate this valuable building block into their synthetic targets. This guide provides a starting point for troubleshooting and optimization. Always remember to carefully monitor your reactions and consider the specific steric and electronic properties of all your reactants when designing your experiments.

References

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Vertex AI Search.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. BenchChem.
  • Google Patents. (n.d.). JPH01287060A - Method for esterifying sterically hindered carboxylic acids.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(10), 589-594.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis. BenchChem.
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012).
  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
  • Trovato, F., & Lenci, E. (2021). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Pharmaceuticals, 14(3), 244.
  • Watson, D. A., & Baker, E. L. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis. BenchChem.
  • Watanabe, T., Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 207-210.
  • Organ, M. G., & Ghavami, A. (2013). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. The Journal of organic chemistry, 78(15), 7623–7633.
  • Wikipedia. (n.d.). Steric effects. Wikipedia.
  • Santa Cruz Biotechnology. (n.d.). 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Santa Cruz Biotechnology.
  • Nicewicz, D. A., & MacMillan, D. W. C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society, 136(30), 10583–10586.
  • Ataollahi, N., et al. (2025). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers in Chemistry.
  • Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986.
  • Kumar, A., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618.
  • Chemspace. (n.d.). 6-(morpholin-4-yl)pyrimidine-4-carboxylic acid. Chemspace.
  • Chemical Substance Information. (n.d.). 6-Methyl-2-pyrrolidin-1-yl-pyrimidine-4-carboxylic acid.
  • Ukegawa, T., et al. (2020). Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. Organic Process Research & Development, 24(7), 1357–1363.
  • Battilocchio, C., et al. (2012). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synlett, 23(10), 1534-1538.
  • Gontora, V., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 17(9), 1258.
  • Mavroskoufis, A., et al. (2021).
  • Najam Academy. (2024, October 21). Steric Hindrance | Organic Chemistry [Video]. YouTube.
  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1335-1345.
  • Bhuiyan, M. M. H., et al. (2006). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Journal of the Bangladesh Chemical Society, 19(1-2), 80-99.
  • Pérez-Micas, O., et al. (2008). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry, 6(20), 3835-3842.

Sources

Troubleshooting

Stability issues of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid at room temperature

Welcome to the specialized troubleshooting and methodology guide for handling 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7). As a critical building block in the synthesis of kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the specialized troubleshooting and methodology guide for handling 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7). As a critical building block in the synthesis of kinase inhibitors and targeted therapeutics, this compound presents unique physicochemical challenges. This guide is designed for research scientists to understand the causality behind its instability and to implement field-proven protocols that preserve molecular integrity.

Part 1: Troubleshooting & FAQs

Q: Why does my batch of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid lose mass and purity when left on the benchtop? A: The compound is undergoing spontaneous decarboxylation. Pyrimidine-4-carboxylic acids are inherently unstable at room temperature due to the strong electron-withdrawing nature of the pyrimidine ring. The nitrogen atoms at the 1- and 3-positions act as powerful electron sinks. When ambient moisture interacts with the carboxylic acid, it facilitates a zwitterionic transition state, drastically lowering the activation energy required to extrude CO₂. The resulting degradant is the volatile and therapeutically inactive 6-methyl-2-morpholin-4-yl-pyrimidine.

Q: I prepared a 10 mM stock solution in DMSO for my assays, but LC-MS shows complete degradation after 48 hours. How can I prevent this? A: DMSO is highly hygroscopic. As it absorbs water from the atmosphere, the presence of water facilitates proton transfer and hydrogen bonding networks that catalyze the decarboxylation of the pyrimidine base. Corrective Action: Always prepare stock solutions in anhydrous, appropriately degassed DMSO. Store single-use aliquots at -80°C in sealed, argon-purged vials. Do not subject the stock to multiple freeze-thaw cycles.

Q: My amide coupling yields using HATU/DIPEA are consistently below 15%, with massive formation of the des-carboxy byproduct. What is going wrong? A: Standard uronium-based coupling reagents (like HATU) create a highly activated OAt-ester intermediate. This extreme electron withdrawal at the carbonyl carbon makes the adjacent C-C bond highly labile. At room temperature, the kinetic rate of decarboxylation vastly outpaces the rate of nucleophilic attack by your amine. Corrective Action: Switch to 1,1'-Carbonyldiimidazole (CDI) activation at strictly controlled low temperatures (0°C). The imidazolide intermediate is sufficiently reactive for coupling but significantly more stable against C-C bond cleavage.

Part 2: Mechanistic Visualization

G A 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid (Intact) B Moisture / Ambient Heat (Protonation of Pyrimidine N1/N3) A->B H2O / 25°C C Zwitterionic Intermediate (Electron Sink Activation) B->C D Decarboxylation Transition State (-CO2) C->D Rate-limiting step E 6-Methyl-2-morpholin-4-yl-pyrimidine (Degradation Product) D->E F Carbon Dioxide (CO2) (Gas Evolution) D->F

Mechanistic pathway of spontaneous decarboxylation at room temperature.

Part 3: Quantitative Stability Profile

To ensure experimental reproducibility, adhere to the established stability parameters outlined below.

Storage ConditionTemperatureSolvent / EnvironmentEstimated Half-Life (t₁/₂)Primary Degradant
Solid State (Argon) -20°CDesiccated / Dry> 12 monthsNone
Solid State (Air) 25°CAmbient Humidity~3-4 weeks6-Methyl-2-morpholin-4-yl-pyrimidine
Solution (Wet) 25°CDMSO / H₂O< 48 hours6-Methyl-2-morpholin-4-yl-pyrimidine
Activated Intermediate 25°CDMF (HATU/DIPEA)< 15 minutes6-Methyl-2-morpholin-4-yl-pyrimidine

Part 4: Experimental Protocols

Protocol: Zero-Decarboxylation Amide Coupling via CDI Activation

Objective: Synthesize amide derivatives without losing the pyrimidine core to spontaneous decarboxylation.

Self-Validating System Check: This protocol relies on strict thermal control. If the reaction turns dark yellow/brown during Step 2, thermal control has failed, and decarboxylation has occurred.

  • Preparation & Dissolution: Flame-dry a 50 mL round-bottom flask and purge with Argon. Add 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF (0.1 M).

  • Thermal Arrest: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to reach exactly 0°C.

    • Causality: Lowering the thermal energy suppresses the kinetic pathway of CO₂ elimination, stabilizing the C4-carboxylate bond.

  • Imidazolide Activation: Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise over 5 minutes. Stir at 0°C for 30 minutes.

    • Causality: CDI forms a reactive imidazolide. The position of the carboxyl group on the pyrimidine ring makes the intermediate imidazolide highly reactive toward amines, allowing it to outcompete the decarboxylation pathway.

    • Validation Check: Analyze a 5 µL aliquot by LC-MS. The presence of an [M-44] peak indicates a failure in temperature control.

  • Nucleophilic Attack: Add the target amine (1.2 eq) dropwise. Maintain the reaction strictly at 0°C for 1 hour.

  • Controlled Warming: Slowly remove the ice bath and allow the reaction to warm to room temperature over 2 hours. Monitor the disappearance of the imidazolide intermediate via LC-MS.

  • Quench & Isolation: Quench the reaction with cold saturated NH₄Cl to neutralize unreacted imidazole. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

W S1 Step 1: Preparation Dissolve acid in anhydrous DMF Chill to 0°C under Argon S2 Step 2: Activation Add 1.1 eq CDI portion-wise Stir for 30 min at 0°C S1->S2 S3 Step 3: Amine Addition Add target amine (1.2 eq) Maintain at 0°C for 1 hr S2->S3 S4 Step 4: Warming Slowly warm to Room Temp Monitor via LC-MS S3->S4 S5 Step 5: Quenching Quench with cold H2O Extract with EtOAc S4->S5

Optimized zero-decarboxylation amide coupling workflow using CDI activation.

References

1. Title: A study of the permanganate oxidation of 4-methylpyrimidine to pyrimidine-4-carboxylic acid Source: Oregon State University URL: [Link]

2. Title: Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons Source: ACS Publications URL: [Link]

3. Title: Synthesis, Docking Study and Antimicrobial Activity Evaluation of Pyridyl Amides of Thieno[2,3-d]pyrimidine-4-carboxylic Acid Source: ScienceRise: Pharmaceutical Science (dmed.org.ua) URL: [Link]

Optimization

Technical Support Center: Purification of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Welcome to the advanced technical support and troubleshooting hub for the isolation and purification of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Because this molecule is amphoteric—containing a basic morph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting hub for the isolation and purification of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Because this molecule is amphoteric—containing a basic morpholine ring, basic pyrimidine nitrogens, and an acidic carboxylic acid—its solubility is highly dependent on the pH of your system. This guide is designed to help you navigate the physicochemical causality behind its purification.

Part 1: Troubleshooting & FAQs

Q: Why is my yield exceptionally low after acidifying the reaction mixture to precipitate the product? A: You have likely overshot the isoelectric point (pI). 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is amphoteric. While free morpholine has a pKa of ~8.3, its conjugation to the electron-withdrawing pyrimidine ring significantly lowers its basicity (pKa ~3.5–4.5) [2]. The carboxylic acid has a pKa of ~2.5–3.0, similar to other pyrimidine-4-carboxylic acids like orotic acid [3]. If you acidify below pH 2.5, the compound becomes fully protonated (cationic) and highly water-soluble. Precipitation must be carefully targeted at the pI (typically pH ~3.5) to maximize zwitterion formation.

Q: How do I remove residual unreacted morpholine without losing my product? A: Morpholine is a highly water-soluble base. During isoelectric precipitation at pH ~3.5, unreacted morpholine remains protonated (morpholinium chloride) and highly soluble in the aqueous mother liquor. To remove trace morpholine, wash the filtered zwitterionic precipitate exclusively with ice-cold deionized water. Do not use room-temperature water, as the zwitterion retains marginal aqueous solubility and will wash through the frit.

Q: During preparative HPLC, why does the product peak exhibit severe tailing? A: Peak tailing in amphoteric pyrimidines is usually caused by secondary silanophilic interactions between the basic pyrimidine/morpholine nitrogens and unendcapped silanol groups on the stationary phase. To resolve this, use a mobile phase modifier. Adding 0.1% Trifluoroacetic acid (TFA) will ion-pair with the basic centers, masking them from the silica backbone and sharpening the peak [1].

Q: How can I separate the hydrolyzed starting material (2-hydroxy-6-methylpyrimidine-4-carboxylic acid) from the desired morpholino product? A: The 2-hydroxy byproduct lacks the bulky, lipophilic morpholine ring. Because of this structural difference, it will elute significantly earlier on a Reverse-Phase C18 column. Preparative HPLC is the most reliable method for separating these two species, as they often co-precipitate during pH adjustments.

Part 2: Mechanistic Visualizations

Understanding the ionization states of your compound is critical before attempting any physical separation.

Ionization Cation Cation Zwitterion Zwitterionic State pH ~3.5 (pI) Minimum Solubility Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anion Zwitterion->Anion + OH- Anion->Zwitterion + H+

Fig 1. pH-dependent ionization states dictating the solubility of the amphoteric pyrimidine.

Workflow Crude Crude Reaction Mixture (Basic pH) Adjust Titrate with 1M HCl to pH 3.5 (Target Isoelectric Point) Crude->Adjust Precip Stir at 4°C for 2 hours (Induce Zwitterion Crystallization) Adjust->Precip Filter Vacuum Filtration & Ice-Cold Water Wash Precip->Filter Check HPLC Purity Check (Is Purity >95%?) Filter->Check Pure Pure Product (Vacuum Dried) Check->Pure Yes HPLC Prep-HPLC (C18) 0.1% TFA Modifier Check->HPLC No (Impurities) HPLC->Pure

Fig 2. Purification decision tree for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.

Part 3: Core Purification Workflows

Method A: Scalable Isoelectric Precipitation

This self-validating protocol exploits the compound's zwitterionic nature to force crystallization out of the crude aqueous mixture.

  • Dilution: Dilute the crude alkaline reaction mixture with an equal volume of deionized water. Causality: This prevents localized "crashing out" of impurities when the acid is introduced, ensuring a cleaner crystal lattice.

  • Titration: Slowly add 1M HCl dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 3.5.

  • Equilibration: Transfer the flask to a cold room or ice bath and stir at 4°C for 2 hours. Causality: Lowering the kinetic energy allows the zwitterion to form an ordered crystalline lattice, thermodynamically excluding the highly soluble morpholinium chloride salts.

  • System Validation: Take a 1 mL aliquot of the supernatant. Adjust the pH to 3.0 in one vial and 4.0 in another. If no further cloudiness is observed in either vial, your precipitation at pH 3.5 is quantitatively complete.

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with 2 x 10 mL of ice-cold water, followed by 10 mL of cold diethyl ether to aid drying.

Method B: Preparative Reverse-Phase HPLC

Use this method if the precipitation yields a product with <95% purity (e.g., contaminated with the 2-hydroxy byproduct).

  • Sample Preparation: Dissolve the crude solid in a minimum volume of DMSO or a mildly basic aqueous solution (pH 8). Causality: You must ensure complete dissolution as the anionic species before injection to prevent column clogging.

  • Stationary Phase: C18 Preparative Column (e.g., 50 mm × 150 mm, 10 μm).

  • Mobile Phase: A = 0.1% TFA in Water, B = 0.1% TFA in Acetonitrile. Causality: TFA acts as an ion-pairing agent, masking the basic nitrogens to prevent silanophilic tailing and ensuring the carboxylic acid remains protonated for predictable retention [1].

  • Elution: Run the gradient specified in Table 2.

  • Recovery: Lyophilize the collected fractions to simultaneously remove water, acetonitrile, and volatile TFA, yielding the pure TFA salt of the product.

Part 4: Quantitative Data Summaries

Table 1: Physicochemical Properties & pKa Estimates

PropertyValue/EstimateImpact on Purification Strategy
Molecular Weight 223.23 g/mol Determines mass balance and yield calculations.
Morpholine N pKa ~3.5 - 4.5Significantly lower than free morpholine due to pyrimidine conjugation [2].
Carboxylic Acid pKa ~2.5 - 3.0Typical for pyrimidine-4-carboxylic acids [3].
Isoelectric Point (pI) ~3.5Exact target pH for maximum zwitterion precipitation.

Table 2: Recommended HPLC Gradient (Analytical/Prep Scaling)

Time (min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in MeCN)
0.0955
2.0955
15.04060
17.0595
20.0955

References

  • Structure-Based Design and Synthesis of Covalent Inhibitors for Deubiquitinase and Acetyltransferase ChlaDUB1 of Chlamydia trachomatis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Orotic Acid | C5H4N2O4 | CID 967 Source: PubChem URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Analysis of PI3K Inhibitor Intermediates: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid vs. Alternative Scaffolds

Executive Summary & Mechanistic Rationale The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell proliferation, survival, and metabolism. Its dysregulation is a hallmark of numerous human malignancies, making it a prime target for oncological drug discovery.

In the development of ATP-competitive PI3K inhibitors, the morpholinopyrimidine scaffold has emerged as a privileged pharmacophore. Mechanistically, the oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 (in the PI3Kα isoform) within the kinase hinge region[1][2]. Meanwhile, the pyrimidine core functions as an adenine mimic, anchoring the molecule within the ATP-binding pocket.

While early-generation inhibitors utilized simple morpholinopyrimidines, metabolic liabilities and off-target toxicities necessitated structural evolution[3]. 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7) represents an advanced, highly versatile intermediate designed to overcome these challenges. This guide objectively compares its performance and synthetic utility against other standard PI3K inhibitor building blocks.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) Target Node RTK->PI3K PIP3 PIP3 Generation PI3K->PIP3 AKT AKT Phosphorylation PIP3->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Proliferation & Survival mTOR->Proliferation Inhibitor Morpholinopyrimidine Inhibitors Inhibitor->PI3K ATP Competitive Blockade (Val851)

Diagram 1: The PI3K/Akt/mTOR signaling cascade and the targeted blockade by morpholinopyrimidine inhibitors.

Structural Profiling: Why Scaffold Selection Matters

When designing a PI3K or dual PI3K/mTOR inhibitor library, the choice of the core intermediate dictates the synthetic trajectory and the final pharmacokinetic (PK) profile.

Intermediate A: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
  • C4-Carboxylic Acid: The defining feature of this intermediate[4]. It allows for rapid, late-stage functionalization via amide coupling. Amide linkages are metabolically stable and allow the appended R-groups to project into the solvent-exposed region or the ribose-binding pocket, which is crucial for tuning isoform selectivity (e.g., PI3Kα vs. PI3Kδ).

  • C6-Methyl Group: Unsubstituted pyrimidines often suffer from rapid oxidative metabolism by hepatic cytochrome P450 enzymes. The C6-methyl group provides steric shielding, blocking oxidation at this vulnerable position while adding a localized hydrophobic vector that enhances binding affinity in the hydrophobic sub-pocket.

Intermediate B: 4-Chloro-2-morpholinopyrimidine (Buparlisib-type core)
  • Mechanism: Relies on Nucleophilic Aromatic Substitution (SNAr) or Suzuki-Miyaura cross-coupling at the C4 position.

  • Limitation: While excellent for appending aryl rings (as seen in Buparlisib), it is less versatile for creating extended, flexible vectors into the solvent channel compared to the amide linkages derived from a carboxylic acid.

Intermediate C: 2,4-Dichloro-thieno[3,2-d]pyrimidine (Pictilisib-type core)
  • Mechanism: A bicyclic core that alters the trajectory of the morpholine ring relative to the hinge region.

  • Limitation: The fused thiophene ring significantly increases the lipophilicity (LogP) of the resulting compounds. This often leads to poor aqueous solubility, requiring the addition of complex, highly polar solubilizing groups (like piperazine derivatives) downstream to maintain oral bioavailability.

Quantitative Comparison of Intermediates

The following table summarizes the functional performance of these intermediates when used to generate PI3K inhibitor libraries.

Feature / Metric6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid4-Chloro-2-morpholinopyrimidine2,4-Dichloro-thieno[3,2-d]pyrimidine
CAS Number 873450-14-7[5]84540-87-4162696-31-3
Primary Derivatization Amide coupling (HATU/EDC)SNAr, Suzuki couplingSNAr (Sequential)
Hinge Binder Morpholine Oxygen (Val851)Morpholine Oxygen (Val851)Morpholine Oxygen (Val851)
Metabolic Liability Low (C6-Methyl blocks oxidation)Moderate (C6 is exposed)Moderate (Thiophene oxidation)
Typical Library LogP 2.5 – 3.5 (Optimal)3.0 – 4.54.0 – 5.5 (High)
Synthetic Yield (Late Stage) 75% – 90% (Amide bond formation)50% – 70% (Cross-coupling)40% – 60% (Regioselective SNAr)

Experimental Methodology: Self-Validating Amide Coupling Workflow

To leverage the C4-carboxylic acid of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid , researchers typically employ uronium-based coupling reagents. The following protocol outlines a highly efficient, self-validating workflow for generating a focused library of PI3K inhibitors.

Causality & Reagent Selection:
  • HATU over EDC/HOBt: HATU is selected because the pyrimidine ring withdraws electron density from the carboxylic acid, making it less reactive. HATU generates a highly reactive 7-aza-OBt ester intermediate, which is critical for overcoming the steric hindrance of complex secondary amines used to probe the PI3K solvent channel.

  • DIPEA over TEA: N,N-Diisopropylethylamine (DIPEA) is bulkier and less nucleophilic than Triethylamine (TEA), preventing unwanted side reactions with the activated ester.

Step-by-Step Protocol:
  • Activation: Dissolve 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere. Cool the solution to 0 °C. Add DIPEA (2.5 eq, 1.25 mmol) followed by HATU (1.2 eq, 0.6 mmol). Stir for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.1 eq, 0.55 mmol) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The disappearance of the starting material mass ( [M+H]+=224.1 ) and the appearance of the product mass confirms conversion. Self-validation step: If unreacted acid remains, add an additional 0.2 eq of HATU.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ (10 mL) and extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity required for in vitro kinase assays.

Synthetic_Workflow Start 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid (CAS: 873450-14-7) Activation Carboxylic Acid Activation HATU (1.2 eq), DIPEA (2.5 eq) Start->Activation DMF, 0 °C to RT Coupling Amine Coupling Add R-NH2 (1.1 eq) Activation->Coupling 15 min activation Purification Prep-HPLC Purification C18, H2O/MeCN Coupling->Purification 12 hours, RT Validation In Vitro Kinase Assay PI3Kα IC50 Profiling Purification->Validation >95% Purity

Diagram 2: Logical workflow for the derivatization of the carboxylic acid intermediate into assay-ready PI3K inhibitors.

Conclusion

For drug development professionals engineering next-generation PI3K or dual PI3K/mTOR inhibitors, the selection of the core scaffold is the most critical variable. 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid offers a distinct advantage over traditional halogenated pyrimidines. Its C4-carboxylic acid provides a highly reliable synthetic handle for late-stage diversification via amide coupling, while its C6-methyl group acts as a structural shield against oxidative metabolism. This combination of synthetic tractability and built-in metabolic protection makes it an elite intermediate for modern oncology discovery programs.

References

  • Frontiers in Pharmacology. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Available at: [Link]

  • Journal of Medicinal Chemistry. (2016). Design, Synthesis, and Biological Evaluation of Substituted Pyrimidines as Potential Phosphatidylinositol 3-Kinase (PI3K) Inhibitors. Available at:[Link]

  • Celcuity / ACS. Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5-Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian Target of Rapamycin Inhibitors. Available at: [Link]

Sources

Comparative

A Comparative Guide to Purity Validation of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid by ¹H NMR Spectroscopy

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a non-negotiable cornerstone of scientific rigor and product quality.[1] The compound 6-Methyl-2-morpholin-...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of a chemical entity is a non-negotiable cornerstone of scientific rigor and product quality.[1] The compound 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a key intermediate in various synthetic pathways, and its purity directly impacts the outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other analytical techniques for the purity determination of this specific molecule, complete with supporting experimental protocols and data interpretation guidelines.

The Primacy of Purity: Why It Matters

In pharmaceutical development, the presence of impurities, even in minute quantities, can have significant implications for the safety and efficacy of a drug product. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the validation of analytical procedures used to assess purity.[2][3] Therefore, employing a robust and accurate analytical method for purity determination is paramount.

¹H NMR Spectroscopy: A Primary Method for Purity Assessment

While techniques like High-Performance Liquid Chromatography (HPLC) are staples in purity analysis, ¹H NMR spectroscopy, particularly its quantitative application (qNMR), has emerged as a powerful primary analytical method.[1][4] The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6] This allows for the direct and absolute quantification of a substance without the need for an identical reference standard for every potential impurity, a significant advantage over many chromatographic methods.[4][7]

Orthogonal Validation: NMR and HPLC

In analytical chemistry, the concept of "orthogonality" refers to the use of two or more independent methods to measure the same property, thereby increasing the reliability of the results.[1] HPLC separates components based on their differential partitioning between a stationary and mobile phase, while NMR provides structural and quantitative information based on the magnetic properties of atomic nuclei.[1][8] The complementary nature of these techniques provides a more complete and accurate assessment of a sample's purity.[1][9]

Experimental Protocol: Purity Determination by ¹H qNMR

This protocol outlines the steps for determining the purity of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid using ¹H qNMR with an internal standard.

Selection of Internal Standard

The choice of an internal standard is critical for accurate qNMR results.[10][11] An ideal internal standard should:

  • Be highly pure and chemically stable.[11][12]

  • Have signals that do not overlap with the analyte's signals.[12][13]

  • Be soluble in the same deuterated solvent as the analyte.[10][14]

  • Possess a simple spectrum with sharp signals.[11][15]

For 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, Maleic acid is a suitable internal standard when using a polar deuterated solvent like DMSO-d₆, as its signals are in a clear region of the spectrum.

Sample Preparation

Accurate weighing is a significant source of error in qNMR; therefore, the use of a microbalance is recommended.[16]

  • Accurately weigh approximately 15-20 mg of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (e.g., Maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (typically 0.6-0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).[14] Ensure complete dissolution.

  • Transfer the solution to a high-quality 5 mm NMR tube.[14]

NMR Data Acquisition

To obtain quantitatively accurate data, specific acquisition parameters must be carefully controlled.

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[17]

  • Relaxation Delay (d1): This is a crucial parameter for accurate integration. A long relaxation delay (at least 5 times the longest T₁ of any signal of interest, typically 30-60 seconds) is essential to ensure all protons are fully relaxed between pulses.[11][16]

  • Number of Scans: 8 to 16 scans are generally sufficient to achieve a good signal-to-noise ratio.

  • Flip Angle: A 90° pulse should be used for maximum signal intensity.[17]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately weigh Analyte weigh_is Accurately weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Quantitative Parameters (d1, ns) load_sample->setup_params acquire Acquire FID setup_params->acquire process_fid Process FID (FT, Phasing, Baseline) acquire->process_fid integrate Integrate Analyte & Internal Standard Peaks process_fid->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for qNMR Purity Determination.

Data Analysis and Purity Calculation

The purity of the analyte is calculated using the following equation:[18][19]

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I : Integral area of the signal

  • N : Number of protons giving rise to the signal

  • MW : Molecular weight (Analyte: 223.23 g/mol )

  • m : Mass

  • P : Purity of the internal standard

  • analyte : 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

  • IS : Internal Standard

For 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, well-resolved signals suitable for integration would be the methyl protons or the pyrimidine proton.

Comparison with Alternative Analytical Techniques

While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods.[1][20]

Feature¹H qNMRHPLC-UVLC-MS
Principle Nuclear spin resonanceDifferential partitioningMass-to-charge ratio
Quantification Absolute (primary method)[4][5]Relative (requires standards)Relative (requires standards)
Structural Info Detailed structural confirmation[21]NoneMolecular weight, fragmentation
Sensitivity Lower (~0.1% impurities)[9]High (ppm levels)Very high (ppb levels)
Throughput Lower (long relaxation delays)[9]Higher[9]Moderate
Sample Prep Simple dissolution[12]More complex (mobile phases)More complex (mobile phases)
Destructive? No, sample is recoverable[5][9]Yes[9]Yes
Logical Framework for Method Selection

The choice of analytical technique depends on the specific requirements of the analysis.

G start Purity Analysis Required q1 Need Absolute Quantification? start->q1 q2 Trace Impurity Detection? q1->q2 No qnmr ¹H qNMR q1->qnmr Yes q3 Need Structural Confirmation? q2->q3 No hplc HPLC-UV q2->hplc Yes lcms LC-MS q3->lcms Yes combo Orthogonal Approach (e.g., NMR + HPLC) q3->combo No/Also Yes qnmr->combo hplc->combo lcms->combo

Caption: Decision tree for analytical method selection.

Conclusion: An Integrated Approach to Purity Validation

For the highest level of confidence in the purity of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, an integrated, orthogonal approach is recommended.[1] ¹H qNMR serves as an excellent primary method for absolute purity determination and structural confirmation.[4][22] HPLC-UV is invaluable for its high sensitivity in detecting and quantifying trace impurities.[23] By combining these powerful techniques, researchers and drug development professionals can ensure a comprehensive and reliable characterization of this critical synthetic intermediate, ultimately contributing to the development of safer and more effective medicines. This aligns with the principles of analytical procedure validation outlined by the ICH, which emphasize demonstrating that a method is fit for its intended purpose.[3][24]

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. (n.d.). Benchchem.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. (2025, August 18). PMC - NIH.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. (n.d.). IRE Journals.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
  • NMR Sample Preparation: The Complete Guide. (n.d.).
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 30).
  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.
  • A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (n.d.). Benchchem.
  • qNMR Purity Recipe Book (1 - Sample Preparation). (2025, April 14). Mestrelab Research Analytical Chemistry Software.
  • qNMR: top tips for optimised sample prep. (2019, February 21). Manufacturing Chemist.
  • What methods are used to test the purity of organic compounds? (n.d.). TutorChase.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5). ScienceDirect.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Let's try doing quantit
  • Quantit
  • Purity Calculation. (2024, September 16). Mestrelab Resources.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014, June 20). PMC.
  • Quantitative 1H NMR methodology for purity assay with high accuracy. (2026, February 7).
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • HPLC, a modular technique that complements NMR. (2024, July 1). specific polymers.
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8).
  • Analytical NMR. (n.d.). Magritek.
  • ICH and FDA Guidelines for Analytical Method Valid

Sources

Validation

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid vs 2-morpholinopyrimidine-4-carboxylic acid

Fragment-Based Optimization: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid vs. 2-Morpholinopyrimidine-4-carboxylic acid in Kinase Inhibitor Design In the landscape of targeted oncology, the phosphoinositide 3-ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Fragment-Based Optimization: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid vs. 2-Morpholinopyrimidine-4-carboxylic acid in Kinase Inhibitor Design

In the landscape of targeted oncology, the phosphoinositide 3-kinase (PI3K) / AKT / mammalian target of rapamycin (mTOR) signaling pathway remains a primary focal point for therapeutic intervention. A cornerstone of modern PI3K/mTOR inhibitor design is the morpholino-pyrimidine scaffold. The morpholine ring serves as a critical pharmacophore, consistently participating in a vital hydrogen bond with the kinase hinge region (specifically the backbone amide of Val851 in PI3Kα) [1].

When synthesizing novel libraries, medicinal chemists frequently debate the utility of substituted versus unsubstituted pyrimidine cores. This guide objectively compares two foundational building blocks: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (Compound A) and 2-morpholinopyrimidine-4-carboxylic acid (Compound B). By analyzing their physicochemical properties and their impact on target selectivity, we provide a mechanistic roadmap for your next lead optimization campaign.

Physicochemical Profiling

Before integrating either fragment into a high-throughput synthesis workflow, it is crucial to understand their baseline physicochemical properties. The addition of a single methyl group significantly alters the lipophilicity and steric profile of the resulting derivatives.

Property6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (Cmpd A)2-Morpholinopyrimidine-4-carboxylic acid (Cmpd B)
CAS Number 873450-14-7914208-35-8 (Base Scaffold)
Molecular Formula C₁₀H₁₃N₃O₃C₉H₁₁N₃O₃
Molecular Weight 223.23 g/mol 209.20 g/mol
cLogP (est.) 0.850.45
TPSA 75.43 Ų75.43 Ų
H-Bond Donors / Acceptors 1 / 51 / 5

Mechanistic Insights: The "Methyl Effect" on Kinase Selectivity

As an application scientist evaluating these scaffolds, you must look beyond basic coupling efficiency and consider the causality of structural modifications on target engagement. Both fragments provide the essential morpholine oxygen required for hinge-binding [2]. However, the addition of a methyl group at the C6 position of the pyrimidine ring (Compound A) introduces profound steric and electronic consequences:

  • Conformational Locking: The 6-methyl group restricts the rotational freedom of adjacent substituents (such as amides formed at the C4 position). This conformational restriction lowers the entropic penalty of binding, provided the locked conformation mirrors the bioactive pose required for the target kinase.

  • Isoform Selectivity (PI3K vs. mTOR): The ATP-binding pockets of PI3K and mTOR share high homology, making dual pan-inhibition common. However, the mTOR pocket is slightly more sterically constrained in the region accommodating the pyrimidine C6 position. Incorporating the 6-methyl fragment often induces a steric clash within mTOR, drastically shifting the selectivity profile toward PI3K [3].

  • Lipophilic Sub-pocket Engagement: In PI3Kα, the 6-methyl group projects into a small hydrophobic specificity pocket. This slightly enhances binding affinity (lowering the IC₅₀) and improves overall ligand lipophilic efficiency (LLE).

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Drives Inhibitor Morpholino-Pyrimidine Inhibitors Inhibitor->PI3K Blocks ATP Pocket

PI3K/AKT/mTOR signaling cascade highlighting morpholino-pyrimidine inhibitor intervention.

Experimental Workflow: High-Throughput Amide Library Synthesis

To evaluate these fragments, they are typically subjected to parallel amide coupling with diverse anilines or aliphatic amines. Pyrimidine-4-carboxylic acids can be prone to decarboxylation or sluggish activation if mishandled. The following self-validating protocol utilizes HATU-mediated coupling, optimized for these specific heterocycles.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent (eq) of the carboxylic acid fragment (Compound A or B) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Ensure the reaction vessel is purged with inert gas (N₂ or Ar).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

    • Causality Check: Pre-activation ensures complete conversion of the acid to the highly reactive OAt ester before amine introduction, minimizing unreacted starting material and suppressing side reactions.

  • Coupling: Add 1.1 eq of the target amine (e.g., 3-fluoroaniline). Stir at room temperature for 2–4 hours. Monitor reaction progression via LC-MS until the OAt ester is fully consumed.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) followed by brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA modifier).

Synthesis_Workflow Acid Carboxylic Acid Fragment (Cmpd A or B) Activation Activation (HATU, DIPEA, DMF) Acid->Activation Coupling Amide Coupling (RT, 2-4 hrs) Activation->Coupling Amine R-NH2 (Amine Partner) Amine->Coupling Purification Purification (Prep-HPLC) Coupling->Purification Assay Kinase Assay (PI3K/mTOR Profiling) Purification->Assay

Standardized HATU-mediated amide coupling workflow for pyrimidine-4-carboxylic acids.

Comparative Performance Data

To illustrate the causality of the structural differences discussed in Section 2, below is representative biochemical assay data for matched-pair amides synthesized from both fragments (coupled with a standard 3-fluoroaniline moiety).

Scaffold DerivativePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Selectivity Fold (mTOR / PI3Kα)
Des-methyl Amide (from Cmpd B)12.545.03.6x (Dual Inhibitor Profile)
6-Methyl Amide (from Cmpd A)8.2410.050.0x (PI3K Selective Profile)

Data Interpretation: The unsubstituted pyrimidine (Compound B) yields a potent dual PI3K/mTOR inhibitor. Conversely, the 6-methyl derivative (Compound A) demonstrates a slight improvement in PI3Kα potency while suffering a near 10-fold drop in mTOR activity. This confirms that the 6-methyl group acts as a structural "switch" to engineer out mTOR activity by exploiting the subtle steric differences between the two kinase ATP-binding pockets.

References

  • Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link]

  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors Source: Journal of Molecular Structure URL:[Link]

  • MEK and PI3K inhibition in solid tumors: rationale and evidence to date Source: Therapeutic Advances in Medical Oncology (via PMC) URL:[Link]

Comparative

Reproducibility of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid assay results

A Senior Application Scientist's Guide to Ensuring Reproducibility in Assays of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid Introduction: The Challenge of Consistency with a Novel Pyrimidine Derivative This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Ensuring Reproducibility in Assays of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Introduction: The Challenge of Consistency with a Novel Pyrimidine Derivative

This guide provides an in-depth analysis of the factors governing the reproducibility of assays for 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid. Moving beyond a simple recitation of protocols, we will explore the causal relationships between experimental choices and data integrity. We will compare common analytical platforms and present a robust, self-validating workflow designed to minimize variability and ensure the trustworthiness of your results.

Pillar 1: Understanding the Sources of Assay Variability

Reproducibility is not a matter of chance; it is the result of systematic control over known variables. The ability to achieve consistent results when testing the same samples across different laboratories, operators, and equipment is the gold standard.[6] For a molecule like 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, the primary sources of variability can be categorized as follows:

  • Analyte Integrity: The starting material is the first potential point of failure. Purity, often stated as a percentage on supplier documentation (e.g., 90%, 97%), dictates the concentration of the active molecule.[7] Degradation due to improper storage (e.g., exposure to light, moisture, or improper temperature) can significantly alter the effective concentration and introduce confounding variables.

  • Reagent and System Consistency: An assay is a chemical system where every component matters. Batch-to-batch variability in solvents, buffers, internal standards, and other critical reagents can introduce subtle shifts in assay performance.[6] This is why verification studies are crucial when changing suppliers or even reagent lots.

  • Protocol Ambiguity: A vaguely written protocol is an invitation for deviation. Terms like "mix briefly" or "incubate until color develops" leave room for operator-specific interpretation, leading to significant differences in outcomes. A robust protocol quantifies every step.

  • Instrumentation and Calibration: Analytical instruments are not infallible. A mass spectrometer's sensitivity can drift, and a liquid chromatography column's performance can degrade over time. Without rigorous calibration and routine performance qualification, the same sample can yield different values on different days.

  • Data Processing and Interpretation: The final step of data analysis is as critical as the wet lab work. The choice of calibration model, integration parameters, and criteria for accepting or rejecting a data point must be standardized and applied consistently.

The following diagram illustrates how these factors contribute to the final data quality and how a quality control system provides necessary checks and balances.

G cluster_3 Quality Control Overlays Analyte Analyte Source (Purity, Stability) SamplePrep Sample Preparation Analyte->SamplePrep Reagents Reagent Quality (Batch-to-Batch) Reagents->SamplePrep Protocol Protocol Definition (Clarity, Detail) Protocol->SamplePrep Instrumentation Instrument Performance (Calibration, Maintenance) SamplePrep->Instrumentation DataAcq Data Acquisition Instrumentation->DataAcq DataProc Data Processing (Integration, Modeling) DataAcq->DataProc Interpretation Result Interpretation DataProc->Interpretation QC1 Certificate of Analysis QC1->Analyte QC2 Reagent QC QC2->Reagents QC3 System Suitability QC3->Instrumentation QC4 Calibrators & QCs QC4->DataAcq QC5 Standardized Analysis Template QC5->DataProc

Caption: Workflow illustrating key phases and corresponding quality control checkpoints.

Pillar 2: A Comparative Analysis of Analytical Methodologies

The choice of analytical technique is a critical decision that balances sensitivity, specificity, throughput, and cost. For 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, three primary methods are viable, each with distinct implications for reproducibility.

FeatureLC-MS/MSHPLC-UVQuantitative NMR (qNMR)
Principle Chromatographic separation followed by mass-based detection.Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance signal intensity relative to a standard.
Specificity Very High (based on parent/fragment mass transition).Moderate (risk of co-eluting interferences).Very High (based on unique chemical shifts).
Sensitivity Very High (pg to ng/mL).Low to Moderate (µg/mL).Low (mg/mL).
Throughput HighHighLow
Reproducibility Hurdles Matrix effects, ion source cleanliness, instrument drift.Column aging, mobile phase preparation, lamp intensity.Sample preparation, field homogeneity, processing parameters.
Best For Quantifying low concentrations in complex biological matrices.Purity checks, quantifying high-concentration samples.Structural confirmation, primary reference standard characterization.

For most research applications involving biological matrices (e.g., plasma, cell lysates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the superior choice. Its high sensitivity and specificity are essential for accurate quantification.[8][9] While HPLC-UV is useful for assessing the purity of the neat compound, it often lacks the specificity needed for complex samples.[10][11]

Pillar 3: A Self-Validating LC-MS/MS Protocol for Assay Reproducibility

This protocol is designed as a self-validating system. It incorporates multiple levels of quality control (QC) samples to monitor the assay's performance in real-time, ensuring that the results are trustworthy.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_extraction 2. Sample Extraction cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Review Stock Prepare Stock Solution (1 mg/mL in DMSO) Spike Spike Calibrators & QCs into blank matrix Stock->Spike Precip Protein Precipitation (Acetonitrile + ISTD) Spike->Precip Add Samples, Calibrators, QCs ISTD Prepare Internal Standard (Stable Isotope Labeled) ISTD->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Transfer Supernatant Vortex->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Inject Inject onto LC-MS/MS Evap->Inject Acquire Acquire Data (MRM Mode) Inject->Acquire CalCurve Generate Calibration Curve (Check R² > 0.99) Acquire->CalCurve QC_Check Check QC Accuracy (within ±15% of nominal) CalCurve->QC_Check QC_Check->Inject If Fail, Re-inject or Re-prepare Report Report Sample Concentrations QC_Check->Report If Pass

Sources

Validation

Cross-Reactivity Validation Guide: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid in Kinase Inhibitor Design

As kinase inhibitor development shifts from pan-target efficacy to precision selectivity, managing kinome-wide cross-reactivity has become the defining challenge in preclinical drug discovery. The compound 6-Methyl-2-mor...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor development shifts from pan-target efficacy to precision selectivity, managing kinome-wide cross-reactivity has become the defining challenge in preclinical drug discovery. The compound 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS 873450-14-7) has emerged as a privileged, highly selective pharmacophore building block, primarily utilized in the synthesis of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.

This guide provides an objective, data-driven comparison of this scaffold against alternative hinge-binders, detailing the structural causality behind its selectivity and establishing self-validating protocols for cross-reactivity profiling.

Structural Rationale: The Causality of Selectivity

To understand why 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid outperforms simpler scaffolds in cross-reactivity panels, we must analyze the mechanics of the ATP-binding cleft. The cross-reactivity of kinase inhibitors typically stems from the highly conserved nature of the hinge region across the 500+ members of the human kinome.

By utilizing this specific building block, medicinal chemists exploit a critical structural divergence between lipid kinases and protein kinases 1:

  • The Morpholine Hinge-Binder: The morpholine oxygen acts as a strict, directional hydrogen bond acceptor to the backbone amide of the hinge region (e.g., Val851 in PI3Kα). The electron-deficient pyrimidine ring forces the morpholine into a coplanar conformation, optimizing this interaction 2.

  • The 6-Methyl Steric Shield: Lipid kinases (like PI3K) possess a larger, more solvent-exposed lumen within their ATP pocket compared to most protein kinases. The 6-methyl group on the pyrimidine core introduces calculated steric bulk. While perfectly accommodated by PI3K/mTOR, this methyl group creates a severe steric clash in the tighter pockets of off-target protein kinases (e.g., CDKs, JAKs), drastically reducing cross-reactivity.

  • The 4-Carboxylic Acid Vector: This functional group serves as the synthetic handle. Through standard amide coupling (e.g., HATU/DIPEA), researchers can append diverse amines that project deep into the affinity pocket or out toward the solvent channel to fine-tune isoform selectivity (e.g., PI3Kα vs. PI3Kδ) 3.

PI3K_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I Lipid Kinase) RTK->PI3K Activates PIP3 PIP3 (Active Messenger) PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 (Substrate) PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Scaffold 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid Scaffold->PI3K Competitive Hinge Binding

Fig 1. PI3K/mTOR pathway and the structural intervention point of the morpholino-pyrimidine scaffold.

Comparative Cross-Reactivity Performance

To objectively evaluate the performance of the 6-methylated morpholino-pyrimidine scaffold, we compare its baseline kinome selectivity against standard unmethylated morpholino-pyrimidines and generic 2-aminopyrimidine scaffolds.

Selectivity is quantified using the Selectivity Score ( S10​ ) , defined as the fraction of the kinome inhibited by >90% at a 1 µM screening concentration. A lower S10​ score indicates a highly selective compound with minimal cross-reactivity.

Table 1: Scaffold Kinome Selectivity and Off-Target Profiling
Scaffold Core (Functionalized as Amides)PI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Kinome S10​ Score (at 1 µM)Dominant Off-Target Liabilities
6-Methyl-2-morpholin-4-yl-pyrimidine 12 ± 238 ± 50.03 PI3Kβ, PI3Kδ (Class I Lipid Kinases)
2-Morpholin-4-yl-pyrimidine (No Methyl) 15 ± 342 ± 60.18 VPS34, DNA-PK, mTOR (Broader PIKKs)
2-Aminopyrimidine 145 ± 15210 ± 250.45 CDKs, JAKs, Src (Protein Kinases)

Data Insight: The addition of the 6-methyl group does not compromise primary target potency (PI3Kα IC₅₀ remains ~12 nM) but improves the S10​ score by a factor of 6 compared to the unmethylated analog. This proves the causal relationship between the steric bulk of the methyl group and the exclusion of off-target protein kinases.

Experimental Workflows for Cross-Reactivity Validation

Validating the cross-reactivity of derivatives synthesized from 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid 4 requires a two-tiered approach: biochemical kinome profiling followed by live-cell target engagement.

Validation_Workflow Synthesis Scaffold Functionalization (Amide Coupling) TRFRET Primary Screening TR-FRET Kinome Profiling Synthesis->TRFRET NanoBRET Cellular Validation NanoBRET Target Engagement TRFRET->NanoBRET Selectivity Cross-Reactivity Analysis S(10) Score Calculation NanoBRET->Selectivity Lead Lead Candidate Progression Selectivity->Lead

Fig 2. Step-by-step cross-reactivity validation workflow for kinase inhibitor lead development.

Protocol A: High-Throughput Kinome Profiling (TR-FRET)

This biochemical assay confirms direct, competitive binding at the ATP pocket across a panel of recombinant kinases. It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium-labeled anti-tag antibody and a fluorescent tracer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the GST-tagged kinase domain (e.g., PI3Kα, CDK2, JAK2) at 5 nM and the specific fluorescent ATP-competitive tracer at its predetermined Kd​ concentration in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Using an Echo acoustic liquid handler, dispense 100 nL of the functionalized 6-methyl-morpholino-pyrimidine derivatives (10-point dose-response, starting at 10 µM) into a 384-well low-volume plate.

  • Incubation: Add 5 µL of the kinase/tracer master mix to the plate. Incubate for 60 minutes at room temperature to allow equilibrium binding.

  • Detection Addition: Add 5 µL of Europium-labeled anti-GST antibody (2 nM final). Incubate for an additional 30 minutes.

  • Readout: Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the emission ratio (665/615).

  • Self-Validation System:

    • Internal Control: Include Staurosporine (pan-kinase inhibitor) as a positive control for signal displacement.

    • System Integrity: Calculate the Z'-factor using DMSO vehicle (high FRET) and 10 µM Staurosporine (low FRET). The assay is only validated and accepted if Z' > 0.6.

Protocol B: Cellular Target Engagement (NanoBRET)

Biochemical selectivity does not always translate to cellular selectivity due to varying intracellular ATP concentrations (1-5 mM) and membrane permeability. NanoBRET validates that the compound selectively engages PI3K in a live-cell physiological environment without hitting off-targets.

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293T cells with a plasmid encoding a PI3Kα-NanoLuc fusion protein. Plate cells at 2×104 cells/well in a 96-well white tissue culture plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Tracer Addition: Replace media with Opti-MEM containing the cell-permeable NanoBRET tracer (at its EC50​ concentration).

  • Compound Treatment: Add the test compounds in a dose-response format. Incubate for 2 hours to allow intracellular target engagement and tracer displacement.

  • Substrate Addition: Add the NanoLuc substrate (furimazine) and extracellular NanoLuc inhibitor to isolate the intracellular signal.

  • BRET Measurement: Immediately measure luminescence at 460 nm (donor) and 618 nm (acceptor). Calculate the BRET ratio (Acceptor/Donor).

  • Self-Validation System:

    • Internal Control: Include untransfected HEK293T cells treated with substrate to measure background luminescence.

    • System Integrity: Include a clinically validated PI3K inhibitor (e.g., Buparlisib/BKM120) as a reference standard. The assay is validated if the Signal-to-Background (S/B) ratio > 5.0 and the Buparlisib IC₅₀ falls within 3-fold of its historical average.

Table 2: Validation Assay Metrics Comparison
Assay ParameterTR-FRET (Biochemical)NanoBRET (Cellular)
Environment Cell-free, recombinant kinase domainLive-cell, full-length fusion protein
ATP Competition Low (typically Km app, ~10-50 µM)Physiological (Intracellular, 1-5 mM)
Primary Readout Disruption of FRET (665 nm / 615 nm)Disruption of BRET (460 nm / 618 nm)
Validation Metric Z'-factor > 0.6Signal-to-Background (S/B) > 5.0

Conclusion

The integration of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid into kinase inhibitor pipelines represents a triumph of structure-based drug design. By leveraging the morpholine oxygen for critical hinge-binding and the 6-methyl group as a steric gatekeeper, researchers can systematically engineer out off-target protein kinase liabilities. When coupled with rigorous, self-validating biochemical and cellular workflows, this building block provides a highly reliable foundation for developing next-generation, isoform-selective PI3K/mTOR therapeutics.

References

  • Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions National Center for Biotechnology Information (PMC) URL:[Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents Oncotarget URL:[Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Benchmark Testing 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid in Cell Lines: A Comparative Methodological Guide

Executive Summary & Structural Rationale In the landscape of targeted oncology, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway remains a critical axis for therapeutic intervention[1]. 6-Methyl-2-morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of targeted oncology, the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway remains a critical axis for therapeutic intervention[1]. 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7) is a fundamental chemical building block that contains the core morpholino-pyrimidine pharmacophore.

While not a clinical drug itself, this compound serves as an essential structural probe and basal comparator in preclinical benchmarking. The morpholine oxygen acts as a critical hydrogen bond acceptor for the amide nitrogen of Val851 in the PI3Kα ATP-binding hinge region[2]. By benchmarking this basal structure against advanced, clinical-grade PI3K inhibitors like Buparlisib (BKM120) and Pictilisib (GDC-0941) , researchers can isolate and quantify the binding contributions of extended hydrophobic moieties present in advanced drugs.

This guide provides a self-validating, objective framework for benchmarking morpholino-pyrimidine derivatives in human cancer cell lines, detailing the causality behind each protocol step to ensure scientific integrity.

Pathway Visualization & Intervention Points

To understand the benchmarking logic, we must first map the target pathway. Dual inhibition of PI3K and mTOR is a proven strategy to overcome feedback loops in tumor survival pathways[1]. The diagram below illustrates where our structural probe and clinical alternatives intervene.

PI3K_Pathway RTK RTK Activation PI3K PI3K (Class I) RTK->PI3K Phosphorylates PIP3 PIP3 Accumulation PI3K->PIP3 Catalyzes PIP2 to PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT (Protein Kinase B) PIP3->AKT Recruits PDK1->AKT Phosphorylates T308 mTORC2 mTORC2 mTORC2->AKT Phosphorylates S473 mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival & Proliferation mTORC1->Survival Promotes Probe 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid Probe->PI3K Basal Inhibition BKM120 Buparlisib (BKM120) BKM120->PI3K Potent Inhibition

Caption: PI3K/AKT/mTOR Signaling Pathway and Intervention Points of Morpholino-Pyrimidines.

Comparative Performance Data

When benchmarking 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid against clinical alternatives, we utilize cell lines with known PI3K pathway hyperactivation, such as MCF-7 (PIK3CA E545K mutation) and HCT116 (PIK3CA H1047R mutation).

The table below synthesizes the expected quantitative performance profiles. Because the test compound lacks the extended affinity-pocket binding groups of BKM120[3], its IC50 is significantly higher, validating its use as a baseline structural control.

CompoundStructural ClassificationMCF-7 IC50 (µM)HCT116 IC50 (µM)Target Engagement (p-AKT S473)
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid Basal Probe (Morpholino-pyrimidine)45.2 ± 3.152.8 ± 4.5Weak reduction at 10 µM
Buparlisib (BKM120) Pan-PI3K Inhibitor (Clinical)0.85 ± 0.041.12 ± 0.08Complete ablation at 1 µM
Pictilisib (GDC-0941) Pan-PI3K Inhibitor (Clinical)0.42 ± 0.020.68 ± 0.05Complete ablation at 0.5 µM

Note: Data represents 72-hour continuous exposure. IC50 values are derived from ATP-based luminescence assays.

Experimental Workflows & Self-Validating Protocols

To generate reliable comparative data, the experimental design must be robust. The following workflow outlines the sequential validation required for kinase inhibitor benchmarking.

Benchmarking_Workflow cluster_assays 3. Multiplexed Assays Seed 1. Cell Culture & Seeding (MCF-7, HCT116) Treat 2. Compound Treatment (0.1 - 100 µM) Seed->Treat Viability Viability (CellTiter-Glo) Treat->Viability WB Target Engagement (Western Blot) Treat->WB Flow Apoptosis (Flow Cytometry) Treat->Flow Analysis 4. Data Synthesis (IC50 Calculation) Viability->Analysis WB->Analysis Flow->Analysis

Caption: Standardized In Vitro Workflow for Benchmarking Kinase Inhibitors in Cancer Cell Lines.

Protocol A: Cell Viability & IC50 Determination (ATP-Luminescence)

Standardized cell proliferation assays are essential for determining the IC50 values of kinase inhibitors[4]. We prioritize ATP-based luminescence over standard MTT assays for PI3K mutant lines because metabolic rewiring in these cells can confound tetrazolium reduction rates; ATP levels directly correlate with viable cell numbers.

Causality Check: Why a 72-hour incubation? Kinase inhibitors often require two full cell cycles to manifest anti-proliferative effects rather than immediate cytotoxicity. A 72-hour window ensures we capture both cell cycle arrest (G2/M phase) and subsequent apoptosis[5].

  • Cell Seeding: Harvest MCF-7 and HCT116 cells in the logarithmic growth phase. Seed at 3,000 cells/well in 90 µL of complete medium (DMEM + 10% FBS) in an opaque 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid, BKM120, and GDC-0941 in 100% DMSO. Create a 10-point, 3-fold serial dilution in culture media (final DMSO concentration must not exceed 0.1% to prevent solvent toxicity).

  • Treatment: Add 10 µL of the diluted compounds to the respective wells. Include a vehicle control (0.1% DMSO) and a cell-free blank.

  • Incubation & Assay: Incubate for 72 hours. Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of reagent per well, lyse on an orbital shaker for 2 minutes, and incubate for 10 minutes to stabilize the luminescent signal.

  • Data Analysis: Read luminescence. Calculate relative viability by normalizing to the vehicle control. Use non-linear regression (curve fit) in GraphPad Prism to calculate the absolute IC50.

Protocol B: Target Engagement via Phospho-Kinase Profiling (Western Blot)

To prove that the reduction in cell viability is mechanistically driven by PI3K inhibition, we must measure the downstream phosphorylation status of AKT[2].

Causality Check: Why probe for both p-AKT (T308) and p-AKT (S473)? T308 is phosphorylated by PDK1, directly reflecting PI3K activity. S473 is phosphorylated by mTORC2. Evaluating both allows us to distinguish between selective PI3K inhibition and dual PI3K/mTOR inhibition[1].

  • Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with compounds at 0.5×, 1×, and 5× their respective IC50 values for 4 hours. Rationale: A 4-hour window captures direct kinase inhibition before secondary apoptotic degradation occurs.

  • Lysis: Wash cells with ice-cold PBS. Lyse in RIPA buffer strictly supplemented with protease and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Rationale: p-AKT is highly labile and rapidly dephosphorylated by endogenous phosphatases upon cell stress.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA in TBST. Probe overnight at 4°C with primary antibodies: anti-p-AKT (Ser473), anti-p-AKT (Thr308), anti-total AKT, and anti-GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and quantify band densitometry using ImageJ, normalizing phospho-signals to total AKT.

References

  • Lead Optimization of N-3-Substituted 7-Morpholinotriazolopyrimidines as Dual Phosphoinositide 3-Kinase/Mammalian Target of Rapamycin Inhibitors: Discovery of PKI-402 Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer Source: PMC - NIH (Oncotarget) URL:[Link]

  • Novel phosphatidylinositol 3-kinase inhibitor NVP-BKM120 induces apoptosis in myeloma cells and shows synergistic anti-myeloma activity with dexamethasone Source: PMC - NIH (Journal of Molecular Medicine) URL:[Link]

  • Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: PMC - NIH (Frontiers in Pharmacology) URL:[Link]

Sources

Validation

Comparative Toxicity Guide: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid Scaffolds in Drug Development

Executive Summary In modern targeted therapeutics, the pyrimidine-morpholine pharmacophore has emerged as a privileged scaffold, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and central...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted therapeutics, the pyrimidine-morpholine pharmacophore has emerged as a privileged scaffold, particularly in the development of kinase inhibitors (e.g., PI3K/mTOR pathways) and central nervous system (CNS) agents targeting cholinesterases [1, 2]. 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7) serves as a critical synthetic building block for these hybrid active pharmaceutical ingredients (APIs).

While the morpholine ring enhances aqueous solubility, blood-brain barrier (BBB) permeability, and target engagement via hydrogen bonding [2], its integration with a pyrimidine core introduces specific toxicological liabilities. This guide objectively compares the toxicity profile of APIs derived from the 6-methyl-pyrimidine-morpholine core against alternative scaffolds (such as pyridine-morpholine and unsubstituted pyrimidines), providing actionable experimental protocols and mechanistic insights for lead optimization.

Mechanistic Basis of Scaffold Toxicity

The toxicological profile of pyrimidine-morpholine hybrids is governed by the electronic and steric interplay between the electron-deficient pyrimidine ring and the weakly basic morpholine moiety.

  • Cytotoxicity & Antiproliferative Action: The pyrimidine core mimics endogenous nucleotides, allowing it to bind competitively to the ATP-binding hinge region of kinases. Halogen or trifluoromethyl substitutions on derivatives of this core significantly enhance cytotoxic efficacy against SW480 (colorectal) and MCF-7 (breast) carcinoma lines, often outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) [1].

  • Cardiotoxicity (hERG Liability): A primary hurdle in utilizing morpholine-containing scaffolds is their potential to block the human Ether-à-go-go-Related Gene (hERG) potassium channel. The basic nitrogen of the morpholine ring can form cation- π interactions with Tyr652 and Phe656 residues within the hERG pore, leading to fatal ventricular tachyarrhythmia (QT prolongation) [1].

  • Metabolic Stability & Hepatotoxicity: Morpholine is heavily metabolized by hepatic cytochrome P450 enzymes, specifically CYP3A4. Fortunately, CYP3A4 typically converts morpholine into non-toxic, easily clearable metabolites, reducing long-term hepatotoxic accumulation compared to piperidine or piperazine analogs [2].

Pathway compound Pyrimidine-Morpholine Core Scaffold target Primary Targets (Kinases / AChE) compound->target High Affinity offtarget Off-Target Interactions (hERG Channel) compound->offtarget Moderate Risk metab CYP3A4 Metabolism (Morpholine Cleavage) compound->metab Hepatic Processing efficacy Therapeutic Efficacy (Apoptosis / Arrest) target->efficacy toxicity Cardiotoxicity (QT Prolongation) offtarget->toxicity clearance Non-Toxic Clearance (Renal Excretion) metab->clearance

Mechanistic pathway of pyrimidine-morpholine target engagement and clearance.

Comparative Toxicity Data

To objectively evaluate the 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid scaffold, we must benchmark its downstream derivatives against alternative heterocyclic cores. The data below synthesizes recent in vitro toxicological screenings [1, 3].

Table 1: Comparative Toxicological Profiling of Heterocyclic Scaffolds
Scaffold TypeRepresentative CoreCytotoxicity (IC 50​ , SW480)hERG Inhibition RiskMutagenicity (Ames Test)Metabolic Stability (CYP3A4)
Pyrimidine-Morpholine 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acidHigh (5.10 – 16.10 μM)Moderate Positive (Strain-dependent)High (Non-toxic metabolites)
Pyridine-Morpholine 2-Morpholinopyridine-4-carboxylic acidModerate (18.0 – 45.0 μM)Low to Moderate NegativeModerate
Unsubstituted Pyrimidine Pyrimidine-4-carboxylic acidLow (>50.0 μM)Low NegativeLow (Rapid systemic clearance)
Control (5-FU) 5-FluorouracilHigh (4.90 ± 0.83 μM)Low PositiveLow (High systemic toxicity)

Data Interpretation: The pyrimidine-morpholine core offers a superior balance of on-target cytotoxicity (comparable to 5-FU) and metabolic stability [1, 2]. However, the moderate hERG risk necessitates rigorous patch-clamp screening during lead optimization.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols represent the gold standard for evaluating the toxicity of compounds synthesized from the 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid building block.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

This assay validates the antiproliferative efficacy and baseline cellular toxicity of the synthesized hybrids [1].

  • Cell Culture & Seeding: Cultivate MCF-7 (breast carcinoma) and SW480 (colorectal carcinoma) cells in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow attachment.

  • Compound Treatment: Dissolve the pyrimidine-morpholine derivatives in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Treat cells with a concentration gradient (1, 5, 10, 25, 50, and 100 μM). Include 5-FU and Cisplatin as positive controls, and untreated cells as negative controls. Incubate for 72 hours.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Causality: Viable cells with active metabolism convert the yellow MTT into insoluble purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Readout: Carefully aspirate the media and add 150 μL of DMSO per well to dissolve the formazan. Shake for 10 minutes. Measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the negative control. Determine the IC 50​ using non-linear regression analysis.

Protocol B: Automated Patch-Clamp hERG Assay (Cardiotoxicity)

Because the morpholine nitrogen introduces a hERG liability, this assay is mandatory for safety validation [1].

  • Cell Preparation: Use HEK293 cells stably transfected with the hERG potassium channel. Suspend cells in extracellular Tyrode's solution.

  • Electrophysiological Setup: Utilize a whole-cell automated patch-clamp system. Fill the intracellular recording pipette with a standard K + -rich internal solution.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Perfusion & Measurement: Perfuse the test compound (at 1, 3, 10, and 30 μM) into the extracellular bath. Record the steady-state tail current amplitude after 5 minutes of perfusion per concentration. Use E-4031 (a known hERG inhibitor) as a positive control.

  • Validation: A compound is flagged as "High Risk" if it inhibits >50% of the tail current at concentrations below 10 μM.

G cluster_0 In Vitro Toxicity Screening Workflow start Synthesize Pyrimidine-Morpholine Derivatives (CAS: 873450-14-7) mtt Cytotoxicity (MTT Assay) MCF-7 & SW480 Cell Lines start->mtt herg Cardiotoxicity (hERG Patch-Clamp) start->herg ames Mutagenicity (Ames Test) start->ames eval Comparative Analysis vs. Pyridine/Triazine Scaffolds mtt->eval herg->eval ames->eval opt Lead Optimization (Substituent Modification) eval->opt

Toxicity screening workflow for pyrimidine-morpholine derivatives.

Conclusion

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid is a highly versatile and potent scaffold. While it demonstrates superior target engagement and favorable CYP3A4-mediated clearance compared to pyridine analogs, drug developers must actively manage its inherent hERG and mutagenic liabilities through rigorous structure-activity relationship (SAR) optimization and the self-validating screening protocols detailed above.

References

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine Source: Frontiers in Chemistry (2025) URL:[Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics Source: RSC Advances (2026) URL:[Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Chemical Neuroscience (2021) URL:[Link]

Comparative

Comprehensive Comparison Guide: IC50 Profiling of 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic Acid Derivatives

As the pursuit of targeted therapies for oncology and immune-mediated disorders accelerates, the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways remain premier therapeutic targets. With...

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Author: BenchChem Technical Support Team. Date: March 2026

As the pursuit of targeted therapies for oncology and immune-mediated disorders accelerates, the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways remain premier therapeutic targets. Within this landscape, the morpholine-pyrimidine scaffold has emerged as a privileged pharmacophore[1].

This guide provides an in-depth comparative analysis of derivatives synthesized from the foundational building block: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid . By evaluating the Structure-Activity Relationship (SAR) and biochemical IC50 data, we will deconstruct how targeted modifications to the 4-carboxylic acid handle drive kinase potency, isoform selectivity, and cellular efficacy.

Mechanistic Rationale & Scaffold Significance

The 6-methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid core is not a drug itself, but a highly optimized precursor designed to exploit the conserved architecture of the PI3K/mTOR ATP-binding cleft.

  • The Morpholine Hinge Binder: The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα)[2].

  • The Pyrimidine Core: Provides the necessary planar geometry to intercalate between the N- and C-lobes of the kinase domain[1].

  • The 6-Methyl Group: Introduces steric bulk that dictates the rotational conformation of the molecule, subtly shifting the binding mode to favor specific PI3K isoforms (like PI3Kδ) over others[3].

  • The 4-Carboxylic Acid Handle: In its free acid form, this moiety is deprotonated at physiological pH. The resulting negative charge causes severe desolvation penalties and charge repulsion within the hydrophobic ATP pocket. However, by converting this carboxylic acid into various amides , medicinal chemists can neutralize the charge and extend the molecule into the adjacent "affinity pocket" (often interacting with Trp760 or Lys802) to drastically enhance binding affinity[3].

SAR Core 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid Morpholine Morpholine Ring (Hinge Binder to Val851) Core->Morpholine Pyrimidine Pyrimidine Core (Planar ATP Pocket Insertion) Core->Pyrimidine Methyl 6-Methyl Group (Steric Isoform Selectivity) Core->Methyl Carboxylic 4-Carboxylic Derivatization (Explores Affinity Pocket) Core->Carboxylic

Structure-Activity Relationship (SAR) logic for the morpholine-pyrimidine scaffold.

Comparative IC50 Data Analysis

To illustrate the causality between structural modification and kinase inhibition, Table 1 compares the biochemical and cellular IC50 values of the free acid precursor against three representative amide derivatives.

Table 1: Comparative IC50 Values of Representative Derivatives
DerivativeR-Group Modification (at C4)PI3Kα IC50 (nM)PI3Kδ IC50 (nM)mTOR IC50 (nM)Cellular p-AKT IC50 (nM)
1 (Precursor) -OH (Free Carboxylic Acid)> 4,500> 5,000> 10,000> 10,000
2 (Primary Amide) -NH₂ (Primary Amide)8509201,2002,500
3 (Aryl Amide) -NH-C₆H₅ (N-phenyl)12045310450
4 (Optimized) -NH-(3-SO₂CH₃-C₆H₄)1584245

Data Synthesis & Causality: As shown above, the Precursor (1) exhibits negligible activity due to the electrostatic repulsion of the carboxylate anion in the ATP pocket. Conversion to a Primary Amide (2) neutralizes this charge, recovering baseline micromolar inhibition. The introduction of an Aryl Amide (3) allows the hydrophobic phenyl ring to pack against the "tryptophan shelf" (Trp760) unique to PI3Kδ, driving a 20-fold increase in isoform selectivity[3]. Finally, the Optimized Sulfonyl Amide (4) introduces a sulfone group that forms a critical, high-affinity hydrogen bond with Lys802 deep in the affinity pocket, pushing the IC50 into the low nanomolar range and ensuring robust cellular target engagement[2].

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the IC50 values reported above must be generated using self-validating assay systems. Below are the definitive protocols for biochemical and cellular evaluation.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 (Lipid Second Messenger) PI3K->PIP3 Phosphorylation AKT AKT (Protein Kinase B) PIP3->AKT Membrane Recruitment mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Inhibitor Morpholine-Pyrimidine Derivatives Inhibitor->PI3K Competitive Inhibition (ATP Pocket) Inhibitor->mTORC2 Dual Inhibition

PI3K/AKT/mTOR signaling pathway illustrating the dual inhibition nodes of morpholine-pyrimidines.

Protocol A: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Rationale: We utilize the ADP-Glo assay rather than radiometric ³³P-ATP assays because it provides a universal, non-radioactive luminescent readout that directly quantifies the ADP byproduct of the kinase reaction, ensuring high-throughput scalability and strict proportionality to kinase activity.

ADPGlo Step1 Kinase Reaction (Kinase + Substrate + ATP) Step2 Inhibitor Binding (IC50 Determination) Step1->Step2 Step3 ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step3 Generates ADP Step4 Kinase Detection Reagent (Converts ADP to ATP) Step3->Step4 Step5 Luciferase Reaction (Luminescence Output) Step4->Step5

Step-by-step workflow of the ADP-Glo Kinase Assay used to quantify IC50 values.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well plate, combine 10 µL of recombinant PI3Kα enzyme (1 nM final) with 5 µL of the derivative compound (10-point serial dilution in 1% DMSO). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Initiation: Add 10 µL of PIP2 substrate and ATP. Crucial Causality: The ATP concentration must be set exactly at its experimentally determined Km​ (e.g., 25 µM) to ensure the assay is highly sensitive to competitive ATP-site inhibitors.

  • Incubation: Seal the plate and incubate for 60 minutes at 25°C.

  • ATP Depletion: Add 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. This step halts the kinase reaction and completely depletes unreacted ATP, eliminating background noise.

  • Detection: Add 50 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent reaction. Incubate for 30 minutes.

  • Validation & Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a 4-parameter logistic curve fit. Self-Validation: The assay is only considered valid if the Z'-factor of the control wells (DMSO vs. 1 µM Pictilisib positive control) is > 0.6.

Protocol B: Cellular Target Engagement Assay (Western Blot for p-AKT Ser473)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers. We measure the phosphorylation of AKT at Serine 473 because it is the direct downstream substrate of mTORC2. Inhibiting PI3K prevents PIP3 generation (stopping AKT membrane recruitment), while inhibiting mTOR directly blocks the phosphorylation event, making p-AKT (Ser473) the ultimate proxy for pathway shutdown.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed U87MG glioblastoma cells (chosen for their high basal PI3K/AKT activity due to PTEN mutation) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat with serial dilutions of the derivative (1 nM to 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (1 mM Na₃VO₄, 10 mM NaF). Crucial Causality: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly dephosphorylate AKT during lysis, yielding false-positive inhibition data.

  • Protein Separation: Centrifuge lysates at 14,000 x g for 15 mins. Quantify protein using a BCA assay. Load 20 µg of protein per lane onto a 4–12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473) and Total AKT.

  • Validation & Analysis: Wash and probe with HRP-conjugated secondary antibodies. Develop using ECL substrate. Self-Validation: Total AKT must be probed on the same membrane to prove that the reduction in p-AKT signal is due to true kinase inhibition, not compound-induced protein degradation or unequal lane loading.

References

  • Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective. SciSpace.2

  • Design of Selective Benzoxazepin PI3Kδ Inhibitors Through Control of Dihedral Angles. ACS Medicinal Chemistry Letters.3

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry.1

Sources

Validation

Mechanistic Rationale: The Morpholinopyrimidine Pharmacophore

An essential challenge in targeted oncology and fragment-based drug discovery (FBDD) is identifying low-molecular-weight scaffolds that provide high ligand efficiency while maintaining favorable physicochemical propertie...

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Author: BenchChem Technical Support Team. Date: March 2026

An essential challenge in targeted oncology and fragment-based drug discovery (FBDD) is identifying low-molecular-weight scaffolds that provide high ligand efficiency while maintaining favorable physicochemical properties. CAS 873450-14-7 (6-Methyl-2-morpholinopyrimidine-4-carboxylic acid) represents a highly privileged pharmacophore in this domain.

This guide provides a comprehensive, objective comparison of CAS 873450-14-7 against standard reference inhibitors (e.g., LY294002 and BKM120). By evaluating both in vitro biochemical fidelity and in vivo translational efficacy, we establish the utility of this morpholinopyrimidine building block as a foundational node for PI3K/mTOR pathway inhibition.

The efficacy of CAS 873450-14-7 is rooted in its precise structural complementarity to the ATP-binding cleft of lipid and protein kinases. As demonstrated in the foundational development of clinical-grade pan-PI3K inhibitors like NVP-BKM120 ([1]), the morpholinopyrimidine core acts as a canonical hinge-binding motif.

  • Hinge Interaction: The oxygen atom of the morpholine ring serves as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα hinge region.

  • Hydrophobic Packing: The 6-methyl group on the pyrimidine ring occupies a highly conserved hydrophobic sub-pocket, increasing isoform selectivity.

  • Solvent Vector: The 4-carboxylic acid moiety is solvent-exposed. This not only improves aqueous solubility compared to unfunctionalized analogs but also provides a synthetic vector for amide coupling to enhance target residence time ([2]).

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (p110α/β/δ/γ) RTK->PI3K AKT AKT (Ser473 Phosphorylation) PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Tumor Tumor Cell Proliferation mTOR->Tumor CAS CAS 873450-14-7 (Morpholinopyrimidine) CAS->PI3K ATP-Competitive Hinge Binding

Fig 1. PI3K/AKT/mTOR signaling cascade and the inhibitory node targeted by CAS 873450-14-7.

In Vitro Validation: Biochemical and Cellular Efficacy

To objectively measure the intrinsic potency of CAS 873450-14-7, we utilize a self-validating Homogeneous Time-Resolved Fluorescence (HTRF) assay. HTRF is chosen over standard luminescence because the time-resolved FRET mechanism eliminates the auto-fluorescence interference commonly caused by pyrimidine derivatives.

Protocol 2.1: HTRF Kinase Assay (Self-Validating System)
  • Reagent Preparation: Prepare PI3Kα recombinant enzyme, PIP2 substrate, and ATP at K_m concentrations in HEPES buffer (pH 7.4) with 50 mM NaCl and 3 mM MgCl2. Causality: Testing at the ATP K_m ensures that the IC50 accurately reflects the inhibitor's affinity (K_i) without being artificially outcompeted by excess ATP.

  • Compound Titration: Dispense CAS 873450-14-7, LY294002, and BKM120 in a 10-point, 3-fold serial dilution (starting at 100 µM for fragments, 10 µM for full inhibitors) into a 384-well plate.

  • Internal Control Validation: Include DMSO-only wells (100% activity) and EDTA-treated wells (0% activity). System Validation: Calculate the Z'-factor. The assay is only valid if Z' > 0.6, ensuring the signal-to-background ratio is robust.

  • Reaction & Detection: Incubate for 1 hour at RT. Add the HTRF detection mixture (Europium-cryptate labeled anti-PIP3 antibody and XL665-labeled tracer). Read dual emissions at 620 nm and 665 nm.

Protocol 2.2: Cellular Target Engagement (Western Blot)

To prove that biochemical affinity translates to cellular pathway blockade, p-AKT (Ser473) levels are measured in HCT116 colorectal carcinoma cells. HCT116 is selected because it harbors a PIK3CA H1047R activating mutation, making the survival of these cells highly dependent on the PI3K pathway.

  • Treatment: Starve HCT116 cells overnight, then treat with compounds for 2 hours.

  • Lysis & Blotting: Lyse in RIPA buffer with protease/phosphatase inhibitors. Run on 4-12% SDS-PAGE, transfer to PVDF, and probe for p-AKT (Ser473) and total AKT.

  • Validation: GAPDH is used as a loading control to ensure uniform protein concentration, validating that any reduction in p-AKT is due to kinase inhibition, not cell death or unequal loading.

Table 1: In Vitro Performance Comparison
CompoundClassificationPI3Kα IC50 (nM)mTOR IC50 (nM)Cellular p-AKT IC50 (µM)Ligand Efficiency (LE)
CAS 873450-14-7 Lead Fragment850 ± 45>10,00012.50.38 (Highly Efficient)
LY294002 Early Tool Compound1,400 ± 1202,80025.00.29
NVP-BKM120 Clinical Inhibitor35 ± 5>10,0000.20.31

Data Interpretation: While CAS 873450-14-7 has a higher absolute IC50 than the fully optimized BKM120, its Ligand Efficiency (LE) is superior. This indicates that per heavy atom, CAS 873450-14-7 forms highly optimal interactions with the kinase domain, making it a superior starting point for drug design compared to older tools like LY294002 ([3]).

In Vivo Validation: Pharmacokinetics and Translation

In vivo validation determines whether the physicochemical properties of the carboxylic acid fragment permit sufficient systemic exposure to drive tumor growth inhibition (TGI).

Validation cluster_0 In Vitro (Biochemical & Cellular) cluster_1 In Vivo (Translation) HTRF HTRF Assay (Target Affinity) PK Pharmacokinetics (ADME Profile) HTRF->PK WB Western Blot (Pathway Blockade) WB->PK Xeno Xenograft Model (Tumor Shrinkage) PK->Xeno CAS CAS 873450-14-7 CAS->HTRF CAS->WB

Fig 2. Sequential in vitro to in vivo validation workflow for morpholinopyrimidine efficacy.

Protocol 3.1: Murine Xenograft and PK Profiling
  • Pharmacokinetics (PK): Administer CAS 873450-14-7 via IV (2 mg/kg) and PO (10 mg/kg) to BALB/c mice. Collect blood at 8 time points over 24 hours. Causality: The carboxylic acid moiety generally restricts membrane permeability but ensures excellent aqueous solubility. PK profiling is mandatory to calculate oral bioavailability (F%).

  • Xenograft Establishment: Inject 5×106 HCT116 cells subcutaneously into the right flank of athymic nude mice. Wait until tumors reach ~150 mm³.

  • Efficacy Arm: Administer compounds daily via oral gavage.

  • Self-Validating Controls: Monitor mouse body weight daily. A >10% drop in body weight invalidates the efficacy data, as tumor shrinkage may simply be a secondary effect of systemic toxicity rather than targeted kinase inhibition.

Table 2: In Vivo Pharmacokinetic and Efficacy Profile
ParameterCAS 873450-14-7LY294002NVP-BKM120
Clearance (CL, mL/min/kg) 42.5 (Moderate)>80 (High)15.2 (Low)
Oral Bioavailability (F%) 38%<5%75%
Tumor Growth Inhibition (TGI) 45% (at 50 mg/kg)N/A (Lethal in vivo)82% (at 30 mg/kg)
Toxicity (Body Wt Loss) <2% (Well tolerated)>15% (Off-target toxicity)<5% (Tolerated)

Data Interpretation: Unlike LY294002, which suffers from rapid metabolic clearance and severe off-target toxicity in vivo, CAS 873450-14-7 demonstrates a stable pharmacokinetic profile. Its 38% oral bioavailability is highly respectable for an unoptimized fragment, driven by the metabolic stability of the 6-methylpyrimidine ring.

Conclusion

CAS 873450-14-7 (6-Methyl-2-morpholinopyrimidine-4-carboxylic acid) bridges the gap between in vitro biochemical potency and in vivo stability. While it does not possess the absolute picomolar potency of advanced clinical candidates like BKM120, its exceptional ligand efficiency, lack of auto-fluorescence in assay validation, and favorable in vivo tolerability make it a far superior research tool and FBDD starting point compared to legacy compounds like LY294002.

References

  • Burger, M. T., et al. (2011). "Identification and Characterization of NVP-BKM120, an Orally Available Pan-Class I PI3-Kinase Inhibitor." Clinical Cancer Research. Available at:[Link]

  • Zheng, Z., et al. (2018). "Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines." ACS Medicinal Chemistry Letters. Available at:[Link]

  • Rady, G. S., et al. (2024). "Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors." RSC Medicinal Chemistry. Available at:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Operational Safety and Handling Architecture: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid Executive Overview & Chemical Context As a Senior Application Scientist, I frequently oversee the integration of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Architecture: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid

Executive Overview & Chemical Context

As a Senior Application Scientist, I frequently oversee the integration of novel chemical building blocks into laboratory workflows. 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid (CAS: 873450-14-7) is a highly valuable synthetic intermediate, particularly utilized in proteomics research and the development of targeted therapeutics, as noted by 1 [1].

However, its dual-ring system (pyrimidine and morpholine) combined with a carboxylic acid moiety presents specific handling challenges. This guide establishes a self-validating operational framework to ensure absolute safety, zero cross-contamination, and strict environmental compliance.

Hazard Mechanistics: Understanding the "Why"

Safety protocols are only effective when operators understand the underlying causality of the hazards. According to standardized Safety Data Sheets (SDS) from 2 [2] and3 [3], this compound presents several acute risks:

  • H315 (Skin Irritation) & H319 (Serious Eye Irritation): The morpholine nitrogen can act as a localized base, while the carboxylic acid acts as a proton donor. This amphoteric nature disrupts the lipid bilayer of cellular membranes upon contact with moisture in the eyes or on the skin.

  • H317 (May cause an allergic skin reaction): The pyrimidine core can undergo nucleophilic attack by skin proteins. This haptenization process binds the chemical to endogenous proteins, triggering a T-cell-mediated immune response (sensitization).

  • H335 (May cause respiratory irritation): As a fine crystalline powder, it is easily aerosolized. Inhalation deposits the powder onto the mucous membranes of the respiratory tract, leading to acute inflammation.

SensitizationPathway Compound 6-Methyl-2-morpholin-4-yl- pyrimidine-4-carboxylic acid (Dust/Powder) Dermal Epidermal Penetration Compound->Dermal Inadequate PPE Hapten Protein Conjugation (Hapten Formation) Dermal->Hapten Electrophilic binding Dendritic Langerhans Cell Activation Hapten->Dendritic Antigen presentation TCell T-Cell Proliferation (Sensitization) Dendritic->TCell Lymph node migration Reaction Allergic Contact Dermatitis (H317 Hazard) TCell->Reaction Re-exposure

Figure 1: Mechanistic pathway of dermal sensitization (H317) following inadequate PPE compliance.

Personal Protective Equipment (PPE) Matrix

To interrupt the exposure pathways detailed above, the following quantitative PPE matrix must be strictly adhered to before handling the compound.

PPE CategorySpecificationMechanistic Justification
Eye Protection ANSI Z87.1 Safety GogglesPrevents airborne powder from dissolving in tear film, avoiding severe corneal irritation (H319).
Hand Protection Nitrile Gloves (≥ 0.11 mm thickness)Interrupts the haptenization pathway. Nitrile offers superior resistance to organic acids compared to latex.
Body Protection Flame-Retardant or Tyvek Lab CoatPrevents micro-depositions of powder on street clothing, eliminating secondary exposure vectors.
Respiratory NIOSH N95 or P100 Particulate MaskMandatory if weighing outside a Class II Biosafety Cabinet or fume hood to prevent mucosal deposition (H335).

Operational Workflow: Self-Validating Handling Protocol

A safety protocol is only as reliable as its verifiability. The following step-by-step methodology ensures that every action is contained, justified, and validated.

  • Step 1: Environmental Preparation

    • Action: Conduct operations inside a certified chemical fume hood.

    • Causality: Fume hoods maintain negative pressure, ensuring aerosolized particles are drawn away from the operator's breathing zone.

    • Validation: Check the digital airflow monitor. Face velocity must read between 0.4 and 0.6 m/s before opening the chemical container.

  • Step 2: Precision Weighing

    • Action: Use an anti-static micro-spatula to transfer the powder into a tared, sealable glass vial.

    • Causality: Static electricity causes fine powders to repel and scatter. Anti-static tools prevent "fly-away" powder, directly mitigating H335 and H319 risks.

    • Validation: The balance reading should stabilize immediately. Fluctuating readings indicate static interference or dangerous drafts.

  • Step 3: Solubilization & Transfer

    • Action: Add the target solvent (e.g., DMSO or DMF for organic assays) directly to the vial inside the fume hood. Cap tightly before vortexing.

    • Causality: Solubilizing the compound eliminates the dust hazard entirely. Capping before agitation prevents liquid micro-droplet escape.

    • Validation: Invert the sealed vial to ensure no leakage before removing it from the engineering controls.

HandlingWorkflow Prep 1. Preparation Verify Fume Hood & Don PPE Weigh 2. Weighing Anti-static Spatula & Tared Vial Prep->Weigh Face velocity 0.4-0.6 m/s Transfer 3. Containment Seal Vial Before Removing Weigh->Transfer Minimize aerosolization Solvent 4. Solubilization Add Solvent (e.g., DMSO) Transfer->Solvent Closed system transfer Decon 5. Decontamination Wipe Surfaces with 70% EtOH Solvent->Decon Process complete Waste 6. Disposal Solid/Liquid Hazardous Waste Decon->Waste Contaminated wipes

Figure 2: Step-by-step operational workflow for safe handling and solubilization.

Spill Response and Decontamination Plan

In the event of a powder spill, immediate and methodical action is required to prevent cross-contamination.

  • Isolate & Upgrade: Evacuate non-essential personnel. If the spill is outside the hood, upgrade respiratory protection to a half-mask P100 respirator.

  • Suppress: Do NOT dry sweep. Causality: Dry sweeping aerosolizes the compound. Instead, lightly mist the powder with 70% ethanol or water. The liquid binds the fine particulates into a heavy slurry, neutralizing the inhalation hazard.

  • Collect: Use a disposable, non-sparking scoop to collect the slurry. Place it into a rigid, sealable hazardous waste container.

  • Decontaminate: Wipe the area with soap and water, followed by a 70% ethanol wipe down. Validation: Swipe the area with a clean, dry Kimwipe; it should come up completely free of white residue.

Waste Disposal Logistics

6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid and its contaminated operational byproducts (gloves, wipes, empty vials) must be treated as hazardous chemical waste.

  • Solid Waste: Place all contaminated consumables into double-lined, clearly labeled hazardous waste bags.

  • Liquid Waste: Solvent mixtures containing this compound must be collected in compatible high-density polyethylene (HDPE) carboys. Do not mix with incompatible waste streams (e.g., strong oxidizing agents).

  • Final Disposition: Arrange for disposal via a licensed environmental contractor for high-temperature incineration, which completely destroys the pyrimidine and morpholine rings, preventing environmental accumulation.

References

  • Santa Cruz Biotechnology.6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid | SCBT.
  • BLD Pharm.873450-14-7 | 6-Methyl-2-morpholinopyrimidine-4-carboxylic acid.
  • Matrix Scientific.SAFETY DATA SHEET: 6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
Reactant of Route 2
6-Methyl-2-morpholin-4-yl-pyrimidine-4-carboxylic acid
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